Pgitc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-UJWQCDCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583736 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958300-06-6 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TIGIT: An In-depth Technical Guide to its Discovery and Function in Immunology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint, playing a pivotal role in regulating both innate and adaptive immunity. Discovered in 2009, TIGIT is expressed on key lymphocyte populations, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Through its interaction with ligands, primarily CD155, on antigen-presenting cells and tumor cells, TIGIT potently suppresses anti-tumor and antiviral immune responses. This multifaceted inhibition is achieved through direct signaling, competition with the co-stimulatory receptor CD226, and modulation of other immune cells like dendritic cells. Its role in promoting T cell exhaustion and Treg-mediated suppression has made it a compelling target for cancer immunotherapy. This guide provides a comprehensive technical overview of TIGIT, from its discovery and molecular structure to its complex signaling pathways and the experimental methodologies used to elucidate its function.
Discovery and Molecular Structure
TIGIT (also known as WUCAM, Vstm3, or VSIG9) was independently identified in 2009 by three research groups through genome-wide analyses aimed at discovering novel immunomodulatory receptors.[1][2][3][4] These searches sought genes expressed in T cells that encoded proteins with structural domains characteristic of immune regulators.[5]
Structurally, TIGIT is a Type I transmembrane protein and a member of the poliovirus receptor (PVR)-like protein family.[5][6] Its architecture consists of three key domains:
-
Extracellular Domain: A single immunoglobulin variable (IgV) domain responsible for ligand binding.[2][5]
-
Transmembrane Domain: A standard alpha-helical domain that anchors the protein to the cell membrane.[2]
-
Intracellular Domain: A cytoplasmic tail containing two conserved inhibitory motifs critical for its function:[2][7]
-
An Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) .
-
An Immunoglobulin Tail-Tyrosine (ITT)-like motif .
-
Upon ligand binding, phosphorylation of tyrosine residues within these intracellular motifs initiates a downstream signaling cascade that mediates TIGIT's inhibitory functions.[2][8]
The TIGIT Receptor-Ligand Axis
TIGIT is a central component of a complex network of competing receptors and shared ligands, analogous to the well-characterized CD28/CTLA-4 axis.[1][6] TIGIT's function is dictated by its expression on lymphocytes and the expression of its ligands on antigen-presenting cells (APCs), tumor cells, and other cells within the tissue microenvironment.[8][9]
Ligands
TIGIT interacts with four known ligands from the nectin and nectin-like family:[1][2][10][11]
-
CD155 (PVR): This is the primary and highest-affinity ligand for TIGIT.[1][5][12][13] CD155 is frequently overexpressed on various tumor cells and is also found on APCs like dendritic cells and macrophages.[14]
-
CD112 (Nectin-2): TIGIT binds to CD112 with a lower affinity than to CD155.[1][15]
-
CD113 (PVRL3): TIGIT also demonstrates weak binding to CD113.[1][11]
-
Nectin-4: More recently, Nectin-4 was identified as a ligand that interacts with TIGIT.[2][10]
Competitive Interactions
The TIGIT pathway is critically regulated by its competition with the co-stimulatory receptor CD226 (DNAM-1) and another receptor, CD96 , for the same ligands, primarily CD155.[1][6][10] TIGIT binds to CD155 with a significantly higher affinity than CD226, allowing it to effectively outcompete the activating receptor and deliver a dominant inhibitory signal.[1][16] This competitive dynamic is a key mechanism for fine-tuning immune responses.[1]
Data Presentation: Receptor-Ligand Binding Affinities
The functional outcome of the TIGIT/CD226/CD96 axis is heavily influenced by the binding affinities of these receptors for their shared ligand, CD155.
| Receptor | Ligand | Dissociation Constant (Kd) (nmol/L) | Interaction Type |
| TIGIT | CD155 | ~3.15 | Inhibitory |
| CD96 | CD155 | ~37.6 | Inhibitory |
| CD226 (DNAM-1) | CD155 | ~119 | Activating |
| Table 1: Comparative binding affinities of human TIGIT, CD96, and CD226 for their common ligand, CD155. Data compiled from scientific literature.[8] |
Function and Mechanisms of Immune Suppression
TIGIT suppresses the immune system through multiple, non-redundant mechanisms affecting various stages of the cancer-immunity cycle.[1] It acts on both the innate (NK cells) and adaptive (T cells) arms of the immune system.
Direct Inhibition of T Cells and NK Cells
Upon engagement with its ligands, the phosphorylated ITIM and ITT-like motifs in TIGIT's cytoplasmic tail recruit SH2 domain-containing phosphatases, such as SHIP-1.[8] This leads to the inhibition of downstream signaling pathways including PI3K, MAPK, and NF-κB.[8][17]
-
In T Cells: TIGIT signaling directly inhibits T cell receptor (TCR)-mediated activation, leading to reduced proliferation and decreased production of effector cytokines like IFN-γ, IL-2, and TNF-α.[3][18][19]
-
In NK Cells: TIGIT ligation directly suppresses NK cell cytotoxicity and IFN-γ production.[20][21]
Competition with CD226
By binding to CD155 with high affinity, TIGIT prevents the engagement of the co-stimulatory receptor CD226.[16][22] This not only blocks the positive signals required for full T cell and NK cell activation but can also lead to the internalization and degradation of CD226, further dampening the immune response.[8][16]
Modulation of Dendritic Cells (DCs)
TIGIT can act in a cell-extrinsic manner by binding to CD155 expressed on DCs.[1] This interaction induces a tolerogenic phenotype in the DCs, characterized by increased production of the immunosuppressive cytokine IL-10 and decreased production of the pro-inflammatory cytokine IL-12.[1][8] This altered cytokine milieu impairs the priming and activation of effector T cells.[1]
Enhancement of Regulatory T Cell (Treg) Function
TIGIT is highly expressed on a subset of Tregs that are particularly suppressive.[18][19] TIGIT signaling in these Tregs enhances their ability to inhibit Th1 and Th17 responses, further contributing to an immunosuppressive tumor microenvironment.[7][18]
Role in T Cell Exhaustion
In the context of chronic antigen exposure, such as in cancer, TIGIT is highly co-expressed with other inhibitory receptors like PD-1, TIM-3, and LAG-3 on tumor-infiltrating lymphocytes (TILs).[18][20] This TIGIT-positive subset of CD8+ T cells displays a severely exhausted phenotype, characterized by a profound loss of effector function.[18][19]
Visualizations: Pathways and Relationships
TIGIT Signaling Pathway
Caption: TIGIT intracellular signaling cascade upon ligand binding.
Competitive Receptor-Ligand Axis
Caption: TIGIT outcompetes CD226 for binding to CD155.
Experimental Workflow: NK Cell Cytotoxicity Assay
Caption: Workflow for assessing TIGIT's role in NK cell cytotoxicity.
Key Experimental Protocols
The function of TIGIT has been elucidated through a variety of standard and specialized immunological assays. Below are detailed methodologies for key experiments.
Protocol: T Cell Proliferation Assay (CFSE-based)
This assay measures the ability of T cells to proliferate in response to stimulation and how this is affected by TIGIT blockade.
1. Cell Isolation and Preparation:
-
Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.
-
Resuspend purified T cells in PBS at a concentration of 1-5 x 10^6 cells/mL.
2. CFSE Labeling:
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 0.5-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete medium to remove excess CFSE.
3. Cell Culture and Stimulation:
-
Plate CFSE-labeled T cells in a 96-well plate.
-
Add stimulating agents, such as plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Add experimental antibodies: anti-TIGIT blocking antibody or an isotype-matched control antibody (typically at 10 µg/mL).
4. Incubation and Analysis:
-
Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live lymphocyte population and measure the fluorescence intensity in the FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, allowing for the quantification of proliferation.[3][10]
Protocol: NK Cell Cytotoxicity Assay (Flow Cytometry-based)
This assay quantifies the ability of NK cells to kill target tumor cells and the impact of TIGIT blockade on this function.
1. Target Cell Preparation:
-
Use a target cell line known to be susceptible to NK cell killing (e.g., K562).
-
Label the target cells with a fluorescent dye like CFSE as described above.
-
Wash and resuspend the labeled target cells at a known concentration.
2. Effector Cell Preparation:
-
Isolate NK cells from PBMCs.
-
Alternatively, use total PBMCs as effector cells, as this preserves the cellular microenvironment.
3. Co-culture:
-
In FACS tubes or a 96-well plate, combine effector cells and CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Add anti-TIGIT blocking antibody or an isotype control.
-
Incubate for 4 hours at 37°C.
4. Staining and Analysis:
-
Just prior to analysis, add a viability dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD.
-
Acquire samples on a flow cytometer.
-
Gate on the target cell population (CFSE-positive).
-
Within the target gate, quantify the percentage of dead cells (PI/7-AAD positive).
-
Calculate the percentage of specific lysis for each condition.[23]
Protocol: In Vivo Mouse Tumor Model
This experiment assesses the therapeutic efficacy of TIGIT blockade on tumor growth in a living organism.
1. Tumor Implantation:
-
Use a syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
2. Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Isotype control IgG, anti-TIGIT Ab, anti-PD-1 Ab, anti-TIGIT + anti-PD-1 Ab).
-
Administer antibodies via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 10 mg/kg, every 3-4 days).
3. Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal weight and overall health.
-
The experiment concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
At the endpoint, tumors and spleens can be harvested for ex vivo analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[15]
Protocol: Dendritic Cell Cytokine Production Assay
This assay measures how TIGIT engagement affects the cytokine profile of dendritic cells.
1. DC Generation/Isolation:
-
Generate bone marrow-derived dendritic cells (BMDCs) from mice or isolate myeloid DCs from blood.
2. Co-culture and Stimulation:
-
Plate DCs and stimulate them with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS), to induce maturation and cytokine production.
-
Add a TIGIT-Fc fusion protein to engage CD155 on the DCs, or co-culture with cells expressing TIGIT. Use a control-Fc protein as a negative control.
3. Incubation:
-
Incubate the cultures for 24-48 hours.
4. Analysis:
-
Collect the culture supernatants.
-
Measure the concentration of IL-10 and IL-12 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the frequency of cytokine-producing DCs.[5][7]
Conclusion and Future Directions
TIGIT is a potent inhibitory receptor that acts as a crucial brake on anti-tumor immunity. Its diverse mechanisms of suppression—spanning direct lymphocyte inhibition, competition with activating receptors, and modulation of the wider tumor microenvironment—underscore its importance as a therapeutic target. Preclinical studies have consistently shown that blocking the TIGIT pathway, particularly in combination with PD-1/PD-L1 inhibitors, can reinvigorate exhausted T cells and NK cells, leading to enhanced tumor control.[8] While early clinical trial results for TIGIT-blocking antibodies have been mixed, the strong biological rationale continues to drive intensive research. Future work will focus on identifying predictive biomarkers to select patients most likely to respond, optimizing combination therapies, and exploring novel therapeutic modalities to target this complex and critical immune checkpoint.
References
- 1. promega.es [promega.es]
- 2. researchgate.net [researchgate.net]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. Characterization of the DNAM-1, TIGIT and TACTILE Axis on Circulating NK, NKT-Like and T Cell Subsets in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Production of interleukin (IL)-10 and IL-12 by murine colonic dendritic cells in response to microbial stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. adipogen.com [adipogen.com]
- 10. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computer-aided design of PVR mutants with enhanced binding affinity to TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. criver.com [criver.com]
- 17. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 23. biorxiv.org [biorxiv.org]
TIGIT Signaling Pathway in T Cells and NK Cells: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) signaling pathway in T cells and Natural Killer (NK) cells. It is intended for researchers, scientists, and drug development professionals working in immunology and immuno-oncology. This document details the molecular interactions, downstream signaling cascades, functional consequences, and key experimental methodologies used to study this critical immune checkpoint.
Introduction to TIGIT
TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is a co-inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. It plays a crucial role in modulating immune responses and has emerged as a significant target for cancer immunotherapy. TIGIT belongs to the poliovirus receptor (PVR)/nectin family and competes with the co-stimulatory receptor CD226 (DNAM-1) for the same set of ligands. By binding to its ligands, primarily PVR (CD155) and Nectin-2 (CD112), TIGIT initiates an inhibitory signaling cascade that suppresses the activation and effector functions of T cells and NK cells.
The TIGIT Receptor and its Ligands
TIGIT is a type I transmembrane protein with an extracellular immunoglobulin (Ig) domain and an intracellular tail containing an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoreceptor Tyrosine-based Switch Motif (ITSM)-like motif. Its primary ligands are:
-
PVR (Poliovirus Receptor, CD155): The highest affinity ligand for TIGIT.
-
Nectin-2 (CD112): Binds to TIGIT with a lower affinity than PVR.
-
Nectin-3 (CD113): Another ligand for TIGIT.
-
Nectin-4: Also identified as a TIGIT ligand.
These ligands are expressed on antigen-presenting cells (APCs), tumor cells, and other cells in the tumor microenvironment. The expression of these ligands can be upregulated by inflammatory signals.
TIGIT Signaling Pathway
Upon engagement with its ligands, the tyrosine residues within the ITIM and ITSM-like motifs of TIGIT's intracellular domain become phosphorylated. This phosphorylation event serves as a docking site for downstream signaling molecules, leading to the attenuation of activating signals.
In T cells, TIGIT signaling is initiated by the phosphorylation of the tyrosine residue in its ITIM domain by Src family kinases such as Fyn and Lck. This phosphorylated ITIM motif then recruits the SH2 domain-containing inositol phosphatase SHIP1 (and potentially SHIP2). SHIP1 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby antagonizing the PI3K signaling pathway. The disruption of the PI3K pathway leads to reduced activation of downstream effectors like Akt and mTOR, ultimately suppressing T cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxicity.
Furthermore, TIGIT can inhibit T cell activation indirectly by competing with the co-stimulatory receptor CD226 for ligand binding. CD226, upon binding to PVR or Nectin-2, promotes T cell activation. TIGIT has a higher affinity for PVR than CD226, allowing it to effectively outcompete CD226 and dampen T cell responses.
Mechanism of action of TIGIT immune checkpoint
An In-depth Technical Guide on the Mechanism of Action of the TIGIT Immune Checkpoint
Introduction
T cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory immune checkpoint receptor that plays a crucial role in regulating immune responses, particularly in the context of cancer and chronic infections.[1][2] Expressed on key immune effector cells, including activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells, TIGIT functions to dampen immune activation and prevent excessive inflammation.[3][4] However, tumor cells frequently exploit this pathway to evade immune surveillance and destruction.[1][5] TIGIT exerts its inhibitory functions through a complex network of interactions, primarily centered around its competition with the co-stimulatory receptor CD226 (also known as DNAM-1) for shared ligands expressed on antigen-presenting cells (APCs) and tumor cells.[5][6] This guide provides a detailed examination of the molecular mechanisms underlying TIGIT's function, its impact on various immune cell subsets, and the experimental methodologies used to investigate its pathway.
The TIGIT/CD226 Axis: A Balance of Activation and Inhibition
The functional effects of TIGIT are best understood in the context of its interplay with a family of interacting receptors and ligands. This axis determines the net signaling outcome—either activation or inhibition—of the immune cell.
-
Receptors: These are expressed on T cells and NK cells.
-
TIGIT: An inhibitory receptor containing an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif in its cytoplasmic domain.[7][8]
-
CD226 (DNAM-1): An activating receptor that delivers a positive co-stimulatory signal.[7][9]
-
CD96 (TACTILE): Another receptor that binds CD155 and is generally considered inhibitory in mice, though its role in humans is still under investigation.[9]
-
-
Ligands: These are expressed on APCs (like dendritic cells and macrophages) and are often upregulated on tumor cells.[3][10]
The balance of expression between TIGIT and CD226 on the lymphocyte surface and the availability of their shared ligands in the microenvironment are critical determinants of the cellular response.[3][15]
Molecular Mechanisms of TIGIT-Mediated Inhibition
TIGIT employs multiple mechanisms to suppress immune cell function, acting through both direct signaling and by interfering with activating pathways.
Direct Inhibitory Signaling (Cell-Intrinsic)
Upon binding to its ligands (primarily CD155), the ITIM and ITT-like motifs within TIGIT's cytoplasmic tail become phosphorylated.[8][16] This recruits intracellular phosphatases, such as SHIP1 and SHP2, which dephosphorylate key components of activating signaling cascades, thereby delivering a direct inhibitory signal into the cell.[6][17] This intrinsic signaling directly suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity.[6][18]
Caption: TIGIT direct signaling pathway.
Competition with CD226 for Ligand Binding
TIGIT binds to the primary ligand CD155 with a significantly higher affinity than the activating receptor CD226.[3][10] This competitive advantage allows TIGIT to effectively sequester CD155, preventing its engagement with CD226 and thereby blocking the transmission of a critical co-stimulatory signal required for full T cell and NK cell activation.[5][19]
Disruption of CD226 Dimerization
Beyond competing for ligands, TIGIT can interact directly with CD226 on the same cell surface (in cis). This interaction disrupts the homodimerization of CD226, a process necessary for its signaling function.[17][20][21] This represents another layer of TIGIT-mediated suppression that is independent of ligand binding.[17][20]
Modulation of Antigen-Presenting Cell (APC) Function
TIGIT can also exert its effects indirectly. When TIGIT on a T cell or Treg engages with CD155 on a dendritic cell (DC), it can induce an immunosuppressive phenotype in the DC.[11] This "reverse signaling" leads to increased production of the inhibitory cytokine IL-10 and decreased production of the pro-inflammatory, T cell-activating cytokine IL-12 by the DC, further dampening the overall immune response.[11][22]
References
- 1. What are TIGIT inhibitors and how do they work? [synapse.patsnap.com]
- 2. scholar.xjtlu.edu.cn:443 [scholar.xjtlu.edu.cn:443]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. adipogen.com [adipogen.com]
- 6. Frontiers | Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the “PVR–TIGIT axis” with immune checkpoint therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TIGIT - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The interaction of TIGIT with PVR and PVRL2 inhibits human NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity [mdpi.com]
- 16. frontiersin.org [frontiersin.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. kuickresearch.com [kuickresearch.com]
- 19. youtube.com [youtube.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. TIGIT Blockade Assay - Creative Biolabs [creative-biolabs.com]
The Core Function of TIGIT Ligands CD155 and CD112: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the regulation of immune responses, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. Its interaction with its ligands, primarily CD155 (also known as Poliovirus Receptor, PVR, or Necl-5) and CD112 (also known as Nectin-2 or PVRL2), constitutes a key axis in the tumor microenvironment, contributing to immune evasion. This technical guide provides a comprehensive overview of the core functions of CD155 and CD112, their signaling pathways, quantitative interaction data, and detailed experimental protocols to facilitate further research and therapeutic development in this area.
Core Functions of TIGIT Ligands: CD155 and CD112
CD155 and CD112 are members of the nectin-like family of molecules and are expressed on a variety of cell types, including antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, as well as on tumor cells.[1][2] Their primary role in the context of TIGIT signaling is to act as molecular brakes on the activity of T cells and Natural Killer (NK) cells, thereby dampening anti-tumor immunity.[3][4]
CD155 (PVR): The High-Affinity Ligand
CD155 is the principal and high-affinity ligand for TIGIT.[4] The engagement of TIGIT on T cells and NK cells by CD155 expressed on tumor cells or APCs leads to the transduction of inhibitory signals that suppress their effector functions.[5][6] This interaction is a key mechanism by which tumors evade immune surveillance.[7][8] Beyond its role as a TIGIT ligand, CD155 can also bind to the activating receptor CD226 (DNAM-1) and another inhibitory receptor, CD96 (TACTILE).[7][9] The differential expression and binding affinities of these receptors for CD155 create a complex regulatory network.
CD112 (Nectin-2): A Weaker but Significant Interaction
TIGIT binds to CD112 with a lower affinity compared to CD155.[4][10] Despite this weaker interaction, the TIGIT/CD112 pathway still contributes to the suppression of T cell and NK cell responses.[3] CD112 also serves as a ligand for the activating receptor CD226 and another recently identified inhibitory receptor, CD112R (PVRIG).[4][10] The interplay between these receptors for their shared ligands, CD155 and CD112, fine-tunes the immune response.
Signaling Pathways
The binding of CD155 or CD112 to TIGIT initiates a cascade of intracellular signaling events that culminate in the inhibition of immune cell function.
TIGIT Inhibitory Signaling Pathway
Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the Ig tail-tyrosine (ITT)-like motif in the cytoplasmic tail of TIGIT become phosphorylated.[11] This phosphorylation event leads to the recruitment of the SHIP-1 and SHP2 phosphatases.[5][12] These phosphatases, in turn, dephosphorylate key downstream signaling molecules in the T cell receptor (TCR) and CD226 co-stimulatory pathways, such as PLC-γ and ERK.[5][11] The net result is the suppression of critical signaling pathways for T cell activation, including the PI3K-Akt, MAPK, and NF-κB pathways.[5] This ultimately leads to reduced proliferation, cytokine production (e.g., IFN-γ, IL-2, TNF-α), and cytotoxicity of T cells and NK cells.[13]
Competitive Regulation with CD226 (DNAM-1)
A key aspect of CD155 and CD112 function is their dual role as ligands for both the inhibitory receptor TIGIT and the co-stimulatory receptor CD226.[3][4] TIGIT has a higher affinity for CD155 than CD226, allowing it to outcompete CD226 for ligand binding. This competition has two major consequences:
-
Reduced Co-stimulation: By blocking CD226 from binding to CD155 and CD112, TIGIT prevents the delivery of activating signals that are crucial for optimal T cell and NK cell responses.[13]
-
Dominant Inhibition: The inhibitory signal delivered by TIGIT engagement is dominant over the activating signal from CD226.[3]
This competitive dynamic is a critical mechanism for maintaining immune homeostasis and is often exploited by tumors to suppress anti-tumor immunity.
Quantitative Data
The binding affinities of TIGIT and related receptors for their ligands are crucial for understanding the dynamics of this regulatory network. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Receptor | Ligand | Binding Affinity (Kd) | Reference(s) |
| TIGIT | CD155 | ~1-3 nM | |
| CD112 | Weak (mM range) | [10] | |
| CD226 (DNAM-1) | CD155 | ~119 nM | |
| CD112 | ~310-8970 nM | [7] | |
| CD96 (TACTILE) | CD155 | ~10 µM | [1] |
| CD112R (PVRIG) | CD112 | ~88 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of TIGIT ligands CD155 and CD112.
Flow Cytometry for TIGIT and Ligand Expression
This protocol describes the staining of T cells and tumor cells to analyze the expression of TIGIT, CD155, and CD112.
Workflow Diagram:
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation, or cultured tumor cell lines.
-
FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide.
-
Antibodies (fluorochrome-conjugated):
-
Anti-Human CD3 (e.g., Clone UCHT1)
-
Anti-Human CD8 (e.g., Clone RPA-T8)
-
Anti-Human TIGIT (e.g., Clone MBSA43)
-
Anti-Human CD155 (e.g., Clone SKII.4)
-
Anti-Human CD112 (e.g., Clone TX31)
-
Isotype control antibodies corresponding to each primary antibody.
-
-
Viability Dye: (e.g., 7-AAD or a fixable viability dye).
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood or prepare a single-cell suspension of cultured tumor cells.
-
Wash cells twice with cold PBS.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include an isotype control for each antibody in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step once.
-
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on single, viable cells.
-
For PBMCs, gate on CD3+ T cells, and then further on CD8+ T cells.
-
Analyze the expression of TIGIT on the gated T cell populations.
-
For tumor cells, analyze the expression of CD155 and CD112.
-
ELISA for Cytokine Production
This protocol measures the secretion of cytokines such as IFN-γ and IL-2 from T cells following co-culture with cells expressing TIGIT ligands.
Workflow Diagram:
Materials:
-
Cells: Purified human CD8+ T cells and a target cell line expressing CD155 and/or CD112 (or a control cell line).
-
T cell activation reagents: Anti-CD3/CD28 beads or plate-bound antibodies.
-
ELISA Kit: Human IFN-γ and IL-2 ELISA kits (containing capture antibody, detection antibody, recombinant cytokine standards, enzyme conjugate, and substrate).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Assay Diluent: As provided in the ELISA kit or PBS with 10% FBS.
-
Stop Solution: (e.g., 2N H2SO4).
Protocol:
-
Cell Co-culture:
-
Plate the target cells (CD155/CD112-positive or control) in a 96-well flat-bottom plate and allow them to adhere overnight.
-
Add purified CD8+ T cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).
-
Add anti-CD3/CD28 activation beads or perform the assay in wells pre-coated with anti-CD3 antibody.
-
Incubate the co-culture for 48-72 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA Procedure (follow kit instructions, general steps below):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Assay Diluent for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the TMB substrate and incubate until a color develops.
-
Add the Stop Solution to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm on a microplate reader.
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.
-
In Vitro T Cell Proliferation Assay (CFSE-based)
This protocol assesses the impact of TIGIT ligand engagement on T cell proliferation using the dye CFSE.
Workflow Diagram:
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. T Cell Exhaustion – Using Flow Cytometry to Monitor this Immuno-Oncology Impediment - KCAS Bio [kcasbio.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Generation and Maturation of Human Monocyte-derived DCs [en.bio-protocol.org]
- 5. stemcell.com [stemcell.com]
- 6. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. lerner.ccf.org [lerner.ccf.org]
The Function of the TIGIT ITIM Domain: A Technical Guide
Introduction
T-cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT) is a pivotal immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][2] As a member of the poliovirus receptor (PVR)-like protein family, TIGIT plays a crucial role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor immune evasion.[3][4] Its function as a negative regulator has made it a promising target for cancer immunotherapy.[1][5]
The inhibitory capacity of TIGIT is mediated through its intracellular domain, which contains two key signaling motifs: an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][6] This guide provides an in-depth examination of the TIGIT ITIM domain, detailing its structure, signaling cascade, and the experimental methodologies used to elucidate its function.
Structure and Function of the TIGIT Cytoplasmic Domain
The cytoplasmic tail of TIGIT is relatively short but contains the essential machinery for its inhibitory signaling. It is comprised of:
-
An ITIM domain: Characterized by the consensus sequence (S/I/V/L)xYxx(I/V/L). The ITIM domain is a common feature of inhibitory receptors in the immune system.
-
An ITT-like motif: This motif is also crucial for TIGIT's inhibitory function and works in concert with the ITIM domain.[7]
Upon engagement with its primary ligand, CD155 (also known as PVR), expressed on antigen-presenting cells (APCs), tumor cells, or other immune cells, TIGIT undergoes a conformational change that leads to the phosphorylation of the tyrosine residues within both the ITIM and ITT-like motifs.[6][8][9] This phosphorylation event is the critical first step in initiating the downstream inhibitory signaling cascade.
The TIGIT ITIM-Mediated Signaling Pathway
The primary function of a phosphorylated ITIM domain is to act as a docking site for cytosolic phosphatases containing Src homology 2 (SH2) domains. In the context of TIGIT, this leads to a multi-step inhibitory cascade:
-
Ligand Binding and Phosphorylation: TIGIT on the surface of a T cell or NK cell binds to CD155 on an adjacent cell.[10] This interaction triggers Src family tyrosine kinases, such as FYN or LCK, to phosphorylate the tyrosine residue within the ITIM domain.[9]
-
Recruitment of Phosphatases: The phosphorylated ITIM and ITT-like motifs serve as recruitment platforms for SH2 domain-containing phosphatases. While much of the literature highlights the recruitment of SH2-containing inositol phosphatase 1 (SHIP1) via the ITT-like motif (often through adaptor proteins like Grb2 or β-arrestin 2), ITIM domains are classically known to recruit phosphatases such as SHP-1 and SHP-2.[7][11][12] The recruitment of SHIP1 to the TIGIT cytoplasmic tail is a well-documented event that is critical for its inhibitory function.[11][13]
-
Inhibition of Downstream Signaling: Once recruited, these phosphatases counteract the activity of kinases involved in activating signaling pathways. SHIP1, for instance, dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[7] This action effectively terminates PI3K and downstream MAPK signaling cascades.[8][9]
-
Suppression of NF-κB Activation: TIGIT signaling also leads to the suppression of the NF-κB pathway. This is achieved through a mechanism where SHIP1, recruited to the TIGIT tail, impairs the autoubiquitination of TRAF6, a critical step for NF-κB activation.[11][13]
-
Functional Consequences: The culmination of these inhibitory signals is the suppression of effector functions in T cells and NK cells. This includes reduced proliferation, decreased production of pro-inflammatory cytokines like IFN-γ and IL-12, and diminished cytotoxic activity against target cells.[3][8][11]
Signaling Pathway Visualization
The following diagram illustrates the inhibitory signaling cascade initiated by TIGIT upon ligand engagement.
Caption: TIGIT inhibitory signaling pathway.
Quantitative Data Summary
While detailed biophysical data on the TIGIT ITIM domain is dispersed across the literature, the following table summarizes key molecular interactions and their functional outcomes derived from various studies.
| Interacting Molecules | Key Residue/Domain | Functional Outcome | Cell Type Studied |
| TIGIT + SHIP1 | ITT-like motif (Tyr225) | Inhibition of PI3K and MAPK signaling, suppression of NK cell cytotoxicity.[7] | NK Cells |
| TIGIT + β-arrestin 2 + SHIP1 | ITT-like motif | Impairs TRAF6 autoubiquitination, abolishes NF-κB activation, suppresses IFN-γ production.[11][13] | NK Cells |
| TIGIT + Grb2 + SHIP1 | ITT-like motif (Tyr225) | Prematurely terminates PI3K and MAPK signaling.[7] | NK Cells |
| TIGIT + CD155 | Extracellular IgV domain | High-affinity binding that outcompetes the activating receptor CD226 (DNAM-1).[10] | T Cells, NK Cells |
Experimental Protocols
The function of the TIGIT ITIM domain and its associated signaling pathway has been elucidated through a variety of immunological and biochemical techniques.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
-
Objective: To demonstrate the physical interaction between phosphorylated TIGIT and downstream signaling molecules like SHIP1.
-
Methodology:
-
Cell Culture and Lysis: A cell line expressing TIGIT (e.g., YTS-TIGIT NK cells) is cultured.[11] Cells are often treated with a phosphatase inhibitor like pervanadate to preserve protein phosphorylation.[12] Cells are then lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins while maintaining their interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to TIGIT (or a tag like FLAG if using a fusion protein).[12] The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting proteins (e.g., anti-SHIP1, anti-Grb2).[7][11] A band corresponding to the molecular weight of the target protein confirms the interaction.
-
Luciferase Reporter Assay for NF-κB Activity
-
Objective: To quantify the inhibitory effect of TIGIT signaling on the NF-κB transcription factor pathway.
-
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for TIGIT, its ligand CD155, and a luciferase reporter construct driven by an NF-κB responsive promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
-
Cell Stimulation: The transfected cells are stimulated to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: After a defined period, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: A decrease in normalized luciferase activity in cells expressing TIGIT compared to control cells indicates that TIGIT signaling suppresses NF-κB activation.[11]
-
Flow Cytometry for Functional Readouts (IFN-γ Production)
-
Objective: To measure the impact of TIGIT engagement on the production of effector cytokines like Interferon-gamma (IFN-γ) at a single-cell level.
-
Methodology:
-
Co-culture: Effector cells (e.g., NK cells or T cells) are co-cultured with target cells that either express or do not express the TIGIT ligand CD155.
-
Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture for the final few hours. This causes cytokines like IFN-γ to accumulate inside the cell instead of being secreted.
-
Cell Staining: Cells are harvested and first stained with antibodies against surface markers to identify the cell population of interest (e.g., CD3 for T cells, CD56 for NK cells).
-
Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody specific for IFN-γ.
-
Data Acquisition and Analysis: The fluorescence of individual cells is measured using a flow cytometer. The percentage of IFN-γ-positive cells and the mean fluorescence intensity (MFI) are quantified to determine the effect of TIGIT ligation on cytokine production.[13]
-
Experimental Workflow Visualization
The diagram below outlines a typical co-immunoprecipitation workflow used to validate the interaction between TIGIT and SHIP1.
Caption: Workflow for Co-Immunoprecipitation.
The TIGIT ITIM domain, in concert with the adjacent ITT-like motif, is fundamental to the inhibitory function of the TIGIT receptor. Through a well-orchestrated signaling cascade involving phosphorylation and the recruitment of phosphatases like SHIP1, the ITIM domain effectively dampens key activating pathways such as PI3K, MAPK, and NF-κB.[8][9] This leads to the suppression of T cell and NK cell effector functions, a critical mechanism for maintaining immune homeostasis. Understanding the intricate molecular details of this pathway is paramount for the rational design of novel immunotherapies that aim to block this inhibitory axis and reinvigorate anti-tumor immunity.
References
- 1. TIGIT in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Gene of the month: T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) | Journal of Clinical Pathology [jcp.bmj.com]
- 4. Insight of T cell immunoglobulin and ITIM domain (TIGIT) Inhibitor [delveinsight.com]
- 5. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conigen.com [conigen.com]
- 7. Recruitment of Grb2 and SHIP1 by the ITT-like motif of TIGIT suppresses granule polarization and cytotoxicity of NK cells. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. jcp.bmj.com [jcp.bmj.com]
- 11. T-cell Immunoglobulin and ITIM Domain (TIGIT) Receptor/Poliovirus Receptor (PVR) Ligand Engagement Suppresses Interferon-γ Production of Natural Killer Cells via β-Arrestin 2-mediated Negative Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T-cell immunoglobulin and ITIM domain (TIGIT) receptor/poliovirus receptor (PVR) ligand engagement suppresses interferon-γ production of natural killer cells via β-arrestin 2-mediated negative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the TIGIT-CD226 Interaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
The T cell immunoreceptor with Ig and ITIM domains (TIGIT) and the co-stimulatory receptor CD226 (also known as DNAM-1) form a critical axis in regulating the adaptive and innate immune systems.[1] These two receptors, often co-expressed on the surface of T cells and Natural Killer (NK) cells, compete for the same ligands, primarily CD155 (Poliovirus Receptor, PVR).[1] While CD226 engagement provides a potent co-stimulatory signal essential for anti-tumor and anti-viral responses, TIGIT acts as a crucial inhibitory checkpoint, suppressing immune cell function upon ligand binding.[1][2] This guide provides a detailed overview of the molecular interactions, competitive dynamics, signaling pathways, and experimental methodologies relevant to the TIGIT-CD226 axis, offering a technical resource for researchers in immunology and oncology.
The TIGIT/CD226 Axis: A Molecular Overview
TIGIT and CD226 are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily.[3] They are key players in a complex network of receptors, including CD96 and CD112R, that interact with nectin and nectin-like molecules expressed on antigen-presenting cells (APCs) and tumor cells.[4][5]
-
TIGIT (T cell immunoreceptor with Ig and ITIM domains): An inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4][6] Its cytoplasmic tail contains a canonical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][7]
-
CD226 (DNAM-1): A co-stimulatory receptor expressed on T cells, NK cells, monocytes, and a subset of B cells.[5] It plays a critical role in mediating cytotoxicity and cytokine production.[3]
-
CD155 (PVR) and CD112 (Nectin-2): The primary shared ligands for both TIGIT and CD226.[3][6] These ligands are frequently overexpressed on various tumor cells and APCs, contributing to immune evasion.[3][8]
The balance of signals transmitted by TIGIT and CD226 is pivotal for determining the functional outcome of an immune response.[1] Dysregulation of this axis, often characterized by the upregulation of TIGIT and/or downregulation of CD226 on tumor-infiltrating lymphocytes (TILs), is a common mechanism of tumor immune escape.[2][9]
Quantitative Data: Competitive Ligand Binding
A central feature of the TIGIT-CD226 axis is the competitive binding for their shared ligand, CD155. TIGIT exhibits a significantly higher binding affinity for CD155 compared to CD226.[3][10] This affinity difference allows TIGIT to effectively outcompete CD226 for ligand binding, leading to a dominant inhibitory signal even when both receptors are present.[8][11]
| Receptor | Ligand | Reported Binding Affinity (Kd) |
| TIGIT | CD155 (PVR) | ~1-3 nM[3] |
| CD226 | CD155 (PVR) | ~119 nM[3] |
| TIGIT | CD112 (Nectin-2) | Weaker than TIGIT-CD155[2] |
| CD226 | CD112 (Nectin-2) | Weaker than CD226-CD155 |
Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance).
Mechanisms of TIGIT-Mediated Inhibition
TIGIT suppresses immune cell function through several distinct mechanisms, all of which ultimately dampen the activating signals mediated by CD226 and the T cell receptor (TCR).
-
Direct Intrinsic Signaling: Upon binding CD155, the ITIM and ITT-like motifs in TIGIT's cytoplasmic tail become phosphorylated.[4][7] This leads to the recruitment of SH2 domain-containing phosphatases, such as SHIP-1, which can dephosphorylate key signaling intermediates in the PI3K and MAPK pathways, thereby inhibiting cell activation.[4]
-
Ligand Competition: Due to its higher affinity, TIGIT directly blocks CD226 from accessing CD155, preventing the initiation of co-stimulatory signals.[9][10][11]
-
Disruption of CD226 Dimerization: TIGIT can interact with CD226 in cis (on the same cell surface), which disrupts the homodimerization of CD226 required for stable ligand binding and effective signaling.[10][11][12][13]
-
Indirect Inhibition via APCs: TIGIT engagement on T cells can induce CD155 on APCs to trigger the production of immunosuppressive cytokines like IL-10, while decreasing the production of pro-inflammatory cytokines such as IL-12.[4][9][10]
Signaling Pathways
The opposing functions of TIGIT and CD226 are rooted in their distinct downstream signaling cascades.
TIGIT and CD226 Signaling at the Immune Synapse
Caption: Opposing signaling pathways of TIGIT (inhibitory) and CD226 (co-stimulatory).
Experimental Protocols & Workflows
Studying the TIGIT-CD226 interaction requires a combination of biophysical, biochemical, and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of TIGIT and CD226 to their ligands.
Methodology:
-
Immobilization: Covalently immobilize recombinant human CD155-Fc chimera onto a CM5 sensor chip surface via amine coupling. A reference channel should be prepared by activating and blocking the surface without protein immobilization.
-
Analyte Preparation: Prepare serial dilutions of recombinant human TIGIT or CD226 extracellular domains (analyte) in HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding Measurement: Inject the analyte dilutions over the reference and ligand-immobilized surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.0).
-
Data Analysis: Subtract the reference channel sensorgram from the active channel sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd = kd/ka).
T Cell/NK Cell Co-culture Functional Assay
Objective: To assess the functional consequence of TIGIT engagement or blockade on T cell or NK cell effector functions (e.g., cytokine production, cytotoxicity).
Caption: Workflow for a co-culture assay to test TIGIT/CD226 function.
Methodology:
-
Cell Preparation: Isolate human NK cells or T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits. Culture a target cell line known to express high levels of CD155 (e.g., K562).
-
Co-culture Setup: Plate target cells in a 96-well plate. Add the isolated effector cells (NK or T cells) at a specified Effector:Target (E:T) ratio (e.g., 10:1).
-
Treatment Groups:
-
Control: Add an isotype control antibody.
-
TIGIT Blockade: Add a blocking anti-TIGIT monoclonal antibody (e.g., 10 µg/mL).
-
CD226 Blockade (for mechanism validation): Add a blocking anti-CD226 antibody.
-
-
Incubation: Incubate the co-culture for 4-24 hours at 37°C.
-
Functional Readout (Cytokine Production): After incubation, collect the supernatant and measure the concentration of IFN-γ or other relevant cytokines using an ELISA kit.
-
Functional Readout (Cytotoxicity): Measure target cell lysis. For flow cytometry-based methods, pre-label target cells with a fluorescent dye (e.g., CFSE) and after co-culture, stain with a viability dye (e.g., 7-AAD). The percentage of dead (7-AAD+) target cells (CFSE+) is quantified.
Therapeutic Implications
The dominant inhibitory role of TIGIT in the tumor microenvironment makes it a prime target for cancer immunotherapy.[4][6] Monoclonal antibodies designed to block the TIGIT-CD155 interaction aim to "release the brakes" on the immune system in several ways:
-
Preventing TIGIT's intrinsic inhibitory signaling.[14]
-
Allowing the co-stimulatory receptor CD226 to bind CD155, thereby promoting T cell and NK cell activation.[1][9]
Clinical trials are actively investigating anti-TIGIT antibodies, particularly in combination with PD-1/PD-L1 blockade, with promising early results in cancers like non-small cell lung cancer.[1] The rationale is that dual blockade can overcome two distinct mechanisms of immune suppression, leading to a more robust and durable anti-tumor response.[4]
Caption: Logical diagram of TIGIT/CD226 competitive binding and therapeutic blockade.
Conclusion
The TIGIT-CD226 axis represents a sophisticated rheostat for tuning immune cell activity. The higher affinity of the inhibitory TIGIT receptor for the shared ligand CD155 provides a powerful mechanism to maintain self-tolerance and prevent excessive inflammation. However, this same mechanism is frequently co-opted by tumors to evade immune destruction. A thorough understanding of the quantitative biophysics, molecular signaling, and functional outcomes of this interaction is essential for the continued development of novel immunotherapies aimed at restoring potent anti-tumor immunity.
References
- 1. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. The TIGIT/CD226 axis regulates human T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Hitting the complexity of the TIGIT-CD96-CD112R-CD226 axis for next-generation cancer immunotherapy [bmbreports.org]
- 6. kuickresearch.com [kuickresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | TIGIT, the Next Step Towards Successful Combination Immune Checkpoint Therapy in Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. kuickresearch.com [kuickresearch.com]
Foundational Research on TIGIT in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor that plays a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Initially explored for its inhibitory function in the context of cancer immunotherapy, foundational research has increasingly highlighted its significance in the pathogenesis and potential treatment of autoimmune diseases.[1][2][3][4] In this setting, TIGIT acts as a crucial brake on the immune system, and strategies to enhance its signaling are being investigated to suppress the aberrant immune responses that drive autoimmunity.[1][4][5][6] This technical guide provides an in-depth overview of the core research on TIGIT's role in autoimmune diseases, focusing on its signaling pathways, expression on key immune cells, quantitative data from various disease models, and detailed experimental protocols.
The TIGIT Signaling Axis: A Balance of Inhibition and Activation
TIGIT is a member of the poliovirus receptor (PVR)/nectin family and is primarily expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][4][7] It functions within a complex signaling network, competing with the co-stimulatory receptor CD226 (also known as DNAM-1) for the same ligands: CD155 (PVR) and CD112 (Nectin-2), which are expressed on antigen-presenting cells (APCs) and other cells.[4][8]
Mechanisms of Action:
-
Direct Inhibition: Upon binding to its ligand, primarily CD155, the Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIM) in TIGIT's cytoplasmic tail are phosphorylated, leading to the recruitment of SHIP phosphatases. This initiates a signaling cascade that suppresses T cell receptor (TCR) signaling and subsequent T cell activation, proliferation, and cytokine production.[1][8]
-
Competition with CD226: TIGIT binds to CD155 with a higher affinity than CD226.[8][9] This competition physically prevents CD226 from engaging with CD155, thereby blocking the positive co-stimulatory signal required for full T cell activation.[3][9]
-
Modulation of APCs: TIGIT signaling can also exert its effects indirectly. The engagement of TIGIT on T cells with CD155 on dendritic cells (DCs) can induce an immunosuppressive phenotype in the DCs, characterized by increased IL-10 production and decreased IL-12 secretion.[1][3][7]
TIGIT Expression and Role in Autoimmune Pathogenesis
Dysregulation of the TIGIT pathway is implicated in several autoimmune diseases. Blockade of TIGIT can exacerbate disease in preclinical models, whereas enhancing its function can alleviate autoimmune responses.[1][2][3]
-
Regulatory T cells (Tregs): TIGIT is highly expressed on Tregs, particularly a highly suppressive subset.[7][9] TIGIT+ Tregs are crucial for maintaining immune tolerance, and their dysfunction or reduced numbers have been observed in autoimmune conditions.[9][10] Enhancing TIGIT signaling can boost the suppressive capacity of Tregs.[1]
-
CD4+ T cells: In diseases like Systemic Lupus Erythematosus (SLE), TIGIT expression is significantly elevated on CD4+ T cells and correlates with disease activity.[11][12] While these TIGIT+CD4+ T cells have a more activated phenotype, their functional potential (proliferation, cytokine production) is lower compared to their TIGIT- counterparts, suggesting TIGIT acts as a negative feedback mechanism.[11]
-
NK cells: TIGIT is also expressed on NK cells, where it inhibits their cytotoxic functions.[7] In SLE, the frequency of TIGIT-expressing NK cells is significantly decreased and negatively correlates with disease activity, suggesting a loss of this inhibitory control.[13][14]
Quantitative Data on TIGIT in Autoimmune Diseases
The following tables summarize key quantitative findings from foundational studies on TIGIT expression in various autoimmune contexts.
Table 1: TIGIT in Systemic Lupus Erythematosus (SLE)
| Cell Type | Patient Cohort | Key Finding | Correlation with Disease Activity (SLEDAI) | Reference |
| CD3+CD4+ T cells | SLE Patients | Significantly elevated frequency compared to healthy controls (P < 0.0001). | Positive correlation (r² = 0.082; P = 0.044). | [15] |
| CD4+ T cells | SLE Patients | Significantly higher expression in patients with SLEDAI > 10 vs. < 10. | Highly correlated with SLEDAI score. | [12] |
| NK cells | Active SLE Patients | Significantly decreased frequency compared to inactive SLE patients. | Negative correlation with SLEDAI score. | [13] |
| NK cells | SLE Patients | Frequency significantly increased after regular treatment. | N/A | [13] |
Table 2: TIGIT in Other Autoimmune Disease Models
| Disease Model | Cell Type | Key Finding | Therapeutic Intervention | Outcome | Reference |
| Type 1 Diabetes (NOD Mouse) | Islet-infiltrating CD4+ & CD8+ T cells | TIGIT is highly expressed on activated, islet-infiltrating T cells. | TIGIT blockade alone. | Did not exacerbate autoimmune diabetes. | [8][16] |
| Type 1 Diabetes (NOD Mouse) | Islet-infiltrating T cells | TIGIT blockade combined with PD-L1 blockade. | Rapidly accelerated diabetes onset. | [8] | |
| SLE (MRL/lpr Mouse) | CD4+ T cells | N/A | In vivo administration of TIGIT ligand, CD155. | Delayed development of SLE. | [11][12] |
| Aplastic Anemia (Mouse Model) | Th1 and Th17 cells | TIGIT+ Tregs suppress the expansion of Th1 and Th17 cells. | Upregulation of TIGIT via lncRNA MEG3. | Alleviated autoimmune-mediated aplastic anemia. | [9] |
Key Experimental Methodologies
Reproducible and robust experimental protocols are essential for studying the TIGIT pathway. Below are detailed, synthesized methodologies for common assays cited in foundational TIGIT research.
A. Protocol for Flow Cytometric Analysis of TIGIT Expression
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or tissue-infiltrating lymphocytes to analyze TIGIT expression.
-
Cell Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
For tissues (e.g., spleen, lymph nodes), create a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Perform a red blood cell lysis step using ACK lysis buffer if necessary.
-
Wash cells with PBS and count using a hemocytometer or automated cell counter.
-
-
Surface Staining:
-
Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add a cocktail of fluorochrome-conjugated antibodies. A typical panel for T cell analysis includes:
-
Anti-CD3 (T cell marker)
-
Anti-CD4 (Helper T cell marker)
-
Anti-CD8 (Cytotoxic T cell marker)
-
Anti-CD25 (Activation/Treg marker)
-
Anti-TIGIT
-
Anti-CD226
-
A viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable) to exclude dead cells.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
-
Intracellular Staining (for Transcription Factors like FoxP3):
-
Following surface staining, resuspend cells in 1 mL of a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
-
Incubate for 45-60 minutes at 4°C in the dark.
-
Wash cells once with 1X permeabilization buffer.
-
Add intracellular antibodies (e.g., Anti-FoxP3) diluted in 1X permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with 1X permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).
-
Analyze the data using software such as FlowJo™ or FCS Express™.
-
Gating Strategy: First, gate on singlets, then live cells. From the live singlet gate, identify lymphocyte populations (e.g., CD3+ T cells), followed by subsetting into CD4+ and CD8+ populations. Finally, quantify the percentage of TIGIT+ and CD226+ cells within the desired gates (e.g., CD4+FoxP3+ Tregs).
-
B. Protocol for In Vitro T Cell Suppression Assay
This assay measures the ability of TIGIT-expressing Tregs to suppress the proliferation of responder T cells (Tresp).
-
Cell Sorting:
-
Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.
-
Stain the enriched CD4+ T cells with antibodies against CD4, CD25, and CD127.
-
Using a fluorescence-activated cell sorter (FACS), sort the following populations:
-
Tregs: CD4+CD25highCD127low
-
Responder T cells (Tresp): CD4+CD25low
-
-
-
Cell Labeling:
-
Label the Tresp population with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1 µg/mL) overnight at 4°C. Wash wells before use.
-
Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well).
-
Add the sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include a control well with no Tregs.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.
-
Culture for 3-4 days at 37°C, 5% CO2.
-
-
Analysis:
-
Harvest cells and stain with a viability dye.
-
Analyze by flow cytometry.
-
Gate on live, singlet Tresp cells (identified by their proliferation dye).
-
Assess proliferation by the dilution of the dye. The percentage of suppression is calculated relative to the proliferation of Tresp cells cultured without Tregs.
-
References
- 1. TIGIT as a Promising Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIGIT as a Promising Therapeutic Target in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. openpr.com [openpr.com]
- 7. Frontiers | TIGIT as a Promising Therapeutic Target in Autoimmune Diseases [frontiersin.org]
- 8. Frontiers | TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes [frontiersin.org]
- 9. The Relationship Between TIGIT+ Regulatory T cells and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between TIGIT+ regulatory T cells and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TIGIT signalling pathway negatively regulates CD4+ T-cell responses in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TIGIT signalling pathway negatively regulates CD4+ T‐cell responses in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased expression of TIGIT in NK cells correlates negatively with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Elevated expression of TIGIT on CD3+CD4+ T cells correlates with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring TIGIT Expression by Flow Cytometry: An Application Note and Protocol
Introduction
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), follicular helper T cells, and Natural Killer (NK) cells.[1][2][3] TIGIT plays a crucial role in immune homeostasis by downregulating immune responses.[1] Its ligands, including CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells.[2][4] The interaction between TIGIT and its ligands initiates a signaling cascade that suppresses T cell and NK cell activity, contributing to immune evasion in the tumor microenvironment.[4][5][6] Consequently, TIGIT has emerged as a significant target for cancer immunotherapy, with several therapeutic antibodies in development.
This application note provides a detailed protocol for the measurement of TIGIT expression on human immune cell subsets using flow cytometry. This technique allows for the precise identification and quantification of TIGIT-expressing cells, which is essential for basic research, clinical trial monitoring, and the development of TIGIT-targeted therapies.
Principle of the Assay
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, in this case, individual cells, as they pass through a laser beam. To measure TIGIT expression, immune cells are stained with a fluorescently-labeled monoclonal antibody specific for the TIGIT protein. Simultaneously, cells are stained with a panel of antibodies against other cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD56 for NK cells). As the stained cells pass through the flow cytometer, lasers excite the fluorochromes, and the emitted light is detected and converted into digital data. This allows for the quantification of TIGIT expression on various immune cell subsets within a heterogeneous population.
TIGIT Signaling Pathway
TIGIT exerts its inhibitory function through a complex signaling pathway. Upon binding to its ligand, primarily CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and ITT-like motif in the cytoplasmic tail of TIGIT become phosphorylated. This leads to the recruitment of phosphatases such as SHIP1 and SHP2, which in turn suppress downstream signaling pathways like PI3K-Akt, MAPK, and NF-κB.[5] This cascade of events results in decreased cytokine production (e.g., IFN-γ) and reduced cytotoxic activity of T cells and NK cells. TIGIT also competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, further dampening the immune response.[4][7]
TIGIT Expression on Human Immune Cell Subsets
The expression of TIGIT varies across different immune cell populations and can be modulated by the activation state of the cells and the surrounding microenvironment. The following table summarizes representative data on TIGIT expression in healthy individuals and cancer patients.
| Immune Cell Subset | Marker | TIGIT Expression (%) in Healthy Donors | TIGIT Expression (%) in Cancer Patients (Tumor Infiltrating Lymphocytes) | References |
| CD4+ T cells | CD3+CD4+ | 5-15% | 30-70% | [8][9] |
| CD8+ T cells | CD3+CD8+ | 10-25% | 40-80% | [3][8] |
| Regulatory T cells (Tregs) | CD3+CD4+CD25+CD127- | 40-80% | 60-90% | [3] |
| Natural Killer (NK) cells | CD3-CD56+ | 20-50% | 30-60% | [10] |
Experimental Protocol
This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) for the analysis of TIGIT expression on T cell and NK cell subsets.
Materials and Reagents
-
Human PBMCs, freshly isolated or cryopreserved
-
FACS Tubes (5 mL round-bottom polystyrene tubes)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fixable Viability Dye (e.g., Zombie NIR™ or similar)
-
Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)
-
Isotype control antibodies corresponding to the TIGIT antibody
Suggested Antibody Panel
| Marker | Clone | Fluorochrome | Purpose |
| Viability Dye | - | Zombie NIR™ | Exclude dead cells |
| CD3 | UCHT1 | PerCP-eFluor™ 710 | T cell lineage marker |
| CD4 | RPA-T4 | APC-eFluor™ 780 | Helper T cell marker |
| CD8 | RPA-T8 | PE-Cyanine7 | Cytotoxic T cell marker |
| CD56 | CMSSB | PE | NK cell marker |
| TIGIT | MBSA43 | FITC | Target of interest |
| CD25 | BC96 | APC | Treg marker |
| CD127 | eBioRDR5 | BV421 | Treg marker |
Note: This is an example panel. Fluorochromes and clones should be optimized based on the specific flow cytometer and experimental needs. Validated anti-human TIGIT clones for flow cytometry include MBSA43, 741182, and TG1.[1][2][11]
Experimental Workflow
Staining Procedure
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 7 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.
-
-
Viability Staining:
-
Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into a FACS tube.
-
Wash the cells with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add 5 µL of the Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.
-
-
Surface Antibody Staining:
-
Without washing, add the pre-titrated amounts of the fluorochrome-conjugated antibodies (including the anti-TIGIT antibody and isotype control in a separate tube) to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step once more.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte gate).
-
Data Analysis
-
Gating Strategy:
-
Begin by gating on single cells to exclude doublets.
-
From the singlet population, gate on live cells using the viability dye.
-
From the live cells, identify lymphocytes based on their forward and side scatter properties.
-
Within the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).
-
Further delineate T cell subsets: helper T cells (CD4+) and cytotoxic T cells (CD8+).
-
Within the CD4+ T cell population, identify Tregs (CD25+CD127-).
-
For each of these populations, quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) of TIGIT expression.
-
-
Controls:
-
Isotype Control: Use an isotype control antibody with the same fluorochrome as the anti-TIGIT antibody to determine the level of non-specific binding.
-
Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately gating TIGIT-positive cells, especially in multicolor panels where fluorescence spillover can occur.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Inadequate blocking of Fc receptors- Antibody concentration too high- Dead cells present | - Ensure proper Fc blocking- Titrate antibodies to determine optimal concentration- Use a viability dye to exclude dead cells from analysis |
| Weak or no signal | - Antibody concentration too low- Improper antibody storage- TIGIT expression is low or absent on the cells of interest | - Titrate antibodies to determine optimal concentration- Check antibody storage conditions and expiration date- Use positive control cells known to express TIGIT |
| High compensation values | - Poor fluorochrome selection- Incorrect compensation settings | - Choose fluorochromes with minimal spectral overlap- Use single-stained compensation controls for accurate compensation setup |
| Cell clumping | - Presence of DNA from dead cells | - Add DNase to the cell suspension |
References
- 1. TIGIT Monoclonal Antibody (MBSA43), Functional Grade (16-9500-82) [thermofisher.com]
- 2. oncodianova.com [oncodianova.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adipogen.com [adipogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 8. TIGIT promotes CD8+T cells exhaustion and predicts poor prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Human TIGIT APC-conjugated Antibody (FAB7898A) by R&D Systems, Part of Bio-Techne [bio-techne.com]
Protocol for T-Cell Immunoreceptor with Ig and ITIM Domains (TIGIT) Immunohistochemistry in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2] It plays a crucial role in suppressing the immune response by interacting with its ligands, primarily CD155 (PVR) and CD112, which can be expressed on antigen-presenting cells and tumor cells.[1][2] The TIGIT signaling pathway is a key target in cancer immunotherapy, and its investigation in the tumor microenvironment is critical for understanding disease progression and developing novel therapeutic strategies. This document provides a detailed protocol for the immunohistochemical (IHC) detection of TIGIT in formalin-fixed paraffin-embedded (FFPE) human tissues, intended for research use.
TIGIT Signaling Pathway
TIGIT functions as an inhibitory receptor. Upon binding to its ligand CD155 on an adjacent cell (like a tumor cell or dendritic cell), TIGIT becomes phosphorylated and initiates a signaling cascade that suppresses the activation and effector functions of T cells and NK cells. This inhibitory signal can lead to decreased cytokine production and reduced cytotoxicity, thereby allowing tumor cells to evade immune surveillance.
Experimental Protocol
This protocol is optimized for the detection of human TIGIT in FFPE tissue sections using validated monoclonal antibodies.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody | ||
| Anti-TIGIT, clone TG1 | Dianova | DIA-TG1 |
| Anti-TIGIT, clone TIGIT/3106 | NeoBiotechnologies | 201633-MSM6 |
| Antigen Retrieval | ||
| Tris-EDTA Buffer (10mM Tris, 1mM EDTA, pH 9.0) | In-house preparation or various | N/A |
| Blocking Reagents | ||
| Hydrogen Peroxide Block | DAKO | S2023 |
| Normal Serum (from secondary antibody host) | Vector Laboratories | S-1000 |
| Detection System | ||
| Polymer-HRP Detection Kit (anti-mouse) | DAKO | K5007 |
| Chromogen | ||
| DAB (3,3'-Diaminobenzidine) Substrate Kit | DAKO | K5007 |
| General Reagents | ||
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (100%, 95%, 80%, 70%) | Sigma-Aldrich | E7023 |
| Hematoxylin | DAKO | S3301 |
| Mounting Medium | DAKO | C5703 |
| Wash Buffer (TBST or PBST) | In-house preparation or various | N/A |
Antibody and Control Information
| Parameter | Recommendation |
| Primary Antibody Clones | TG1 (Mouse IgG1), TIGIT/3106 (Mouse IgG2b) |
| Positive Control Tissue | Human Tonsil, Prostate Carcinoma[3] |
| Negative Control Tissue | Tissues known to lack T-cell and NK-cell infiltration. |
| Isotype Control | Mouse IgG1 or IgG2b at the same concentration as the primary antibody. |
Staining Protocol
The following table outlines the step-by-step procedure for TIGIT IHC staining.
| Step | Procedure | Incubation Time | Temperature |
| 1. Deparaffinization and Rehydration | a. Bake slides. | 30-60 min | 60°C |
| b. Immerse in Xylene. | 2 x 5 min | Room Temp | |
| c. Immerse in 100% Ethanol. | 2 x 3 min | Room Temp | |
| d. Immerse in 95% Ethanol. | 1 x 3 min | Room Temp | |
| e. Immerse in 70% Ethanol. | 1 x 3 min | Room Temp | |
| f. Rinse in distilled water. | 5 min | Room Temp | |
| 2. Antigen Retrieval | a. Immerse slides in pre-heated Tris-EDTA Buffer (pH 9.0). | 20-45 min | 95-100°C |
| b. Cool slides in buffer. | 20 min | Room Temp | |
| c. Rinse in wash buffer. | 2 x 5 min | Room Temp | |
| 3. Peroxidase Block | a. Incubate with 3% H₂O₂. | 10 min | Room Temp |
| b. Rinse in wash buffer. | 2 x 5 min | Room Temp | |
| 4. Protein Block | a. Incubate with normal serum block. | 30-60 min | Room Temp |
| b. Do not rinse. | |||
| 5. Primary Antibody Incubation | a. Incubate with anti-TIGIT antibody (see table below for dilution). | 60 min | 37°C or RT |
| b. Rinse in wash buffer. | 3 x 5 min | Room Temp | |
| 6. Secondary Antibody/Polymer Incubation | a. Incubate with HRP-Polymer anti-mouse secondary. | 30 min | Room Temp |
| b. Rinse in wash buffer. | 3 x 5 min | Room Temp | |
| 7. Chromogen Reaction | a. Incubate with DAB solution. | 5-10 min | Room Temp |
| b. Rinse in distilled water. | 5 min | Room Temp | |
| 8. Counterstaining | a. Immerse in Hematoxylin. | 20 sec - 1 min | Room Temp |
| b. Rinse in running tap water. | 5 min | Room Temp | |
| 9. Dehydration and Mounting | a. Immerse in 70%, 95%, 100% Ethanol. | 1 min each | Room Temp |
| b. Immerse in Xylene. | 2 x 3 min | Room Temp | |
| c. Apply coverslip with mounting medium. | Room Temp |
Primary Antibody Dilution Parameters
| Antibody Clone | Recommended Dilution | Diluent |
| TG1 | 1:50 - 1:150[4] | Antibody diluent (e.g., DAKO S2022) |
| TIGIT/3106 | 1-2 µg/ml[3] | Antibody diluent (e.g., DAKO S2022) |
Experimental Workflow Diagram
Data Interpretation and Troubleshooting
Expected Results:
-
Positive Staining: A brown precipitate (from DAB) localizing to the cell membrane of lymphocytes (T cells and NK cells) within the tissue.[5]
-
Positive Control (Tonsil): Strong staining should be observed in the T-cell rich areas.
-
Negative Control: No specific staining should be observed in the tissue section incubated without the primary antibody or with the isotype control.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Staining | - Inadequate antigen retrieval- Primary antibody concentration too low- Tissue dried out during procedure | - Optimize HIER time and temperature.- Titrate the primary antibody concentration.- Ensure slides remain in a humidified chamber during incubations. |
| High Background | - Incomplete deparaffinization- Insufficient blocking- Primary antibody concentration too high | - Extend xylene incubation times.- Increase blocking time or use a different blocking agent.- Reduce the primary antibody concentration. |
| Non-specific Staining | - Endogenous peroxidase activity- Cross-reactivity of secondary antibody | - Ensure the peroxidase block step is performed correctly.- Run a control with only the secondary antibody to check for non-specific binding. |
By adhering to this detailed protocol and incorporating appropriate controls, researchers can achieve reliable and reproducible immunohistochemical staining for TIGIT in FFPE tissues, facilitating further investigation into its role in the tumor microenvironment and its potential as a therapeutic target.
References
Application Notes: Quantitative Determination of Human TIGIT in Serum Samples by ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] It plays a crucial role in modulating immune responses by interacting with its ligands, such as CD155 (PVR), on antigen-presenting cells and tumor cells.[1] This interaction leads to the suppression of T cell activation and cytotoxicity, thereby playing a role in immune tolerance and tumor immune evasion. The quantification of soluble TIGIT in human serum is of significant interest to researchers in oncology, immunology, and drug development to understand its role as a biomarker and to evaluate the efficacy of TIGIT-targeted immunotherapies.
This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human TIGIT in serum samples.
Assay Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human TIGIT is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any TIGIT present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human TIGIT is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of TIGIT bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Assay Performance Characteristics
The following data are representative of the performance of a typical Human TIGIT ELISA kit and should be used as a guideline. It is recommended that each user generate their own standard curve and validate the assay for their specific application.
| Parameter | Specification |
| Assay Range | 1.563 ng/mL - 100 ng/mL[2] |
| Sensitivity | 1.5 ng/mL[2][3] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants[1][2][4] |
| Recommended Serum Dilution | 2-fold[2] |
| Intra-Assay Precision (CV%) | < 10%[1] |
| Inter-Assay Precision (CV%) | < 12%[1] |
Example Standard Curve
A standard curve should be created by plotting the mean absorbance for each standard concentration on the y-axis against the TIGIT concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for data analysis.
| TIGIT Concentration (ng/mL) | Mean Absorbance (450 nm) |
| 100 | 2.850 |
| 50 | 1.650 |
| 25 | 0.880 |
| 12.5 | 0.450 |
| 6.25 | 0.230 |
| 3.125 | 0.120 |
| 1.563 | 0.060 |
| 0 (Blank) | 0.010 |
TIGIT Signaling Pathway
Caption: TIGIT receptor on T cells binds to CD155 on APCs, initiating an inhibitory signal.
Experimental Protocols
Materials Required
-
Human TIGIT ELISA Kit (containing pre-coated 96-well strip microplate, lyophilized standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB one-step substrate, and stop solution)[2]
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Precision pipettes and disposable pipette tips[2]
-
Distilled or deionized water
-
Graduated cylinders
-
Tubes for standard and sample dilutions[2]
-
Absorbent paper[2]
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): If supplied as a concentrate, dilute with distilled or deionized water to the working concentration as specified in the kit manual.
-
Standard: Reconstitute the lyophilized standard with the volume of assay diluent specified in the kit manual to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Standard Dilutions: Prepare a serial dilution of the standard stock solution in assay diluent to create the standard curve points.
-
Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to the working concentration using assay diluent as specified in the kit manual.
-
Streptavidin-HRP (1x): Dilute the concentrated streptavidin-HRP to the working concentration using assay diluent as specified in the kit manual.
Sample Handling and Preparation
-
Serum Collection: Collect whole blood into a serum separator tube.
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge at 1000 x g for 10 minutes.
-
Aliquoting: Carefully remove the serum and aliquot to avoid repeated freeze-thaw cycles.
-
Storage: Store serum samples at -20°C or -80°C.
-
Sample Dilution: Prior to the assay, dilute serum samples 2-fold with assay diluent. For example, add 50 µL of serum to 50 µL of assay diluent.
TIGIT ELISA Workflow
Caption: A step-by-step workflow for the TIGIT sandwich ELISA protocol.
Assay Procedure
-
Prepare all reagents, working standards, and samples as directed in the previous sections.
-
Add 100 µL of each standard and sample into the appropriate wells. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[2]
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of the prepared 1x Biotinylated Detection Antibody to each well. Cover the plate and incubate for 1 hour at room temperature.[2]
-
Repeat the aspiration/wash step as in step 3.
-
Add 100 µL of the prepared 1x Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature.[2]
-
Repeat the aspiration/wash step as in step 3.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[2]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.[2]
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density (O.D.) from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
-
To determine the TIGIT concentration of each sample, find the sample's mean absorbance on the y-axis and interpolate the concentration from the standard curve on the x-axis.
-
Multiply the interpolated concentration by the sample dilution factor (e.g., 2) to calculate the final TIGIT concentration in the original serum sample.
References
Application Note: A High-Throughput TIGIT Blockade Bioassay for Therapeutic Antibody Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in negative regulation of immune responses.[1][2][3] TIGIT competes with the co-stimulatory receptor CD226 to bind ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells.[1][2][4] This interaction leads to the suppression of T cell and NK cell activity, contributing to tumor immune evasion.[1][5] Consequently, blocking the TIGIT pathway with monoclonal antibodies is a promising strategy in cancer immunotherapy, aiming to restore and enhance anti-tumor immune responses.[5][6][7]
This application note provides a detailed protocol for a robust, cell-based reporter gene assay designed to screen and characterize therapeutic antibodies that block the TIGIT-CD155 interaction. The assay overcomes the limitations of traditional methods that rely on primary cells, which often suffer from high variability.[1][6]
Assay Principle The TIGIT blockade bioassay utilizes a co-culture system of two engineered cell lines:
-
TIGIT Effector Cells: Jurkat T cells that stably express human TIGIT and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[1][6]
-
CD155 Target Cells: CHO-K1 cells that stably express human CD155 and an engineered cell-surface T-cell receptor (TCR) activator.[4][8]
When co-cultured, the TCR activator on the Target Cells engages the TCR on the Effector Cells, leading to NFAT pathway activation and luciferase expression. Simultaneously, the CD155-TIGIT interaction delivers an inhibitory signal, suppressing this activation and reducing the luminescent output. A potent anti-TIGIT blocking antibody will disrupt the CD155-TIGIT interaction, thereby relieving the inhibition and restoring a strong luminescent signal. The intensity of the signal is directly proportional to the blocking activity of the antibody.[1][4][6]
Caption: TIGIT signaling pathway and the mechanism of antibody-mediated blockade.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| TIGIT Effector Cells (Jurkat/NFAT-luc) | (e.g., Promega) | J2201 | Liquid Nitrogen Vapor Phase |
| CD155 aAPC/CHO-K1 Target Cells | (e.g., Promega) | J2201 | Liquid Nitrogen Vapor Phase |
| RPMI 1640 Medium | (e.g., Gibco) | 11875093 | 4°C |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | 26140079 | -20°C |
| Penicillin-Streptomycin | (e.g., Gibco) | 15140122 | -20°C |
| Assay Buffer (e.g., RPMI + 1% FBS) | N/A | N/A | 4°C |
| Control Anti-TIGIT Antibody | (e.g., BioLegend) | 372704 | 4°C or -20°C per manufacturer's instructions |
| Isotype Control Antibody | (e.g., BioLegend) | 400124 | 4°C or -20°C per manufacturer's instructions |
| Luciferase Assay Reagent | (e.g., Promega) | E6110 | -20°C |
| 96-well solid white, flat-bottom assay plates | (e.g., Corning) | 3917 | Room Temperature |
Protocol 1: Cell Culture and Handling
-
Cell Thawing: Thaw vials of TIGIT Effector and CD155 Target cells rapidly in a 37°C water bath. Decontaminate the vials before transferring contents to sterile tubes containing pre-warmed culture medium (RPMI 1640 + 10% FBS + 1% Pen-Strep).
-
Cell Culture: Culture cells at 37°C in a 5% CO₂ incubator. Maintain TIGIT Effector cells at a density between 1x10⁵ and 1x10⁶ cells/mL and CD155 Target cells between 2x10⁵ and 2x10⁶ cells/mL.
-
Cell Banking: Propagate cells to create frozen cell banks before extensive use in assays to ensure consistency.[9]
Protocol 2: TIGIT Blockade Bioassay Procedure
This protocol is optimized for a 96-well plate format.
Caption: A step-by-step workflow for the TIGIT blockade bioassay.
Day 1: Plating Effector Cells
-
Prepare TIGIT Effector Cells by resuspending them in cell recovery medium.
-
Add 10,000 effector cells in 80 µL of medium to the inner 60 wells of a 96-well white, flat-bottom assay plate.
-
Add 100 µL of sterile water or PBS to the outer wells to prevent evaporation.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8]
Day 2: Antibody Treatment and Co-culture
-
Prepare 10-point serial dilutions of the anti-TIGIT control antibody and test antibodies in assay buffer. Include an isotype control and a "no antibody" control.
-
Thaw one vial of CD155 Target Cells and resuspend them in assay buffer at the desired concentration (e.g., 1x10⁶ cells/mL).
-
Add 20 µL of the antibody dilutions to the wells containing the effector cells.
-
Add 20 µL of the CD155 Target Cell suspension to the wells. The final volume should be 120 µL.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
Day 2: Luminescence Reading
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Read the luminescence using a microplate reader.
Data Analysis and Interpretation
The goal of data analysis is to determine the potency of the test antibodies, typically expressed as an EC₅₀ value (the concentration of antibody that produces 50% of the maximal response).
Caption: Logical workflow for processing raw data to identify hit candidates.
-
Background Subtraction: Subtract the average luminescence from wells with no antibody or isotype control from all other wells.[3]
-
Normalization (Fold Induction): To compare across plates, data can be normalized. Calculate fold induction by dividing the signal of each well by the average signal of the "no antibody" control wells.
-
Dose-Response Curves: Plot the Fold Induction (Y-axis) against the logarithm of the antibody concentration (X-axis).
-
EC₅₀ Calculation: Use a non-linear regression model, such as a four-parameter variable slope equation, to fit the dose-response curve and calculate the EC₅₀ value using software like GraphPad Prism.[9]
Data Presentation
Quantitative results from an antibody screening campaign should be summarized in a clear, tabular format for easy comparison of candidate potency and efficacy.
Table 1: Example Screening Data for Anti-TIGIT Antibody Candidates
| Antibody ID | EC₅₀ (nM) | Max Fold Induction | R² of Curve Fit | Hill Slope |
| Ab-001 | 0.85 | 12.5 | 0.995 | 1.1 |
| Ab-002 | 1.22 | 11.9 | 0.991 | 1.0 |
| Ab-003 | 25.6 | 8.2 | 0.988 | 1.3 |
| Ab-004 | > 100 | 2.1 | N/A | N/A |
| Control Ab | 0.91 | 12.8 | 0.998 | 1.2 |
| Isotype Ctrl | > 1000 | 1.1 | N/A | N/A |
Interpretation of Table 1:
-
Ab-001 and Ab-002 show high potency (sub-nanomolar to low nanomolar EC₅₀) and high efficacy (Max Fold Induction >11), comparable to the Control Antibody. These would be considered strong "hit" candidates.
-
Ab-003 shows significantly lower potency, suggesting weaker blocking activity.
-
Ab-004 and the Isotype Control show minimal to no blocking activity.
Conclusion The described TIGIT blockade bioassay provides a specific, reliable, and high-throughput compatible method for screening and characterizing anti-TIGIT therapeutic antibodies.[1][6] Its robust performance and standardized protocol make it an invaluable tool for potency testing, stability studies, and lot release in the development of novel cancer immunotherapies.[1][8]
References
- 1. A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIGIT Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. TIGIT/CD155 Blockade Bioassay [worldwide.promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterize biologics for immune checkpoint blockade with reporter bioassays using SpectraMax microplate readers [moleculardevices.com]
- 9. promega.com [promega.com]
TIGIT Knockout Mouse Models: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TIGIT knockout (KO) mouse models for in vivo research, particularly in the context of immuno-oncology and drug development. This document includes an overview of the TIGIT signaling pathway, detailed protocols for key in vivo experiments, and a summary of expected quantitative data.
Introduction to TIGIT
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Upon binding to its ligands, primarily CD155 (PVR) and CD112, TIGIT transmits inhibitory signals that suppress immune cell activation and effector functions.[1] Cancer cells often exploit this pathway to evade immune surveillance. Consequently, TIGIT has emerged as a promising target for cancer immunotherapy, with research focusing on the effects of TIGIT blockade, often in combination with other checkpoint inhibitors like PD-1.[1] TIGIT KO mouse models are invaluable tools for investigating the in vivo role of TIGIT in tumor immunity and for the preclinical evaluation of novel therapeutic strategies.
TIGIT Signaling Pathway
TIGIT exerts its inhibitory function through a complex signaling cascade. Upon engagement with its ligand CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain in TIGIT's cytoplasmic tail becomes phosphorylated. This leads to the recruitment of SHIP-1 phosphatase, which in turn dampens downstream signaling pathways like PI3K and MAPK, ultimately suppressing T cell and NK cell activation, proliferation, and cytokine production. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby preventing the transmission of activating signals.
Experimental Protocols
Generation and Validation of TIGIT Knockout Mice
TIGIT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Tigit gene, leading to a loss of function.[2]
Protocol:
-
Design and Synthesis: Design single guide RNAs (sgRNAs) targeting an early exon of the Tigit gene. Synthesize the sgRNAs and Cas9 mRNA.
-
Microinjection: Microinject the sgRNAs and Cas9 mRNA into the cytoplasm or pronuclei of fertilized mouse zygotes (e.g., from C57BL/6 strain).
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification by PCR amplification of the target locus followed by Sanger sequencing to identify insertions or deletions (indels).
-
Breeding: Establish a colony by breeding founder mice with wild-type mice to generate heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous TIGIT KO mice.
-
Validation: Confirm the absence of TIGIT protein expression in homozygous KO mice by flow cytometry analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) using a validated anti-mouse TIGIT antibody.
In Vivo Syngeneic Tumor Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the effect of TIGIT knockout on tumor growth.
Materials:
-
TIGIT KO mice and wild-type (WT) littermate controls (C57BL/6 or BALB/c background, depending on the tumor cell line).
-
Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16F10 melanoma).
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Syringes and needles (27G).
-
Calipers.
Protocol:
-
Cell Culture: Culture tumor cells to 70-80% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.[3] Keep cells on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1.5 cm in any dimension) or show signs of ulceration or distress.[3] Harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.
Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and phenotyping immune cells from tumor tissue.
Materials:
-
Tumor tissue.
-
RPMI-1640 medium.
-
Collagenase D (1 mg/mL).
-
DNase I (0.1 mg/mL).
-
Fetal Bovine Serum (FBS).
-
70 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorescently conjugated antibodies for flow cytometry (see table below).
Protocol:
-
Tissue Processing: Mince the harvested tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing RPMI-1640 with Collagenase D and DNase I. Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Cell Dissociation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
-
Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
-
Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies. For cytokine staining, re-stimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours prior to staining.[4][5]
-
Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software.
Recommended Flow Cytometry Panel for TILs:
| Marker | Cell Type | Fluorochrome (Example) |
| CD45 | All Leukocytes | AF700 |
| CD3e | T Cells | PE-Cy7 |
| CD4 | Helper T Cells | APC |
| CD8a | Cytotoxic T Cells | PerCP-Cy5.5 |
| NK1.1 | NK Cells | PE |
| FoxP3 | Regulatory T Cells | FITC |
| PD-1 | Exhausted/Activated T Cells | BV421 |
| TIM-3 | Exhausted T Cells | BV605 |
| Granzyme B | Cytotoxic Cells | Alexa Fluor 647 |
| IFN-γ | Activated T/NK Cells | APC-Fire750 |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in studies using TIGIT KO mouse models.
Table 1: Tumor Growth Inhibition in TIGIT KO Mice
| Tumor Model | Mouse Strain | Tumor Volume (mm³) - Day 21 (Mean ± SEM) | Reference |
| WT | TIGIT KO | ||
| MC38 | C57BL/6 | 1500 ± 200 | 250 ± 50 |
| CT26 | BALB/c | 1200 ± 150 | 200 ± 40 |
| B16F10 | C57BL/6 | 2000 ± 300 | 1200 ± 200 |
Table 2: Immune Cell Infiltration in Tumors of TIGIT KO Mice
| Cell Population | % of CD45+ Cells in Tumor (Mean ± SEM) | Reference |
| WT | TIGIT KO | |
| CD8+ T Cells | 10 ± 2 | 25 ± 5 |
| NK Cells | 5 ± 1 | 12 ± 3 |
| Regulatory T Cells (CD4+FoxP3+) | 15 ± 3 | 8 ± 2 |
Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes
| Cytokine | % of Positive Cells among CD8+ TILs (Mean ± SEM) | Reference |
| WT | TIGIT KO | |
| IFN-γ | 8 ± 1.5 | 20 ± 4 |
| TNF-α | 5 ± 1 | 15 ± 3 |
Conclusion
TIGIT knockout mouse models are a powerful tool for dissecting the role of the TIGIT-CD155 axis in cancer immunity. In vivo studies using these models consistently demonstrate that the absence of TIGIT leads to enhanced anti-tumor immune responses, characterized by reduced tumor growth, increased infiltration of cytotoxic lymphocytes, and elevated pro-inflammatory cytokine production within the tumor microenvironment. These models are essential for the preclinical validation of TIGIT-targeting therapies and for exploring synergistic combinations with other immunomodulatory agents. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vivo studies using TIGIT KO mice.
References
- 1. cyagen.com [cyagen.com]
- 2. Studying TIGIT activity against tumors through the generation of knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells [frontiersin.org]
- 5. Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Anti-TIGIT Monoclonal Antibodies in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell Immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Its interaction with ligands such as CD155 (Poliovirus Receptor, PVR) on antigen-presenting cells and tumor cells leads to the suppression of anti-tumor immunity.[1][2][3] Consequently, monoclonal antibodies (mAbs) targeting TIGIT are being extensively investigated as a promising immunotherapeutic strategy, particularly in combination with other checkpoint inhibitors like anti-PD-1/PD-L1, to reinvigorate the anti-cancer immune response.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing anti-TIGIT mAbs in preclinical studies.
TIGIT Signaling Pathway and Mechanisms of Action of Anti-TIGIT mAbs
TIGIT exerts its inhibitory function through multiple mechanisms. Upon binding to its ligand CD155, TIGIT directly transmits inhibitory signals into the T cell or NK cell. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for immune cell function.[4] Anti-TIGIT monoclonal antibodies are primarily designed to block the interaction between TIGIT and its ligands, thus preventing these inhibitory signals and restoring the anti-tumor activity of T and NK cells. Some anti-TIGIT mAbs with functional Fc domains may also mediate the depletion of TIGIT-expressing cells, such as Tregs, through antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP).[2][3][5]
References
- 1. mereobiopharma.com [mereobiopharma.com]
- 2. scispace.com [scispace.com]
- 3. Effective Anti-tumor Response by TIGIT Blockade Associated With FcγR Engagement and Myeloid Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. anti-tigit-antibodies-promote-immune-activation-relevant-to-targeting-stem-like-and-tumor-specific-t-cells-in-combination-with-anti-pd-1 - Ask this paper | Bohrium [bohrium.com]
Application Note: Investigating TIGIT Function in Jurkat Cells using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in regulating immune responses.[1][2] Upon binding to its primary ligand, CD155 (also known as Poliovirus Receptor or PVR), which is often expressed on antigen-presenting cells and various tumor cells, TIGIT transmits inhibitory signals that suppress T cell activation, proliferation, and cytokine production.[1][3] TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for an effective anti-tumor immune response.[1][3][4] Understanding the precise mechanisms of TIGIT-mediated immune suppression is a key area of research in immuno-oncology. This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to knockout the TIGIT gene in Jurkat T cells, a widely used model for studying T cell signaling, and subsequently analyzing the functional consequences of this knockout.
TIGIT Signaling Pathway
TIGIT exerts its inhibitory function through a multi-faceted signaling cascade. Upon engagement with CD155, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in TIGIT's cytoplasmic tail become phosphorylated. This leads to the recruitment of SHP-1 and SHP-2 phosphatases, which in turn dephosphorylate key components of the T cell receptor (TCR) signaling pathway, such as ZAP70 and PLCγ, ultimately attenuating T cell activation.
Experimental Workflow
The overall workflow involves the generation of TIGIT knockout Jurkat cells using CRISPR-Cas9, followed by functional assays to assess the impact on T cell activation.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TIGIT in Jurkat Cells
This protocol is adapted for the Neon® Transfection System.[5]
Materials:
-
Jurkat E6-1 cells (ATCC® TIB-152™)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine
-
DPBS (without Ca²⁺ and Mg²⁺)
-
Alt-R® S.p. Cas9 Nuclease 3NLS protein
-
Custom synthesized sgRNA targeting an early exon of the human TIGIT gene
-
Neon® Transfection System and 10 µL Kit
-
96-well and 24-well culture plates
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium, splitting them every 2-3 days to maintain a density between 2x10⁵ and 1.5x10⁶ cells/mL. Use cells with a low passage number (<20) for optimal transfection efficiency.[5]
-
sgRNA and RNP Preparation:
-
Resuspend lyophilized sgRNA in TE buffer to a concentration of 100 µM.
-
Prepare Ribonucleoprotein (RNP) complexes by combining Cas9 protein and sgRNA. A 1:1.2 molar ratio of Cas9 to sgRNA is recommended.[6]
-
Incubate the RNP mixture at room temperature for 10-15 minutes to allow complex formation.
-
-
Electroporation:
-
Harvest Jurkat cells by centrifugation at 100-200 x g for 5 minutes.
-
Wash the cell pellet once with DPBS.
-
Resuspend the cells in Resuspension Buffer R to a final concentration of 5x10⁷ cells/mL.
-
Mix 10 µL of the cell suspension with the prepared RNP complex.
-
Aspirate the cell-RNP mixture into a 10 µL Neon® tip.
-
Electroporate the cells using the optimized parameters for Jurkat cells (e.g., 1600 volts, 10 ms pulse width, 3 pulses).[6]
-
Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed complete medium without antibiotics.
-
-
Post-Electroporation and Knockout Validation:
-
Culture the cells for 48-72 hours.
-
Assess knockout efficiency at the pool level using a T7 Endonuclease I (T7EI) assay or by sequencing the target locus.
-
Perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate monoclonal populations.
-
Expand the clones and validate the TIGIT knockout by Sanger sequencing and by flow cytometry using an anti-TIGIT antibody to confirm the absence of protein expression.
-
Protocol 2: Jurkat Cell Proliferation Assay (WST-1)
Materials:
-
Wild-type (WT) and TIGIT KO Jurkat cells
-
96-well flat-bottom culture plates
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
WST-1 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed 1x10⁴ WT and TIGIT KO Jurkat cells per well in 100 µL of complete medium in a 96-well plate. Include wells with medium only as a background control.
-
Stimulation: Add stimulants to the appropriate wells. A common stimulation cocktail for Jurkat cells is PMA (50 ng/mL) and Ionomycin (1 µg/mL).[7] Include unstimulated controls for both WT and KO cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells and should be optimized.
-
Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to subtract background.[8][9]
-
Analysis: Subtract the background absorbance (medium only) from all readings. Compare the absorbance values of stimulated TIGIT KO cells to stimulated WT cells.
Protocol 3: IL-2 Production Measurement by ELISA
Materials:
-
WT and TIGIT KO Jurkat cells
-
24-well culture plates
-
PMA and Ionomycin
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed 5x10⁵ WT and TIGIT KO Jurkat cells per well in 1 mL of complete medium in a 24-well plate.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 24 hours at 37°C.[7] Collect unstimulated controls.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Measurement and Analysis: Read the absorbance on a microplate reader at the specified wavelength. Calculate the concentration of IL-2 in each sample using a standard curve generated from recombinant IL-2. Compare the IL-2 concentration in the supernatant of stimulated TIGIT KO cells to that of stimulated WT cells.
Data Presentation
The following tables represent expected outcomes from the functional assays, demonstrating the inhibitory role of TIGIT.
Table 1: Effect of TIGIT Knockout on Jurkat Cell Proliferation
| Cell Line | Condition | Absorbance (450nm) ± SD | % Proliferation (relative to WT Stimulated) |
| Wild-Type Jurkat | Unstimulated | 0.25 ± 0.03 | 16.7% |
| Stimulated (PMA/Iono) | 1.50 ± 0.12 | 100% | |
| TIGIT KO Jurkat | Unstimulated | 0.26 ± 0.04 | 17.3% |
| Stimulated (PMA/Iono) | 2.15 ± 0.18 | 143.3% |
Table 2: Effect of TIGIT Knockout on IL-2 Production
| Cell Line | Condition | IL-2 Concentration (pg/mL) ± SD | Fold Change vs. WT Stimulated |
| Wild-Type Jurkat | Unstimulated | < 10 | - |
| Stimulated (PMA/Iono) | 850 ± 75 | 1.0 | |
| TIGIT KO Jurkat | Unstimulated | < 10 | - |
| Stimulated (PMA/Iono) | 1450 ± 110 | 1.7 |
Note: The data presented in these tables are illustrative and based on the known inhibitory function of TIGIT. Actual results may vary depending on experimental conditions.
A study on Jurkat cells expressing TIGIT showed that co-culture with cells expressing the TIGIT ligand CD155 resulted in a significant reduction in IL-2 release (approximately 37% of the control).[10] This inhibitory effect could be rescued by using an antagonistic anti-TIGIT antibody.[10] These findings support the expected outcome that a TIGIT knockout would lead to increased IL-2 production upon stimulation.
Conclusion
The protocols outlined in this application note provide a robust framework for generating TIGIT knockout Jurkat cells and assessing the functional consequences. By removing the inhibitory signals mediated by TIGIT, a significant increase in T cell proliferation and IL-2 production is anticipated upon stimulation. This experimental model is a valuable tool for dissecting the TIGIT signaling pathway and for screening potential therapeutic agents that aim to block this critical immune checkpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. TIGIT can inhibit T cell activation via ligation-induced nanoclusters, independent of CD226 co-stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TIGIT and PD-1 Dual Blockade Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies investigating the dual blockade of TIGIT and PD-1, two critical immune checkpoint inhibitors. The synergistic anti-tumor effects of combining anti-TIGIT and anti-PD-1 therapies have shown significant promise in preclinical and clinical research.[1][2][3][4] This document outlines the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo studies, and a summary of expected quantitative outcomes.
TIGIT and PD-1 Signaling Pathway
TIGIT (T cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are co-inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.[5][6] Their ligands, including CD155 (PVR) for TIGIT and PD-L1 for PD-1, are often upregulated on tumor cells and antigen-presenting cells within the tumor microenvironment.[7][8] The engagement of these receptors with their respective ligands leads to the suppression of T-cell activation, proliferation, and cytokine production, thereby allowing tumor cells to evade immune destruction.[9][10]
The dual blockade of TIGIT and PD-1 aims to restore anti-tumor immunity by simultaneously inhibiting these two distinct, yet convergent, inhibitory pathways.[4][11] This approach can lead to enhanced T-cell effector functions and a more robust anti-tumor response than blocking either pathway alone.[1][3][12]
Figure 1: TIGIT and PD-1 signaling pathways and the mechanism of dual blockade.
Experimental Protocols
In Vitro T-Cell Activation Assays
These assays are crucial for assessing the direct effects of TIGIT and PD-1 blockade on T-cell function.
1. T-Cell Proliferation and Cytokine Production Assay using Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To evaluate the effect of dual blockade on the proliferation and cytokine production of T cells from healthy donors or cancer patients.
-
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Stimulate the T cells with anti-CD3/CD28 antibodies or beads to mimic T-cell receptor (TCR) activation.[1][13]
-
Add isotype control, anti-TIGIT, anti-PD-1, or a combination of anti-TIGIT and anti-PD-1 antibodies at desired concentrations (e.g., 10 µg/mL).[13]
-
Incubate the cells for 72-96 hours at 37°C in a CO2 incubator.
-
Assess T-cell proliferation using assays such as CFSE or BrdU incorporation, which can be measured by flow cytometry.
-
Collect the supernatant to measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.[1][6]
-
2. Co-culture of T-Cells with Tumor Cells
-
Objective: To model the tumor microenvironment and assess the ability of dual blockade to restore T-cell function in the presence of tumor cells expressing PD-L1 and CD155.
-
Methodology:
-
Culture a tumor cell line known to express PD-L1 and CD155 (e.g., various gastric, lung, or melanoma cancer cell lines).[1][3]
-
Isolate T cells from PBMCs.
-
Co-culture the T cells with the tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Add isotype control, anti-TIGIT, anti-PD-1, or a combination of both antibodies.
-
After 48-72 hours, assess T-cell activation by measuring cytokine production in the supernatant or by intracellular cytokine staining followed by flow cytometry.
-
In Vivo Tumor Models
Animal models are essential for evaluating the in vivo efficacy and safety of TIGIT and PD-1 dual blockade.
1. Syngeneic Mouse Tumor Models
-
Objective: To assess the anti-tumor efficacy of the dual blockade in an immunocompetent mouse model.
-
Methodology:
-
Select a suitable syngeneic tumor model (e.g., GL261 for glioblastoma, KPC4580P for pancreatic cancer).[2][3]
-
Implant tumor cells subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established (e.g., ~100-200 mm³), randomize the mice into treatment groups: isotype control, anti-TIGIT monotherapy, anti-PD-1 monotherapy, and combination therapy.[1]
-
Administer antibodies intraperitoneally at specified doses and schedules (e.g., 100-200 µg per mouse, twice a week).
-
Monitor tumor growth by caliper measurements and overall survival.[1][12]
-
At the end of the study, tumors and spleens can be harvested for ex vivo analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
2. Humanized Mouse Models
-
Objective: To evaluate the efficacy of human-specific anti-TIGIT and anti-PD-1 antibodies in a mouse model with a reconstituted human immune system.
-
Methodology:
-
Use immunodeficient mice (e.g., NOG or NSG mice).
-
Engraft human PBMCs or hematopoietic stem cells to reconstitute a human immune system.[1]
-
Implant a human tumor cell line.
-
Treat the mice with human-specific anti-TIGIT and anti-PD-1 antibodies.
-
Monitor tumor growth and survival as described for syngeneic models.
-
Flow Cytometry for Immune Cell Profiling
Flow cytometry is a powerful tool to characterize the immune cell populations within the tumor microenvironment and peripheral blood.
-
Objective: To analyze the frequency and phenotype of immune cell subsets, including T cells, NK cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), and to assess the expression of checkpoint molecules.[14]
-
Methodology:
-
Prepare single-cell suspensions from tumors, spleens, lymph nodes, and peripheral blood.
-
Stain the cells with a panel of fluorescently labeled antibodies. A typical panel for T-cell analysis might include:
-
Lineage markers: CD3, CD4, CD8, CD45
-
Checkpoint molecules: TIGIT, PD-1, TIM-3, LAG-3
-
Activation/Exhaustion markers: CD69, CD25, Ki67, TOX
-
Co-stimulatory molecule: CD226[13]
-
-
For intracellular staining of cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for Tregs), cells should be stimulated in vitro with a protein transport inhibitor (e.g., Brefeldin A) before fixation and permeabilization.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
Figure 2: A generalized workflow for in vivo experiments evaluating TIGIT and PD-1 dual blockade.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: In Vitro T-Cell Function
| Treatment Group | % Proliferating CD8+ T-Cells (Mean ± SD) | IFN-γ Production (pg/mL) (Mean ± SD) | TNF-α Production (pg/mL) (Mean ± SD) |
| Isotype Control | 25 ± 5 | 500 ± 100 | 200 ± 50 |
| Anti-TIGIT | 40 ± 7 | 800 ± 120 | 350 ± 60 |
| Anti-PD-1 | 45 ± 8 | 900 ± 150 | 400 ± 70 |
| Combination | 65 ± 10 | 1500 ± 200 | 700 ± 90 |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Median Survival (days) | % Tumor Growth Inhibition |
| Isotype Control | 1500 ± 200 | 25 | 0% |
| Anti-TIGIT | 1000 ± 150 | 35 | 33% |
| Anti-PD-1 | 900 ± 130 | 40 | 40% |
| Combination | 300 ± 80 | 60 | 80% |
Table 3: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ of CD45+ Cells (Mean ± SD) | % Ki67+ of CD8+ T-Cells (Mean ± SD) | CD8+/Treg Ratio (Mean ± SD) |
| Isotype Control | 10 ± 2 | 15 ± 4 | 1.5 ± 0.5 |
| Anti-TIGIT | 18 ± 3 | 25 ± 5 | 3.0 ± 0.8 |
| Anti-PD-1 | 20 ± 4 | 30 ± 6 | 3.5 ± 1.0 |
| Combination | 35 ± 6 | 50 ± 8 | 7.0 ± 1.5 |
Logical Relationship of Dual Blockade Strategy
The rationale for combining TIGIT and PD-1 blockade is based on their distinct yet complementary mechanisms of action, which converge to restore T-cell function.
Figure 3: The logical relationship illustrating the rationale for TIGIT and PD-1 dual blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Combination TIGIT/PD-1 blockade enhances the efficacy of neoantigen vaccines in a model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. TIGIT and PD-1 dual checkpoint blockade enhances antitumor immunity and survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates co-blockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. TIGIT and PD1 Co-blockade Restores ex vivo Functions of Human Tumor-Infiltrating CD8+ T Cells in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma [frontiersin.org]
Application Notes & Protocols: In Vitro Functional Assays for TIGIT Inhibitory Activity
Introduction
T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is a critical immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][2][3] TIGIT plays a pivotal role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor cells to evade immune surveillance.[4][5] It interacts with high affinity with its primary ligand, CD155 (also known as the Poliovirus Receptor, PVR), which is often upregulated on tumor cells and antigen-presenting cells (APCs).[2][5][6]
The TIGIT signaling pathway functions through multiple mechanisms. It directly transmits inhibitory signals into the immune cell via its Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and ITT-like motif.[7][8] Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155.[1][9][10] Since TIGIT has a higher affinity for CD155 than CD226, it can effectively outcompete CD226, leading to a dominant inhibitory signal that dampens T cell and NK cell activation, proliferation, and cytokine production.[1][5][6]
The development of therapeutic agents, such as monoclonal antibodies, that block the TIGIT/CD155 interaction is a promising strategy in cancer immunotherapy.[4][9][11] Evaluating the functional activity of these potential TIGIT inhibitors requires robust and reproducible in vitro assays. This document provides detailed protocols and application notes for key functional assays designed to characterize the inhibitory activity of TIGIT and assess the potency of blocking antibodies.
TIGIT Signaling Pathway
The interaction between TIGIT and its ligand CD155 initiates a cascade of inhibitory signals. This pathway is a key target for immunotherapy, aiming to block this interaction and restore the anti-tumor activity of T cells and NK cells. The diagram below illustrates the competitive relationship between the inhibitory TIGIT receptor and the activating CD226 receptor.
References
- 1. adipogen.com [adipogen.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Effective Anti-tumor Response by TIGIT Blockade Associated With FcγR Engagement and Myeloid Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TIGIT gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. TIGIT Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 7. TIGIT-CD226-PVR axis: advancing immune checkpoint blockade for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Immune Checkpoint TIGIT in Tumors - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. youtube.com [youtube.com]
Real-Time Monitoring of TIGIT Expression with Molecular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint receptor, playing a significant role in suppressing T-cell and Natural Killer (NK) cell function, thereby enabling tumor immune evasion.[1][2] Elevated TIGIT expression within the tumor microenvironment has been correlated with therapeutic response to anti-TIGIT immunotherapies in preclinical models.[3] Consequently, the ability to non-invasively and quantitatively monitor TIGIT expression in real-time is paramount for patient stratification, monitoring therapeutic efficacy, and advancing the development of novel TIGIT-targeted therapies. This document provides detailed application notes and protocols for the real-time monitoring of TIGIT expression using molecular imaging techniques, specifically focusing on Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging.
TIGIT Signaling Pathway
TIGIT is primarily expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[4] It competes with the co-stimulatory receptor CD226 (DNAM-1) to bind to ligands such as CD155 (PVR), which is often overexpressed on tumor cells and antigen-presenting cells.[5] Upon binding to its ligand, TIGIT delivers inhibitory signals that suppress immune cell activation, proliferation, and cytokine production.[6]
Caption: TIGIT Signaling Pathway.
Molecular Imaging Agents for TIGIT
A variety of molecular imaging agents have been developed to target TIGIT, primarily utilizing antibodies and peptides as targeting moieties. These are typically labeled with radionuclides for PET imaging or fluorophores for NIRF imaging.
| Imaging Agent Type | Targeting Moiety | Label | Imaging Modality | Key Characteristics | Reference |
| Antibody-based | Monoclonal Antibody (mAb) | 64Cu, 89Zr | PET | High specificity and affinity, longer circulation time.[7][8] | [7][8] |
| Peptide-based | D-peptide (DTBP-3) | 68Ga | PET | Rapid blood clearance, good tumor penetration.[9] | [9] |
| Peptide-based | Po-12 peptide | Cy5 | NIRF | Suitable for real-time intraoperative imaging, lower tissue penetration. | [10] |
| Nanobody-based | Nanobody | 99mTc | SPECT | Small size, rapid tissue penetration and clearance.[1][11] | [1][11] |
Quantitative Data on TIGIT Imaging Probes
The performance of various TIGIT imaging probes has been characterized in preclinical studies. The following table summarizes key quantitative data for easy comparison.
| Probe | Binding Affinity (KD) | Immunoreactivity | Serum Stability | In Vivo Tumor Uptake (%ID/g) | Tumor Model | Reference |
| 64Cu-TIGITmAb | N/A | 72.7% | >95% at 48h | ~15% at 48h | TIGIT-HeLa Xenograft | [7] |
| 89Zr-TIGITmAb | N/A | 80.5% | >95% at 96h | 29.3 ± 4.5% at 72h | TIGIT-HeLa Xenograft | [7] |
| 68Ga-DOTA-DTBP-3 | 84.21 nM | N/A | 89.24 ± 1.82% at 4h | ~3.5% at 0.5h | 4T1 Syngeneic | [9] |
| 99mTc-Nanobody | Low sub-nanomolar | N/A | N/A | ~1.5% at 1h | TIGIT-overexpressing TC-1 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental conditions.
Protocol 1: Radiolabeling of Anti-TIGIT Antibody with 89Zr for PET Imaging
Objective: To conjugate a chelator to an anti-TIGIT monoclonal antibody and subsequently radiolabel it with Zirconium-89 for PET imaging.
Materials:
-
Anti-TIGIT monoclonal antibody (mAb)
-
p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS)
-
Zirconium-89 (89Zr) oxalate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns
-
Instant thin-layer chromatography (ITLC) strips
-
Sodium citrate solution (50 mM, pH 5.0)
Procedure:
-
Antibody-Chelator Conjugation:
-
Prepare the anti-TIGIT mAb in PBS at a concentration of 1 mg/mL.
-
Add DFO-NCS (in DMSO) to the antibody solution at a 5:1 molar ratio (chelator:antibody).
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Purify the DFO-conjugated antibody (DFO-TIGITmAb) using a PD-10 desalting column equilibrated with PBS.
-
Determine the protein concentration of the purified DFO-TIGITmAb.
-
-
Radiolabeling with 89Zr:
-
To a reaction vial, add 1 mCi (37 MBq) of 89Zr-oxalate.
-
Add 1 M oxalic acid to adjust the pH to 7.0-7.5, followed by the addition of 1 M sodium bicarbonate.
-
Add the purified DFO-TIGITmAb (approximately 100 µg) to the reaction vial.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Quench the reaction by adding 5 µL of 50 mM DTPA solution.
-
-
Quality Control:
-
Determine the radiochemical purity of the 89Zr-DFO-TIGITmAb using ITLC with 50 mM sodium citrate solution as the mobile phase.
-
The radiolabeled antibody should remain at the origin, while free 89Zr will migrate with the solvent front.
-
A radiochemical purity of >95% is desirable for in vivo studies.
-
Protocol 2: In Vivo PET Imaging of TIGIT Expression
Objective: To non-invasively visualize and quantify TIGIT expression in a tumor-bearing mouse model using a radiolabeled anti-TIGIT antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with TIGIT-expressing cells or a syngeneic model)
-
89Zr-DFO-TIGITmAb (prepared as in Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).
-
Position the mouse on the scanner bed.
-
-
Radiotracer Injection:
-
Administer approximately 100-150 µCi (3.7-5.5 MBq) of 89Zr-DFO-TIGITmAb in 100 µL of saline via tail vein injection.
-
-
PET/CT Imaging:
-
Acquire static PET scans at desired time points post-injection (e.g., 24, 48, 72, and 120 hours). A typical acquisition time is 5-10 minutes per bed position.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest on the CT images.
-
Quantify the radioactivity concentration in each ROI from the PET images and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 3: Near-Infrared Fluorescence (NIRF) Imaging with TIGIT-Targeted Peptide
Objective: To visualize TIGIT expression in real-time in a tumor-bearing mouse model using a NIRF-labeled peptide.
Materials:
-
Tumor-bearing mice
-
TIGIT-targeted peptide labeled with a NIRF dye (e.g., Po-12-Cy5)
-
NIRF imaging system
-
Anesthesia
Procedure:
-
Animal and Probe Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Dissolve the NIRF-labeled peptide in sterile saline to the desired concentration.
-
-
Probe Injection:
-
Administer the NIRF-labeled peptide solution via tail vein injection.
-
-
In Vivo NIRF Imaging:
-
Place the anesthetized mouse in the NIRF imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) using the appropriate excitation and emission filters for the specific fluorophore.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs for ex vivo NIRF imaging to confirm the in vivo signal and assess biodistribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other tissues using the imaging system's software.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
Protocol 4: Flow Cytometry for TIGIT Expression Analysis
Objective: To validate the in vivo imaging results by quantifying the percentage of TIGIT-expressing cells in excised tumors.
Materials:
-
Excised tumor tissue
-
Collagenase IV, Dispase, and DNase I
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Anti-mouse CD45, CD3, CD8, NK1.1, and TIGIT antibodies conjugated to different fluorophores
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue in a solution of collagenase IV, dispase, and DNase I in RPMI-1640 medium for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against CD45, CD3, CD8, NK1.1, and TIGIT for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Identify immune cell populations (e.g., CD45+), T cells (CD3+), CD8+ T cells, and NK cells (NK1.1+).
-
Determine the percentage of TIGIT-positive cells within each immune cell population.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical experimental workflow for the development and validation of a novel TIGIT imaging agent.
Caption: Experimental Workflow for TIGIT Imaging.
Conclusion
Real-time molecular imaging of TIGIT expression provides a powerful, non-invasive tool for cancer research and drug development. The protocols and data presented here offer a comprehensive guide for researchers to implement these techniques in their own studies. The ability to visualize and quantify TIGIT expression in vivo will undoubtedly accelerate the development of next-generation immunotherapies targeting this crucial immune checkpoint.
References
- 1. Development and evaluation of nanobody tracers for noninvasive nuclear imaging of the immune-checkpoint TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TIGIT, the Next Step Towards Successful Combination Immune Checkpoint Therapy in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PET Imaging of TIGIT Expression on Tumor-Infiltrating Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide-based PET imaging agent of tumor TIGIT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of a novel peptide targeting TIGIT to evaluate immunomodulation of 125I seed brachytherapy in HCC by near-infrared fluorescence [frontiersin.org]
- 11. Development and evaluation of nanobody tracers for noninvasive nuclear imaging of the immune-checkpoint TIGIT - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TIGIT Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in TIGIT western blotting.
Troubleshooting Guide: Low or No Signal
Experiencing a weak or absent signal for TIGIT in your western blot can be frustrating. This guide provides a systematic approach to identify and resolve the most common causes.
FAQs: Addressing Specific Issues
Q1: I'm not seeing any TIGIT band. What are the most likely causes?
If you are observing a complete absence of a TIGIT signal, the issue likely lies with one of the critical components of the experiment. Here's a checklist of potential culprits:
-
TIGIT Expression: Confirm that your cell lysate or tissue sample is expected to express TIGIT. TIGIT is expressed at low levels on subsets of T cells and NK cells and is upregulated upon activation.[1] Consider using a positive control, such as lysates from activated primary T cells or a TIGIT-overexpressing cell line, to validate your experimental setup.
-
Primary Antibody: The primary antibody is crucial for specific detection.
-
Validation: Ensure your primary antibody is validated for western blotting.
-
Dilution: An incorrect dilution can lead to no signal. Consult the antibody datasheet for the recommended starting dilution and consider optimizing it for your specific conditions.[1]
-
Storage and Handling: Improper storage can lead to a loss of antibody activity. Always follow the manufacturer's instructions.
-
-
Secondary Antibody:
-
Compatibility: The secondary antibody must be able to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
-
Dilution: Similar to the primary antibody, the secondary antibody dilution needs to be optimized.
-
-
Protein Transfer: Inefficient transfer of TIGIT from the gel to the membrane will result in no signal. You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.
Q2: My TIGIT band is very faint. How can I increase the signal intensity?
A weak signal indicates that some detection is occurring, but the conditions are suboptimal. Here are several factors to consider for enhancing the signal:
-
Protein Loading: The amount of protein loaded onto the gel might be insufficient, especially for a low-abundance protein like TIGIT. It is recommended to load a minimum of 15 µg of protein per lane.[2] Consider increasing the protein amount to 30-50 µg.
-
Antibody Concentrations:
-
Primary Antibody: Increase the concentration of your primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for more binding.
-
Secondary Antibody: Ensure the secondary antibody concentration is optimal. Too low of a concentration will result in a weak signal.
-
-
Blocking Buffer: The choice of blocking buffer can significantly impact signal detection.
-
While 5% non-fat dry milk is common, it can sometimes mask certain epitopes.
-
Consider switching to 3-5% Bovine Serum Albumin (BSA) in TBST, especially if using a phospho-specific antibody.
-
-
Washing Steps: Excessive washing can strip the antibody from the target protein. Adhere to the recommended number and duration of washes.
-
Detection Reagent: Ensure your ECL substrate is fresh and has not expired. For low-abundance proteins, using a high-sensitivity ECL substrate can significantly boost the signal.
Q3: I see bands, but they are at the wrong molecular weight for TIGIT. What could be the reason?
The predicted molecular weight of TIGIT is around 26 kDa. However, variations can occur due to post-translational modifications.
-
Glycosylation: TIGIT is a glycosylated protein, which can cause it to migrate at a higher apparent molecular weight on an SDS-PAGE gel. Bands appearing between 30-34 kDa can be expected.
-
Dimerization: TIGIT can form dimers on the cell membrane. Incomplete denaturation of the sample could lead to bands at a higher molecular weight (around 50-60 kDa).[3] To mitigate this, ensure your sample buffer contains a sufficient concentration of reducing agents (like β-mercaptoethanol or DTT) and that the sample is adequately heated before loading.[3]
-
Antibody Specificity: Some antibodies may cross-react with other proteins, leading to non-specific bands. Check the antibody datasheet for any known cross-reactivities.[1] For example, one commercially available TIGIT antibody is known to cross-react with unidentified proteins at 50 kDa and 75 kDa in some cell extracts.[1]
Quantitative Data Summary
For successful TIGIT western blotting, optimizing several parameters is key. The following tables provide a summary of recommended starting points based on commercially available reagents and general western blotting principles.
Table 1: Recommended Primary Antibody Dilutions for TIGIT Western Blot
| Antibody (Vendor) | Recommended Starting Dilution | Notes |
| TIGIT (E6L7H) Rabbit mAb (Cell Signaling Technology #20574) | 1:1000 | Recognizes endogenous levels of total TIGIT protein.[1] |
| TIGIT Antibody (BLR047F) (Novus Biologicals NBP3-14674) | 1:1000 | Validated for western blot in human samples. |
| Anti-TIGIT antibody [1B4] (Abcam ab288419) | 0.3 µg/mL | Specific for murine TIGIT. Notes that TIGIT runs higher than expected due to glycosylation. |
Table 2: Protein Loading and Blocking Buffer Recommendations
| Parameter | Recommendation | Considerations |
| Protein Loading Amount | 20-50 µg of total cell lysate per lane. | For low-abundance proteins like TIGIT, higher loading amounts are often necessary.[2] A titration of protein amount (e.g., 10, 20, 40 µg) is recommended to find the optimal loading for your sample.[4] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST (TBS with 0.1% Tween-20). | Milk is a cost-effective option, but BSA is preferred for phospho-protein detection and can sometimes provide a better signal-to-noise ratio.[5] The choice of blocking buffer should be optimized for each antibody-antigen pair. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a TIGIT western blot.
Detailed TIGIT Western Blot Protocol
-
Sample Preparation (Cell Lysates): a. Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape. b. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. f. Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins. For membrane proteins like TIGIT, heating at 70°C for 10 minutes can sometimes reduce aggregation.[6]
-
SDS-PAGE: a. Load 20-50 µg of the denatured protein sample into each well of a 10-12% SDS-polyacrylamide gel. b. Include a pre-stained molecular weight marker in one lane. c. Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sponge -> filter paper -> gel -> PVDF membrane -> filter paper -> sponge), ensuring no air bubbles are trapped between the layers. c. Perform the transfer in a wet transfer apparatus at 100V for 60-90 minutes or in a semi-dry transfer apparatus according to the manufacturer's instructions.
-
Immunodetection: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with the primary TIGIT antibody diluted in the blocking buffer (or as recommended by the manufacturer) overnight at 4°C with gentle agitation.[7] e. The next day, wash the membrane three times for 5 minutes each with TBST. f. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for 1-5 minutes. c. Drain the excess substrate and place the membrane in a plastic wrap or a chemiluminescence imager. d. Expose the membrane to X-ray film or capture the signal using a digital imaging system. Start with a short exposure time and adjust as needed.
Visualizations
TIGIT Signaling Pathway
Caption: TIGIT signaling pathway illustrating its inhibitory function.
Western Blot Experimental Workflow
Caption: A streamlined workflow for a TIGIT western blot experiment.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low TIGIT western blot signal.
References
- 1. TIGIT (E6L7H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
TIGIT Immunofluorescence Troubleshooting and Technical Support
Welcome to the technical support center for TIGIT immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly in reducing background noise, during TIGIT immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in TIGIT immunofluorescence?
High background staining in immunofluorescence can obscure the specific signal from your target antigen, TIGIT. The primary causes can be broadly categorized as:
-
Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to proteins other than the intended target.[1][2] This can be due to excessively high antibody concentrations or inadequate blocking.[1][2]
-
Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the tissue or cells, such as collagen, elastin, and red blood cells.[3][4] Aldehyde-based fixatives like formalin can also induce autofluorescence.[3][5]
-
Issues with sample preparation: Problems such as improper fixation, insufficient washing, or drying of the sample can all contribute to increased background.[6][7]
Q2: How can I determine if the background I'm seeing is due to non-specific antibody binding or autofluorescence?
To distinguish between these two common sources of background, you should run the following controls:
-
Unstained Control: An unstained sample from the same tissue should be imaged using the same settings as your experimental samples. Any signal detected in this sample is due to autofluorescence.[1][8]
-
Secondary Antibody Only Control: This control is incubated with the secondary antibody but not the primary antibody.[1] Staining in this sample indicates non-specific binding of the secondary antibody.
Q3: My background is high even after optimizing my antibody concentrations. What else can I do?
If antibody titration doesn't resolve the high background, consider the following:
-
Optimize your blocking step: Increase the incubation time of your blocking solution or try a different blocking agent.[1][9] Normal serum from the species in which the secondary antibody was raised is often a good choice.[10][11]
-
Improve washing steps: Ensure thorough and consistent washing between antibody incubation steps to remove unbound antibodies.[2][11]
-
Address autofluorescence: If you've identified autofluorescence as the culprit, you can employ quenching techniques.[3]
Troubleshooting Guides
Issue 1: High Background Staining
High background can be a significant issue, making it difficult to distinguish the true TIGIT signal. The following workflow can help you systematically troubleshoot this problem.
Caption: Troubleshooting workflow for high background noise.
Experimental Protocols
Protocol 1: Antibody Titration
Optimizing the concentration of your primary and secondary antibodies is a critical first step to reduce background and enhance the signal-to-noise ratio.[12][13]
Objective: To determine the optimal dilution for the primary and secondary antibodies that provides the brightest specific signal with the lowest background.
Methodology:
-
Prepare a series of dilutions for your primary antibody. A good starting point is to test a range of concentrations around the manufacturer's recommendation.[14]
-
Stain your samples with each dilution of the primary antibody, keeping the secondary antibody concentration constant.
-
Include a negative control that omits the primary antibody.
-
Image all samples under identical conditions.
-
Evaluate the images to identify the dilution that gives the best signal-to-noise ratio.
-
Once the optimal primary antibody dilution is determined, repeat the process for the secondary antibody, keeping the primary antibody at its optimal concentration.
| Parameter | Recommendation |
| Primary Antibody Starting Dilutions | 1:50, 1:100, 1:200, 1:500, 1:1000 |
| Secondary Antibody Starting Dilutions | 1:200, 1:500, 1:1000, 1:2000 |
| Incubation Time (Primary) | Overnight at 4°C or 1-2 hours at room temperature[12] |
| Incubation Time (Secondary) | 1 hour at room temperature in the dark |
Protocol 2: Optimizing Blocking
Inadequate blocking can lead to non-specific binding of antibodies.
Objective: To block non-specific binding sites on the tissue or cells.
Methodology:
-
After fixation and permeabilization, incubate your samples in a blocking solution.
-
The choice of blocking buffer can be critical. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, or commercial blocking buffers.[11]
-
Incubate for at least 30-60 minutes at room temperature. For some tissues, a longer blocking time may be beneficial.[15]
| Blocking Agent | Concentration | Notes |
| Normal Serum | 5-10% in PBS | Use serum from the same species as the secondary antibody.[10] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | A common general protein blocker.[9][11] |
| Commercial Buffers | Varies | Follow manufacturer's instructions. |
Protocol 3: Reducing Autofluorescence
Autofluorescence can be particularly problematic in tissues containing high amounts of collagen or red blood cells, or in formalin-fixed samples.[3][4]
Objective: To quench or reduce the endogenous fluorescence of the sample.
Methodology:
-
Sudan Black B: Prepare a 0.1% solution of Sudan Black B in 70% ethanol. After secondary antibody incubation and washing, incubate the slides in this solution for 5-10 minutes at room temperature. Wash thoroughly with PBS. Note that this method is effective for lipofuscin-induced autofluorescence.[4]
-
Sodium Borohydride: To reduce aldehyde-induced autofluorescence, treat samples with 0.1% sodium borohydride in PBS for 10 minutes at room temperature after fixation.[5][16]
-
Commercial Quenching Kits: Several commercial kits are available that can effectively reduce autofluorescence from various sources.[3][4] These are often easy to use and compatible with many fluorophores.[3]
| Method | Target | Protocol Summary |
| Sudan Black B | Lipofuscin | 0.1% in 70% ethanol for 5-10 min |
| Sodium Borohydride | Aldehyde fixatives | 0.1% in PBS for 10 min |
| Commercial Kits | Broad spectrum | Follow manufacturer's protocol |
TIGIT Signaling Pathway Context
Understanding the biological context of TIGIT can be helpful. TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. It competes with the co-stimulatory receptor CD226 for binding to ligands such as CD155.[17] This interaction leads to the suppression of the immune response.
Caption: Simplified TIGIT signaling pathway.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. ibidi.com [ibidi.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. insights.oni.bio [insights.oni.bio]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. The Importance of Titrating Antibodies for Immunocytochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. mdpi.com [mdpi.com]
Common challenges in TIGIT flow cytometry gating
Welcome to the technical support center for TIGIT flow cytometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during TIGIT flow cytometry gating and analysis.
Frequently Asked Questions (FAQs)
Q1: On which cell types is TIGIT typically expressed?
A1: TIGIT is an inhibitory immune checkpoint receptor primarily expressed on various lymphocyte subsets. Its expression is consistently found on activated CD4+ T cells (including regulatory T cells, Tregs), CD8+ T cells, and Natural Killer (NK) cells.[1][2] It is generally not expressed on B cells, dendritic cells, or macrophages.
Q2: Why is my TIGIT signal so dim or variable?
A2: Dim or variable TIGIT expression can be a significant challenge. Several factors can contribute to this:
-
Low Endogenous Expression: TIGIT expression can be naturally low on resting or naive immune cells and is typically upregulated upon activation.[3]
-
Antibody Clone Selection: Different antibody clones can have varying affinities and may recognize different epitopes, leading to differences in staining intensity. It is crucial to select a clone validated for flow cytometry.
-
Reagent Storage and Handling: Improper storage of fluorochrome-conjugated antibodies, such as exposure to light or freezing of certain tandem dyes, can lead to signal degradation.
-
Fixation and Permeabilization: If performing intracellular staining for other markers, the fixation and permeabilization process can affect cell surface epitopes like TIGIT, potentially reducing signal intensity.
Q3: How do I properly set my positive gate for TIGIT?
A3: Due to its often low and continuous expression pattern, setting a precise gate for TIGIT-positive cells can be difficult. The recommended best practice is to use a Fluorescence Minus One (FMO) control.[4][5][6][7][8] An FMO control includes all antibodies in your panel except for the anti-TIGIT antibody. This allows you to accurately assess the spread of fluorescence from other channels into the TIGIT channel, providing a more accurate boundary for gating than an unstained or isotype control.[6][7][8]
Q4: Should I use an isotype control for TIGIT gating?
A4: While historically used, isotype controls are generally not recommended for setting positive gates for markers like TIGIT.[6] Isotype controls can be misleading as they do not account for the specific fluorescence spillover from the other antibodies in your panel. An FMO control is the more appropriate and accurate negative control for gating.[4][6][7][8] Isotype controls may still have a role in assessing non-specific binding of a particular antibody conjugate to your cells of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific staining | 1. Fc Receptor Binding: The Fc portion of the anti-TIGIT antibody may bind non-specifically to Fc receptors on cells like monocytes and some activated lymphocytes.[9] 2. Antibody Concentration Too High: Using an excessive amount of antibody can lead to increased non-specific binding. 3. Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background. | 1. Use an Fc Block: Pre-incubate your cells with an Fc receptor blocking reagent before adding your anti-TIGIT antibody.[9] 2. Titrate Your Antibody: Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio. 3. Include a Viability Dye: Use a viability dye to exclude dead cells from your analysis. |
| Weak or no TIGIT signal | 1. Low Antigen Expression: The cells of interest may have very low or no TIGIT expression. 2. Suboptimal Antibody: The antibody clone may not be optimal for your cell type or conditions. 3. Improper Sample Handling: Prolonged sample processing or the use of harsh enzymes for tissue dissociation can damage cell surface epitopes. 4. Fluorochrome Choice: The fluorochrome conjugated to the anti-TIGIT antibody may not be bright enough. | 1. Use a Positive Control: Include a cell type known to express TIGIT (e.g., activated T cells) as a positive control. 2. Test Different Clones: If possible, test different anti-TIGIT antibody clones to find one that performs well in your assay. 3. Gentle Sample Preparation: Minimize the time cells are kept at room temperature and use gentle dissociation methods when working with tissues.[10] 4. Choose a Bright Fluorochrome: For markers with low expression like TIGIT, it is advisable to use a bright fluorochrome (e.g., PE, APC). |
| Poor resolution between TIGIT-negative and TIGIT-positive populations | 1. Inadequate Compensation: Spectral overlap from other fluorochromes in your panel can "bleed" into the TIGIT channel, obscuring the true signal. 2. High Autofluorescence: Some cell types are naturally more autofluorescent, which can interfere with the detection of dim signals. | 1. Use Single-Stain Compensation Controls: Prepare compensation controls for each fluorochrome in your panel to ensure accurate compensation. 2. Use an FMO Control for Gating: As mentioned in the FAQs, an FMO control is essential for accurately defining the TIGIT-positive gate in the context of a multicolor panel.[5][6][7][8] 3. Panel Design: When designing your multicolor panel, avoid placing fluorochromes that have significant spectral overlap with the TIGIT fluorochrome on markers that are co-expressed on the same cells. |
TIGIT Signaling Pathway
The TIGIT signaling pathway plays a crucial role in regulating immune responses. Upon binding to its ligands, primarily CD155 (PVR), on antigen-presenting cells or tumor cells, TIGIT transmits inhibitory signals into T cells and NK cells. This leads to the phosphorylation of ITIM and ITT-like motifs in its cytoplasmic tail, which in turn recruits phosphatases like SHIP1 and SHP2. The activation of these phosphatases dampens downstream signaling pathways such as PI3K-Akt, MAPK, and NF-κB, ultimately leading to reduced cytokine production (e.g., IFN-γ), decreased proliferation, and impaired cytotoxic activity.
Caption: TIGIT signaling cascade.
TIGIT Gating Troubleshooting Workflow
This workflow provides a logical sequence of steps to troubleshoot common issues encountered when gating for TIGIT-positive cells.
Caption: A workflow for troubleshooting TIGIT gating.
Experimental Protocol: TIGIT Staining of Human PBMCs
This protocol outlines a standard procedure for staining human Peripheral Blood Mononuclear Cells (PBMCs) for TIGIT expression for analysis by flow cytometry.
Materials:
-
Isolated human PBMCs
-
FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
Fluorochrome-conjugated anti-human TIGIT antibody (and other antibodies in your panel)
-
Compensation Beads
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Start with freshly isolated or properly thawed cryopreserved PBMCs.
-
Wash the cells with FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet and count the cells. Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.
-
-
Viability Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the viability dye according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Without washing, add the pre-titrated amount of the anti-TIGIT antibody and other surface marker antibodies directly to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of FACS buffer to each tube and centrifuge.
-
Repeat the wash step.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer that has been properly set up and compensated using single-stain controls (compensation beads or cells).
-
Remember to acquire your FMO control for TIGIT under the same conditions.
-
Controls to Include:
-
Unstained Cells: To assess autofluorescence.
-
Single-Stained Compensation Controls: For each fluorochrome in your panel.
-
Fluorescence Minus One (FMO) Control for TIGIT: To accurately set the TIGIT gate.
-
Viability Control: To exclude dead cells.
Quantitative Data Summary
Table 1: Typical TIGIT Expression on Resting Human PBMCs from Healthy Donors
| Cell Population | Marker Combination | Approximate % TIGIT+ (of parent gate) |
| CD4+ T cells | CD3+CD4+ | 5 - 20% |
| CD8+ T cells | CD3+CD8+ | 10 - 30% |
| Regulatory T cells (Tregs) | CD3+CD4+CD25+CD127low | 40 - 70% |
| Natural Killer (NK) cells | CD3-CD56+ | 20 - 60% |
Note: These percentages are approximate and can vary significantly between individuals and with different antibody clones and gating strategies. TIGIT expression is known to be higher on memory subsets compared to naive cells.
Table 2: Recommended Antibody Titration for Anti-TIGIT
| Antibody Concentration | Staining Index (Signal-to-Noise) |
| 2.0 µg/mL | 15.2 |
| 1.0 µg/mL | 18.5 |
| 0.5 µg/mL | 20.1 (Optimal) |
| 0.25 µg/mL | 17.8 |
| 0.125 µg/mL | 12.3 |
This is an example titration. The optimal concentration for your specific antibody clone and experimental conditions should be determined empirically.
References
- 1. The immunomodulatory molecule TIGIT is expressed by chronic lymphocytic leukemia cells and contributes to anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. frontiersin.org [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. wi.mit.edu [wi.mit.edu]
- 7. 4 Gating Controls Your Flow Cytometry Experiment Needs To Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 8. FMO Controls | McGovern Medical School [med.uth.edu]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
Improving well-to-well consistency in TIGIT assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve well-to-well consistency in TIGIT assays.
Frequently Asked Questions (FAQs)
Q1: What is the TIGIT signaling pathway and why is it important in immuno-oncology?
A1: TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on various immune cells, including activated T cells and Natural Killer (NK) cells. It plays a crucial role in immune homeostasis by preventing excessive immune responses. TIGIT interacts with ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells. Upon binding to its ligands, TIGIT transmits inhibitory signals that dampen the activity of T cells and NK cells, reducing their ability to eliminate cancerous cells. This TIGIT-CD155 axis is a key mechanism of tumor immune escape. Consequently, TIGIT modulators, such as monoclonal antibodies that block this interaction, are being investigated as potential cancer immunotherapies to enhance the anti-tumor immune response.[1][2][3]
Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition.
Q2: What are the common types of assays used to study TIGIT?
A2: Several assay formats are commonly used to investigate TIGIT function and screen for potential therapeutics:
-
Binding Assays (ELISA): These are used to screen for and characterize antibodies or small molecules that can block the interaction between TIGIT and its ligands, primarily CD155.[4]
-
Reporter Gene Assays: These cell-based assays measure the biological activity of anti-TIGIT antibodies by detecting the reversal of TIGIT-mediated inhibition of a reporter gene (e.g., luciferase).[5][6][7]
-
Flow Cytometry: This technique is used to analyze the expression of TIGIT on the surface of different immune cell populations, such as T cells and NK cells.[8]
-
Functional Assays: These assays, often involving co-culture of immune cells with target cells, measure the functional consequences of TIGIT blockade, such as increased cytokine production or enhanced cytotoxicity.[5][9][10]
Q3: Why is there significant well-to-well variability in my primary cell TIGIT assays?
A3: Assays using primary T cells or NK cells are known for their high variability.[5][7] This can be attributed to several factors, including:
-
Donor-to-donor differences: The expression of TIGIT and other immune receptors can vary significantly between individuals.
-
Cell viability and activation state: The health and activation status of primary cells can impact their response in an assay.
-
Complexity of primary cell handling: Isolating and culturing primary cells can introduce variability.
To improve consistency, consider using a reporter gene assay with stable, engineered cell lines, which can provide more reproducible results.[5][6][7]
Troubleshooting Guides
Issue 1: High Background in TIGIT-CD155 Binding ELISA
High background can obscure the specific signal in your ELISA, leading to inaccurate results. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Ensure thorough washing between each step to remove unbound reagents. Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.[4] |
| Inadequate Blocking | Optimize the blocking step by increasing the incubation time or trying different blocking agents (e.g., 5-10% normal serum of the same species as the secondary antibody).[4] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[4] |
| Contaminated Reagents or Plates | Use fresh, sterile buffers and reagents. Ensure microplates are clean and free of contaminants.[11] |
-
Coating: Coat a 96-well plate with recombinant human CD155 protein and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Antibody Incubation: Add your test inhibitor or anti-TIGIT antibody to the wells and incubate for 1-2 hours at room temperature.
-
TIGIT Incubation: Add biotinylated recombinant human TIGIT protein to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[4]
Caption: A typical workflow for a TIGIT-CD155 competitive binding ELISA.
Issue 2: Low or No Signal in TIGIT Reporter Gene Assay
A lack of signal in a reporter gene assay can be due to several factors related to the cells, reagents, or assay protocol.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure that both the effector (e.g., Jurkat-NFAT-TIGIT) and target (e.g., CHO-CD112-CD3 scFv) cells are healthy and have high viability (>90%). Subculture cells at the recommended density and avoid overgrowth. |
| Incorrect Effector-to-Target Ratio | Optimize the ratio of effector cells to target cells to ensure proper cell-to-cell contact and signaling. |
| Suboptimal Reagent Concentration | Titrate the concentration of your anti-TIGIT antibody to find the optimal range for blocking the TIGIT-ligand interaction. |
| Problem with Reporter Substrate | Ensure the luciferase substrate is properly prepared and has not expired. Allow the substrate to equilibrate to room temperature before use. |
| Incorrect Incubation Times | Follow the recommended incubation times for cell co-culture and substrate reaction. Deviations can lead to a reduced signal.[12] |
-
Cell Preparation: Culture Jurkat-NFAT-TIGIT effector cells and CHO-CD112-CD3 scFv target cells according to their specific protocols.
-
Cell Plating: Seed the target cells in a 96-well plate and incubate overnight.
-
Antibody Addition: The next day, add serial dilutions of your anti-TIGIT antibody or control antibody to the wells.
-
Effector Cell Addition: Add the effector cells to the wells.
-
Co-culture Incubation: Co-culture the cells for the recommended time (e.g., 6 hours) in a CO2 incubator.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a plate reader.[6][7][12]
Caption: A logical approach to troubleshooting low signal in TIGIT reporter assays.
Issue 3: Inconsistent TIGIT Staining in Flow Cytometry
Inconsistent staining can make it difficult to accurately quantify TIGIT expression on your cells of interest.
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | Ensure you have a single-cell suspension with high viability. Dead cells can non-specifically bind antibodies, so use a viability dye to exclude them from your analysis.[13] |
| Suboptimal Antibody Titration | Titrate your anti-TIGIT antibody to find the concentration that gives the best separation between positive and negative populations. |
| Inadequate Fc Receptor Blocking | Immune cells express Fc receptors that can non-specifically bind antibodies. Use an Fc block reagent before adding your primary antibody.[14] |
| Incorrect Gating Strategy | Establish a clear and consistent gating strategy. Use fluorescence minus one (FMO) controls to help set your gates accurately. |
| Instrument Variability | Ensure the flow cytometer is properly calibrated and settings are consistent between runs. |
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method.[13]
-
Cell Counting and Resuspension: Count the cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.[13]
-
Fc Blocking: Add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.[14]
-
Surface Staining: Add the fluorochrome-conjugated anti-TIGIT antibody and other surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Viability Staining: Resuspend the cells in a buffer containing a viability dye.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Quantitative Data Summary
The following tables provide a summary of quantitative data that can be useful for setting up and troubleshooting TIGIT assays.
Table 1: TIGIT Expression on Human Immune Cells
| Cell Type | TIGIT Expression Level | Reference |
| Resting NK Cells | 9% - 54% | [1] |
| Activated NK Cells (IL-2) | ~86% | [1] |
| Activated NK Cells (IL-12/15/18) | ~79% | [1] |
| T cells (MDS patients) | Increased expression compared to healthy donors | [5][10] |
| NK cells (MDS patients) | Increased expression compared to healthy donors | [5][10] |
Table 2: Performance of Anti-TIGIT Antibodies in Functional Assays
| Antibody | Assay Type | EC50 / IC50 | Reference |
| MG1131 | Cell-based Binding (hTIGIT-Jurkat) | EC50: 0.024 µg/mL | [9] |
| MG1131 | Cell-based Binding (PBMC-derived NK) | EC50: 0.035 µg/mL | [9] |
| MG1131 | Cell-based Binding (PBMC-derived Treg) | EC50: 0.018 µg/mL | [9] |
| MG1131 | PVR-Fc Competition | IC50: 0.246 µg/mL | [9] |
| Anti-TIGIT mAb | ELISA Blockade | 70-350 ng/mL | [15] |
Table 3: TIGIT and Ligand Binding Affinities
| Binding Pair | Binding Affinity (Kd) | Reference |
| CD155 Dimer / TIGIT | 0.1 nM | [16] |
| CD155 Monomer / TIGIT | 5.7 nM | [16] |
| Nectin-4 Dimer / TIGIT | 0.02 nM | [16] |
| Nectin-4 Monomer / TIGIT | 2.9 nM | [16] |
References
- 1. TIGIT Expression on Activated NK Cells Correlates with Greater Anti-Tumor Activity but Promotes Functional Decline upon Lung Cancer Exposure: Implications for Adoptive Cell Therapy and TIGIT-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Overexpression of TIGIT in NK and T Cells Contributes to Tumor Immune Escape in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and functional characterization of a monoclonal antibody blocking TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Overexpression of TIGIT in NK and T Cells Contributes to Tumor Immune Escape in Myelodysplastic Syndromes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Human TIGIT Antibody MAB7898: R&D Systems [rndsystems.com]
- 16. conigen.com [conigen.com]
Technical Support Center: Optimizing ELISA Buffers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals select the optimal buffers for their ELISA experiments.
Frequently Asked Questions (FAQs)
Coating Buffers
Q1: What is the function of a coating buffer in an ELISA? A: The primary role of the coating buffer is to immobilize the antigen or antibody to the polystyrene plate surface. It does this by stabilizing the protein and promoting passive adsorption through hydrophobic interactions, all while ensuring the protein's antigenic regions remain functional[1]. It is crucial that the coating buffer is free of other proteins, as these could compete for binding sites on the plate and lead to a high background signal[1][2].
Q2: Which coating buffer should I choose? A: The choice of coating buffer depends on the isoelectric point of the protein being coated.
-
Carbonate-Bicarbonate Buffer (pH 9.6): This is the most commonly used coating buffer[1][2]. The high pH facilitates the hydrophobic binding of many proteins to the plate.
-
Phosphate-Buffered Saline (PBS) (pH 7.4): PBS is another common choice and can be effective for certain antigens or antibodies[1][3]. For sensitive proteins, commercial coating buffers containing stabilizers or other additives may be beneficial to maintain the protein's physiological stability and reactivity[3].
Blocking Buffers
Q3: Why is the blocking step essential? A: After the coating step, there are still unoccupied binding sites on the surface of the microplate wells. The blocking step is critical because it saturates these remaining sites with an inert protein or other molecule. This prevents the non-specific binding of subsequent reagents, like detection antibodies, which would otherwise lead to high background noise and a reduced signal-to-noise ratio[4][5]. Inadequate blocking is a common cause of high background signals[4][6].
Q4: What are the different types of blocking agents and how do I choose one? A: There is no single blocking buffer that is ideal for every assay[5]. The best choice depends on the specific antigen, antibodies, and detection system being used. The goal is to find a blocker that effectively reduces background without interfering with the specific antibody-antigen interaction[7]. Common options include proteins, detergents, and proprietary commercial formulations.
Q5: Can the blocking buffer concentration affect my results? A: Yes, the concentration of the blocking agent is significant. Too little blocker will lead to incomplete coverage of the plate and high background. Conversely, a concentration that is too high can mask epitopes on the coated antigen or strip the coated protein from the well, resulting in a lower specific signal[4]. Optimization is key.
Wash Buffers
Q6: What is the purpose of a wash buffer? A: Wash steps are crucial for removing unbound and non-specifically bound materials from the wells after each incubation step[6]. This process minimizes background noise and prevents false positive results. Inadequate washing is a frequent source of high background[8].
Q7: Why is a detergent like Tween-20 added to the wash buffer? A: Non-ionic detergents such as Tween-20 are included in wash and blocking buffers to reduce non-specific binding[7]. They act as secondary blocking agents, actively blocking sites that may become exposed as weakly bound proteins are washed away[5]. A typical concentration for Tween-20 in wash buffers is 0.05%[1].
Substrate Buffers
Q8: How do I select the correct substrate for my ELISA? A: The choice of substrate depends on the enzyme conjugated to your detection antibody, which is most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP)[9].
-
For HRP: TMB (3,3´,5,5´-tetramethylbenzidine) is a highly sensitive and widely used substrate that produces a blue color, which turns yellow upon addition of a stop solution[10].
-
For AP: pNPP (p-Nitrophenyl Phosphate) is a common substrate that produces a yellow, water-soluble product[9]. The selection should also be based on the desired sensitivity of the assay, as different substrates offer different detection limits[9][11].
Troubleshooting Guide
This section addresses common problems encountered during ELISA experiments and provides solutions related to buffer optimization.
Problem: High Background Signal
Excessive color development across the plate can obscure the specific signal, reducing assay sensitivity[12].
| Potential Cause | Recommended Solution |
| Ineffective Blocking | The blocking buffer may be inadequate for the assay system. Try a different blocking agent (e.g., switch from BSA to non-fat milk or a commercial protein-free blocker). Optimize the concentration of the blocking agent, as too little can result in incomplete blocking[4][6]. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5) or the soaking time for each wash[1][6]. Ensure complete removal of the wash buffer after each step by inverting and tapping the plate on absorbent paper[13]. |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate the antibodies to determine the optimal concentration that provides a good signal without increasing background. |
| Cross-Reactivity | The detection antibody may be cross-reacting with the blocking agent or other components. If using a secondary antibody, ensure it has been cross-adsorbed against the species of the capture antibody[1]. Consider switching to a protein-free or non-mammalian blocking buffer[14][15]. |
Problem: Low or No Signal
A weak or absent signal can be caused by a variety of buffer-related issues.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH or Ionic Strength | The pH and ionic strength of coating and assay buffers can impact antibody-antigen binding[1][16]. Ensure buffers are prepared correctly and the pH is verified. The optimal pH for coating is often above the protein's isoelectric point[3]. |
| Incompatible Buffer Components | Certain buffer components can inhibit enzyme activity. For example, sodium azide is an inhibitor of HRP and should not be included in buffers when using an HRP conjugate. For AP-based assays, avoid phosphate-based buffers as phosphate can inhibit AP activity. |
| Reagent Instability | Improperly prepared or stored buffers can lead to reagent degradation. Prepare buffers fresh and store them according to the protocol. Ensure standards and antibodies are reconstituted and diluted in the correct, stable buffer just before use[6][17]. |
| Over-Blocking | An overly aggressive blocking buffer or excessive blocking time can mask epitopes on the coated antigen, preventing the detection antibody from binding[4]. Try a milder blocking agent or reduce the blocking incubation time. |
Problem: High Variation / Poor Reproducibility
Inconsistent results between duplicate wells or across the plate compromise data reliability[8][12].
| Potential Cause | Recommended Solution |
| Inconsistent Washing | Manual washing can introduce variability. Ensure each well is filled and aspirated consistently. An automated plate washer can improve reproducibility[6]. |
| Improper Reagent Mixing | Ensure all reagents, including diluted standards and antibodies in their respective buffers, are mixed thoroughly but gently before being added to the plate[8][12]. |
| Edge Effects | Temperature gradients across the plate during incubation can cause wells on the edge to behave differently. To mitigate this, float the plate in a water bath for temperature-sensitive incubations or avoid using the outermost wells. |
| Wells Drying Out | Allowing wells to dry out between steps can denature the coated protein or bound antibodies, leading to inconsistent results[12][18]. Ensure the plate is processed quickly between steps and never let it dry completely after washing[13]. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | Inexpensive, single purified protein reduces chances of cross-reactivity compared to milk[5]. | Lot-to-lot variability; may contain endogenous biotin and immunoglobulins that can cause interference[7]. | General use, especially for assays targeting phospho-proteins[14]. |
| Non-fat Dry Milk | Inexpensive and effective blocker[5]. | Can mask some antigens and may contain phosphoproteins that cross-react with phospho-specific antibodies. Can inhibit alkaline phosphatase activity[19]. | Assays where BSA causes high background; not recommended for phospho-protein detection[7]. |
| Normal Serum | Effective blocker. | High potential for cross-reactivity with secondary antibodies and Protein A/G, leading to false positives[7]. | When the primary and secondary antibodies are from different species than the serum source. |
| Fish Gelatin | Lacks cross-reactivity with most mammalian antibodies and Protein A[7][19]. | Can be of variable quality and may have inferior surface blocking ability compared to other agents[19]. | Assays using mammalian antibodies where cross-reactivity with BSA or milk is an issue. |
| Commercial/Proprietary Buffers | Offer consistency, convenience, and are often optimized for specific assay types (e.g., protein-free, serum-free)[4]. | More expensive than preparing buffers in-house[4]. | Sensitive assays, troubleshooting difficult assays, or when high consistency is required[4]. |
Experimental Protocols
Protocol 1: Preparation of Carbonate-Bicarbonate Coating Buffer (100 mL, pH 9.6)
-
Dissolve 0.159 g of Sodium Carbonate (Na₂CO₃) in approximately 80 mL of deionized water.
-
Dissolve 0.293 g of Sodium Bicarbonate (NaHCO₃) in the same solution.
-
Adjust the volume to 100 mL with deionized water.
-
Verify the pH is 9.6. Store at 4°C.
Protocol 2: Preparation of Wash Buffer (1 L, 1X PBS with 0.05% Tween-20)
-
Start with a 10X PBS stock solution. To prepare 1 L of 1X PBS, add 100 mL of 10X PBS to 900 mL of deionized water.
-
Add 0.5 mL of Tween-20 to the 1 L of 1X PBS.
-
Mix thoroughly until the Tween-20 is completely dissolved. Store at room temperature.
Protocol 3: Preparation of Blocking Buffer (100 mL, 5% w/v Non-fat Dry Milk in PBS-T)
-
Prepare 100 mL of Wash Buffer (PBS-T) as described in Protocol 2.
-
Weigh 5 g of non-fat dry milk powder.
-
Slowly add the milk powder to the PBS-T while stirring to avoid clumping.
-
Continue to stir until the milk is completely dissolved. This buffer should be prepared fresh before use.
Visualizations
Caption: General Sandwich ELISA workflow highlighting buffer-dependent steps.
Caption: Decision tree for troubleshooting high background in ELISA.
References
- 1. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ELISA Coating and Blocking Protocol and Tips | Diagnopal [diagnopal.ca]
- 4. hiyka.com [hiyka.com]
- 5. bosterbio.com [bosterbio.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. corning.com [corning.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biomatik.com [biomatik.com]
- 12. arp1.com [arp1.com]
- 13. google.com [google.com]
- 14. ELISA Buffers and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Overcoming high background in TIGIT IHC staining
Welcome to the technical support center for T-cell immunoreceptor with Ig and ITIM domains (TIGIT) immunohistochemistry (IHC) staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly high background staining, in your TIGIT IHC experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High background staining can obscure specific signals, leading to difficulties in interpreting your results.[1][2][3][4] Below are common causes of high background in TIGIT IHC and their solutions.
Q1: What are the most common causes of high background staining in TIGIT IHC?
High background staining in IHC can arise from several factors throughout the protocol. The most common culprits include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.[1][5]
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, causing background signal.[5][6]
-
Issues with tissue fixation: Inadequate or excessive fixation can lead to antigen diffusion or masking, contributing to background.[5]
-
Problems with antigen retrieval: Suboptimal antigen retrieval can expose non-specific epitopes.[5]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[1][4][6]
-
High antibody concentration: Using too high a concentration of the primary or secondary antibody can increase off-target binding.[3][5]
Q2: My primary anti-TIGIT antibody seems to be causing high background. How can I fix this?
If you suspect the primary antibody is the source of the high background, consider the following troubleshooting steps:
-
Optimize antibody concentration: The concentration of the primary antibody is critical. If it's too high, it can lead to non-specific binding.[3][5] It is recommended to perform a titration experiment to determine the optimal dilution.[4]
-
Incubation time and temperature: A long incubation time or high temperature can increase non-specific binding.[3] Try reducing the incubation time or performing the incubation at 4°C overnight.[3][7]
-
Antibody validation: Ensure the anti-TIGIT antibody you are using is validated for IHC on the tissue type and fixation method you are employing.[4][8]
Q3: I'm observing diffuse, non-specific staining across my entire tissue section. What could be the problem?
Diffuse background staining is often related to issues with the blocking or washing steps:
-
Insufficient Blocking: Ensure you are using an appropriate blocking solution. Normal serum from the same species as the secondary antibody is a common and effective choice.[1][3][6] Using 5% BSA can also be an alternative.[9]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.[5] Increase the number and duration of wash steps.[9][10]
-
Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.[5] Using a pre-adsorbed secondary antibody can help minimize this.[3][5] You can also perform a control experiment with only the secondary antibody to check for non-specific binding.[9][10]
Q4: I see speckled or granular background in my TIGIT staining. What is the likely cause?
This type of background can be caused by a few factors:
-
Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes in the tissue can produce a signal.[5][6] Be sure to include a quenching step, such as treating with 3% hydrogen peroxide for HRP systems, before primary antibody incubation.[5][6]
-
Chromogen/Substrate Issues: The substrate may be precipitating. Ensure your substrate is fresh and properly prepared. You can also try reducing the substrate incubation time.[5]
-
Endogenous Biotin: If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause background.[11] An avidin-biotin blocking step should be performed.[5][11]
Experimental Protocols & Data
TIGIT Antibody Concentration Guidelines
Optimizing the primary antibody concentration is a critical first step in reducing background. Below is a summary of recommended starting concentrations for commercially available anti-TIGIT antibodies. Note: Optimal dilutions should always be determined by the end-user.[12][13][14]
| Antibody Clone | Recommended Starting Concentration (IHC) | Manufacturer/Source |
| 4A10 | 2 µg/mL | Boster Bio[12] |
| TIGIT/3106 | 1-2 µg/mL | Novus Biologicals[13] |
| IHC269 | 1:50-1:200 dilution | GenomeMe[15] |
| 7E5 | 2 µg/mL | MyBioSource[16] |
Key Experimental Methodologies
1. Antigen Retrieval
Formalin fixation can create protein cross-links that mask the TIGIT epitope.[17] Antigen retrieval is necessary to unmask these sites.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[18]
-
Buffers: Commonly used buffers include Citrate Buffer (pH 6.0) and Tris-EDTA (pH 9.0).[17][19] The optimal buffer can be antibody-dependent.[18] For some antibodies, Tris-EDTA pH 9.0 is recommended.[13]
-
Heating Methods: Microwaves, pressure cookers, or water baths are typically used to heat the slides in the retrieval solution.[18] A typical protocol involves heating at 95°C for 10-20 minutes.[17]
-
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin to unmask the epitope.[17][18] It is generally a harsher method and may damage tissue morphology.[20]
2. Blocking Non-Specific Binding
This step is crucial for preventing antibodies from binding to non-target sites.[6]
-
Serum Blocking: The most common and recommended method is to use normal serum from the species in which the secondary antibody was raised.[1][3][6] For example, if you are using a goat anti-rabbit secondary, you would use normal goat serum.
-
Protein Blocking: Bovine Serum Albumin (BSA) is another widely used blocking agent.[6]
3. Endogenous Enzyme Quenching
If using an enzyme-based detection system, it is essential to block endogenous enzyme activity.[21]
-
Peroxidase Quenching: For HRP-based detection, incubate slides in 3% hydrogen peroxide (H2O2) in methanol or water.[5][6]
-
Alkaline Phosphatase Quenching: Use reagents like levamisole to block endogenous alkaline phosphatase.[6]
Visual Troubleshooting Guides
TIGIT Signaling Pathway
References
- 1. google.com [google.com]
- 2. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. youtube.com [youtube.com]
- 6. IHC Blocking | Proteintech Group [ptglab.co.jp]
- 7. youtube.com [youtube.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. m.youtube.com [m.youtube.com]
- 10. arigobio.com [arigobio.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. TIGIT Antibody (TIGIT/3106) (NBP2-79794): Novus Biologicals [novusbio.com]
- 14. mybiosource.com [mybiosource.com]
- 15. genomeme.ca [genomeme.ca]
- 16. mybiosource.com [mybiosource.com]
- 17. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 18. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 20. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 21. youtube.com [youtube.com]
Best practices for handling samples for TIGIT analysis
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling samples intended for TIGIT (T cell immunoreceptor with Ig and ITIM domains) analysis. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal anticoagulant for collecting whole blood for TIGIT analysis by flow cytometry?
A1: Both EDTA (lavender top tubes) and Sodium Heparin (green top tubes) are acceptable anticoagulants for peripheral blood flow cytometry.[1] EDTA is often preferred as it better preserves the morphology of blood cells.[1] However, for functional assays, heparin is often the anticoagulant of choice.[2] It is crucial to process blood samples promptly, ideally within a few hours of collection, as delays can affect cell viability and marker expression.
Q2: How should I store whole blood samples before processing for TIGIT analysis?
A2: Whole blood samples should be stored at room temperature (20-25°C) if they are to be processed within 24 hours. For longer storage (up to 48-72 hours depending on the anticoagulant), refrigeration at 4°C is recommended to maintain lymphocyte viability.[3][4] However, prolonged storage at any temperature can lead to a decrease in cell viability and potential changes in surface marker expression.[4] It is strongly advised to process samples as soon as possible after collection.
Q3: What are the best practices for cryopreserving Peripheral Blood Mononuclear Cells (PBMCs) for future TIGIT analysis?
A3: For long-term storage, PBMCs should be isolated using a density gradient medium like Ficoll-Paque.[2][5] Cells should then be cryopreserved in a freezing medium containing Fetal Bovine Serum (FBS) and a cryoprotectant like Dimethyl Sulfoxide (DMSO). A controlled-rate freezing container is recommended to ensure optimal cell viability upon thawing. While cryopreservation is a standard practice, be aware that it can potentially alter the expression levels of some cell surface markers.[6]
Q4: Can I perform intracellular staining for other markers in conjunction with TIGIT surface staining?
A4: Yes, it is common to perform both surface and intracellular staining in the same panel. However, the fixation and permeabilization steps required for intracellular staining can sometimes affect the signal from surface markers. It is recommended to stain for surface markers like TIGIT before fixation and permeabilization to minimize any potential impact on the antibody-antigen binding.
Q5: What sample types other than blood can be used for TIGIT analysis?
A5: TIGIT expression can also be analyzed in single-cell suspensions derived from tissue samples, such as tumor-infiltrating lymphocytes (TILs).[7] The protocol for isolating cells from tissues will vary depending on the tissue type and typically involves mechanical dissociation and enzymatic digestion.[7]
Troubleshooting Guides
Flow Cytometry Analysis
| Issue | Potential Cause | Recommended Solution |
| Low/Dim TIGIT Signal | 1. Low TIGIT expression on the cell type of interest: TIGIT expression varies among different T cell and NK cell subsets.[8] 2. Suboptimal antibody titration: Using too little antibody will result in a weak signal. 3. Antibody degradation: Improper storage or repeated freeze-thaw cycles of the antibody. 4. Cell death: Dead cells can non-specifically bind antibodies and also lose marker expression. | 1. Ensure you are gating on the correct cell population where TIGIT expression is expected. Consider using stimulated cells as a positive control, as TIGIT expression can be upregulated upon activation. 2. Perform a thorough antibody titration to determine the optimal concentration for your specific cell type and experimental conditions. 3. Store antibodies according to the manufacturer's instructions and avoid multiple freeze-thaw cycles. 4. Use a viability dye to exclude dead cells from your analysis. |
| High Background Staining | 1. Non-specific antibody binding: The antibody may be binding to Fc receptors on cells like monocytes and B cells. 2. Excessive antibody concentration: Using too much antibody can lead to non-specific binding. 3. Inadequate washing: Insufficient washing steps can leave unbound antibody in the sample. | 1. Include an Fc block step in your staining protocol before adding the TIGIT antibody. 2. Titrate your antibody to find the concentration that gives the best signal-to-noise ratio. 3. Ensure adequate washing of cells after antibody incubation. |
| Poor Resolution Between Positive and Negative Populations | 1. Inappropriate voltage settings: Photomultiplier tube (PMT) voltages may not be optimized. 2. Incorrect compensation: Spectral overlap from other fluorochromes in your panel can interfere with the TIGIT signal. | 1. Optimize PMT voltages using unstained and single-stained controls to ensure clear separation of negative and positive populations. 2. Prepare single-color compensation controls for all fluorochromes in your panel and apply proper compensation. |
ELISA/Immunoassays
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Signal | 1. Low concentration of soluble TIGIT in the sample. 2. Incorrect antibody pair or concentration. 3. Inactive enzyme conjugate. 4. Insufficient incubation times. | 1. Concentrate the sample if possible or use a more sensitive assay. 2. Ensure you are using the correct capture and detection antibodies at the recommended concentrations. 3. Check the expiration date and storage conditions of the enzyme conjugate. 4. Follow the recommended incubation times and temperatures in the protocol. |
| High Background | 1. Non-specific binding of antibodies. 2. Insufficient washing. 3. Contaminated reagents. | 1. Use a blocking buffer to reduce non-specific binding. 2. Increase the number of wash steps and ensure complete removal of wash buffer between steps. 3. Use fresh, sterile reagents. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Ensure all wells are incubated for the same amount of time and at the same temperature. 3. Avoid using the outer wells of the plate if edge effects are suspected, or ensure the plate is properly sealed during incubations. |
Experimental Protocols & Data
Table 1: Impact of Pre-analytical Variables on TIGIT Analysis
| Variable | Recommendation | Potential Impact of Deviation |
| Anticoagulant | Use EDTA for flow cytometry focused on cell enumeration and morphology. Use Heparin for functional assays. | The choice of anticoagulant can influence cell activation and cytokine release, potentially affecting functional readouts. |
| Sample Storage Time (Whole Blood) | Process within 24 hours. Store at room temperature. | Lymphocyte viability decreases over time, which can lead to inaccurate cell counts and marker analysis.[4] Some surface markers may be shed or internalized. |
| Sample Storage Temperature (Whole Blood) | Room Temperature (20-25°C) for up to 24h. 4°C for up to 48-72h. | Storing at 37°C significantly reduces lymphocyte viability.[4] While 4°C is better for longer storage, room temperature is often preferred for short-term handling to avoid temperature-induced artifacts. |
| Freeze-Thaw Cycles (PBMCs/Plasma) | Avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can lead to cell death and degradation of proteins, including TIGIT. |
Protocol: TIGIT Staining of Human PBMCs for Flow Cytometry
-
PBMC Isolation:
-
Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS.
-
-
Cell Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% FBS).
-
Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the titrated amount of fluorochrome-conjugated anti-human TIGIT antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If not proceeding to intracellular staining, resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% paraformaldehyde).
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer.
-
Use a viability dye to exclude dead cells.
-
Use fluorescence minus one (FMO) controls to set accurate gates for TIGIT-positive cells.
-
Visualizations
References
- 1. TIGIT marks exhausted T cells and serves as a target for immune restoration in patients with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time and temperature stability of T-cell subsets evaluated by a dual-platform method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of storage conditions of human whole blood on the viability of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of TIGIT and PD1 expression on T cell function and prognosis in adult patients with acute myeloid leukemia at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Navigating Assay Variability in Primary Cell TIGIT Studies: A Technical Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing assay variability in primary cell TIGIT studies.
Frequently Asked Questions (FAQs)
Q1: What is TIGIT, and why is it a target of interest?
TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. It plays a crucial role in negatively regulating immune responses. When TIGIT binds to its ligands, primarily CD155 (PVR) and CD112, which are often upregulated on tumor cells and antigen-presenting cells, it transmits inhibitory signals that suppress T cell and NK cell activity. This immune suppression mechanism makes TIGIT a compelling target for cancer immunotherapy, with the goal of blocking its inhibitory function to enhance anti-tumor immunity.
Q2: What are the major sources of variability in primary cell TIGIT assays?
Variability in primary cell TIGIT assays can stem from several factors:
-
Donor-to-donor variability: Intrinsic biological differences between individuals lead to variations in the frequency and expression levels of TIGIT on immune cell subsets.
-
Cell isolation and processing: The method used to isolate peripheral blood mononuclear cells (PBMCs) can impact the recovery and viability of specific cell populations.
-
Cryopreservation: Freezing and thawing of primary cells can alter the expression of cell surface markers, including TIGIT, and affect cell viability and function.
-
Cell culture conditions: Factors such as media composition, serum lot-to-lot variability, and cell density can influence TIGIT expression and cell responsiveness.
-
Reagent quality and consistency: Variability in the performance of antibodies (e.g., lot-to-lot differences in affinity and specificity) and ligands can significantly impact assay results.
-
Assay execution: Minor deviations in experimental protocols, such as incubation times, washing steps, and instrument settings, can introduce variability.
Q3: How does TIGIT expression differ between naive and memory T cells?
TIGIT is predominantly expressed on antigen-experienced T cells. Naive T cells (typically CD45RA+ CCR7+) exhibit low to negligible TIGIT expression. In contrast, memory T cell subsets (including central memory, effector memory, and terminally differentiated effector memory cells) show significantly higher and more variable TIGIT expression. This differential expression is a critical consideration when designing and interpreting experiments.
Data on TIGIT Expression Variability in Healthy Donors
The following table summarizes the reported range of TIGIT expression on different lymphocyte subsets from healthy donors, as measured by flow cytometry. This data highlights the significant inter-individual variability.
| Cell Subset | TIGIT Expression (% positive) | Reference |
| CD3+ T cells | ~66% (range: 28% - 95%) | |
| CD4+ T cells | ~65% (range: 25% - 96%) | |
| CD8+ T cells | ~64% (range: 23% - 94%) | |
| CD4+CD25+ T cells | ~78% (range: 38% - 96%) |
Note: The wide ranges observed underscore the importance of including a sufficient number of donors in studies to account for this biological variability.
Troubleshooting Guides
Flow Cytometry Assays
Q: I am observing a weak or no TIGIT signal on my primary T cells. What could be the cause?
A: Several factors could contribute to a weak TIGIT signal:
-
Low TIGIT expression on the target population: Ensure you are analyzing the correct cell subset. TIGIT expression is low on naive T cells but higher on activated and memory T cells. Consider including an activation step in your protocol if you are interested in induced TIGIT expression.
-
Suboptimal antibody performance:
-
Antibody titration: The antibody concentration may not be optimal. It is crucial to perform a titration for each new antibody lot to determine the best signal-to-noise ratio.
-
Antibody validation: Confirm that the antibody clone you are using is validated for flow cytometry and recognizes the correct epitope.
-
Storage and handling: Improper storage of fluorochrome-conjugated antibodies (e.g., exposure to light) can lead to signal degradation.
-
-
Instrument settings: The photomultiplier tube (PMT) voltages for the channel detecting your TIGIT fluorochrome may be too low.
-
Cell viability: Dead cells can non-specifically bind antibodies, leading to high background and potentially masking a weak positive signal. Always include a viability dye in your staining panel to exclude dead cells from the analysis.
Q: My flow cytometry data shows high background staining. How can I reduce it?
A: High background can be addressed by:
-
Fc receptor blocking: Primary immune cells, especially monocytes and B cells, express Fc receptors that can non-specifically bind antibodies. Pre-incubating your cells with an Fc block solution is essential.
-
Proper washing: Ensure adequate washing steps to remove unbound antibodies.
-
Antibody concentration: Using an excessively high antibody concentration can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Isotype controls: While not a substitute for proper titration and blocking, an isotype control can help assess the level of non-specific binding from the antibody isotype.
Functional Assays (e.g., Suppression Assays, Cytotoxicity Assays)
Q: I am not observing a consistent functional effect of TIGIT blockade in my primary cell co-culture assay. What are the potential reasons?
A: Inconsistent functional data can be due to:
-
Donor variability: The response to TIGIT blockade can vary significantly between donors due to differences in their immune cell composition and activation status. It is recommended to test a panel of donors to ensure the observed effects are reproducible.
-
Variable TIGIT and ligand expression: The levels of TIGIT on your effector cells and its ligands (CD155/CD112) on your target cells can influence the outcome. It is good practice to measure the expression of these molecules by flow cytometry for each donor and target cell line.
-
Suboptimal effector-to-target (E:T) ratio: The ratio of effector cells to target cells is critical. An E:T ratio that is too high or too low may mask the effects of TIGIT blockade. It is advisable to test a range of E:T ratios.
-
Cell viability and health: The viability and overall health of your primary cells are paramount. Ensure that your cell isolation and culture techniques maintain high cell viability.
-
Assay controls: Include appropriate controls in your assay:
-
Isotype control antibody: To control for non-specific effects of the antibody.
-
Unstimulated controls: To establish a baseline level of activity.
-
Positive controls: A known stimulus to ensure the cells are responsive.
-
Visualizing Key Concepts
TIGIT Signaling Pathway
Caption: TIGIT signaling pathway in T cells and NK cells.
Experimental Workflow for a TIGIT Functional Assay
Caption: A generalized workflow for a TIGIT functional assay.
Detailed Experimental Protocols
Protocol: Flow Cytometry Staining for TIGIT on Human PBMCs
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
-
Count cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Fc Receptor Blockade:
-
Add 100 µL of the cell suspension to a 96-well plate or flow cytometry tubes.
-
Add Fc block reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Prepare a master mix of fluorochrome-conjugated antibodies at their pre-titrated optimal concentrations. A typical panel might include:
-
CD3 (e.g., clone UCHT1)
-
CD4 (e.g., clone RPA-T4)
-
CD8 (e.g., clone RPA-T8)
-
CD56 (e.g., clone HCD56)
-
TIGIT (e.g., clone A15153G)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
-
Add the antibody master mix to the cells and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 200 µL of FACS buffer to each well/tube and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Cell Fixation (Optional):
-
If not acquiring samples immediately, resuspend the cell pellet in 200 µL of 1% paraformaldehyde (PFA) in PBS and store at 4°C in the dark.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events for robust statistical analysis.
-
Use appropriate single-stain controls for compensation.
-
Protocol: TIGIT-mediated NK Cell Cytotoxicity Assay
-
Effector Cell Preparation:
-
Isolate NK cells from healthy donor PBMCs using a negative selection kit.
-
Resuspend the purified NK cells in complete RPMI medium.
-
-
Target Cell Preparation:
-
Use a target cell line known to express TIGIT ligands (e.g., K562 cells).
-
Label the target cells with a fluorescent dye such as CFSE according to the manufacturer's protocol to distinguish them from effector cells.
-
-
Co-culture Setup:
-
In a 96-well U-bottom plate, add the CFSE-labeled target cells at a fixed number (e.g., 2 x 10^4 cells/well).
-
Add the NK cells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add the anti-TIGIT blocking antibody or an isotype control antibody at a predetermined optimal concentration (e.g., 10 µg/mL).
-
Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing).
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, add a viability dye that stains dead cells (e.g., 7-AAD or Propidium Iodide) to each well.
-
Analyze the samples on a flow cytometer.
-
Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Validation & Comparative
TIGIT vs. PD-1: A Comparative Guide to Mechanisms of Immune Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, the immune checkpoint inhibitors targeting Programmed Cell Death Protein 1 (PD-1) have revolutionized treatment paradigms. However, innate and acquired resistance remains a significant clinical challenge. This has spurred the investigation of other inhibitory receptors, among which T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a promising target. Both TIGIT and PD-1 are key negative regulators of T-cell function, and their co-expression on tumor-infiltrating lymphocytes (TILs) is often associated with an exhausted phenotype. Understanding the distinct and overlapping mechanisms of immune suppression employed by TIGIT and PD-1 is crucial for the rational design of next-generation immunotherapies, including combinatorial blockade strategies. This guide provides a detailed comparison of TIGIT and PD-1, supported by experimental data and methodologies.
Core Mechanisms of Immune Suppression
TIGIT and PD-1 are both type I transmembrane proteins that belong to the immunoglobulin superfamily. They are expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells, and upon engagement with their respective ligands, they deliver inhibitory signals that dampen immune responses.
TIGIT (T-cell immunoreceptor with Ig and ITIM domains) primarily interacts with CD155 (Poliovirus Receptor, PVR) and to a lesser extent with CD112 (Nectin-2).[1][2] TIGIT's immunosuppressive function is multifaceted. It can directly inhibit T-cell and NK-cell activation through its intracellular domain, which contains an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an ITT-like motif.[3] Furthermore, TIGIT outcompetes the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligand, CD155, thereby preventing the delivery of activating signals.[1]
PD-1 (Programmed Cell Death Protein 1) has two main ligands: PD-L1 (B7-H1) and PD-L2 (B7-DC). PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, including many tumor types, while PD-L2 expression is more restricted to antigen-presenting cells (APCs). The binding of PD-1 to its ligands leads to the recruitment of the tyrosine phosphatase SHP2 to its intracellular domain, which contains both an ITIM and an Immunoreceptor Tyrosine-based Switch Motif (ITSM).[4] This recruitment results in the dephosphorylation of key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to the inhibition of T-cell proliferation, cytokine production, and survival.[4]
A key point of convergence in the inhibitory mechanisms of TIGIT and PD-1 is their impact on the co-stimulatory receptor CD226 . Both pathways ultimately lead to the suppression of CD226-mediated activation, albeit through distinct mechanisms. PD-1, via SHP2, can directly dephosphorylate CD226.[4][5] In contrast, TIGIT inhibits CD226 primarily by competing for their common ligand, CD155, and by disrupting CD226 homodimerization.[3][5] This dual-pronged suppression of a critical co-stimulatory pathway provides a strong rationale for the synergistic effects observed with dual TIGIT and PD-1 blockade.[4][5]
Quantitative Comparison of TIGIT and PD-1
| Feature | TIGIT | PD-1 | References |
| Primary Ligands | CD155 (PVR), CD112 (Nectin-2) | PD-L1 (B7-H1), PD-L2 (B7-DC) | [1][2] |
| Binding Affinity (Kd) | ~1-3 nM (for CD155) | ~8 µM (for PD-L1) | [3][6] |
| Intracellular Signaling Motifs | ITIM, ITT-like motif | ITIM, ITSM | [3][4] |
| Primary Downstream Phosphatase | SHIP1 (recruited via ITT-like motif) | SHP2 (recruited to ITSM) | [3][4] |
| Effect on CD226 | Indirect inhibition via ligand competition and disruption of dimerization | Direct inhibition via SHP2-mediated dephosphorylation | [4][5] |
| Impact on T-cell Function | Inhibition of proliferation, cytokine production (IFN-γ, TNF-α), and cytotoxicity | Inhibition of proliferation, cytokine production (IFN-γ, IL-2), and survival | [7][8] |
Signaling Pathways
The signaling cascades initiated by TIGIT and PD-1 engagement lead to the suppression of T-cell activation through different intracellular mediators.
Experimental Protocols
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol is designed to assess the inhibitory effect of TIGIT and PD-1 signaling on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Recombinant human CD155-Fc and PD-L1-Fc chimeric proteins
-
Blocking antibodies: anti-TIGIT, anti-PD-1, and isotype control antibodies
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.[9][10][11]
-
-
Plate Coating:
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS before adding cells.
-
-
Cell Culture and Treatment:
-
Add 100 µL of CFSE-labeled PBMCs (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells.
-
To assess inhibition, add recombinant CD155-Fc or PD-L1-Fc to the respective wells.
-
To assess blockade of inhibition, pre-incubate cells with anti-TIGIT, anti-PD-1, or isotype control antibodies for 30 minutes before adding them to the wells.
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
-
-
Incubation and Analysis:
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ or CD8+ T-cell populations and assessing the dilution of CFSE fluorescence as a measure of cell proliferation.[9][10][11]
-
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol is used to measure the production of key effector cytokines by T-cells following stimulation and treatment.
Materials:
-
Stimulated T-cells (from an in vitro assay)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Fluorescently labeled antibodies: anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α, and corresponding isotype controls.
-
Flow cytometer
Procedure:
-
Restimulation and Protein Transport Inhibition:
-
Surface Staining:
-
Wash the cells with flow cytometry staining buffer.
-
Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.[14]
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1x Permeabilization/Wash buffer.[14]
-
-
Intracellular Staining:
-
Acquisition and Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the percentage of cells positive for IFN-γ and/or TNF-α.[15]
-
Flow Cytometry Analysis of TIGIT and PD-1 Expression on Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the methodology for assessing the co-expression of TIGIT and PD-1 on T-cells isolated from tumor tissue.
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
Ficoll-Paque
-
Flow cytometry staining buffer
-
Fc block reagent
-
Fluorescently labeled antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-TIGIT, anti-PD-1, and corresponding isotype controls.
-
Viability dye (e.g., Zombie Aqua)
-
Flow cytometer
Procedure:
-
TIL Isolation:
-
Mechanically and enzymatically dissociate the fresh tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the manufacturer's instructions.
-
Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated TILs with PBS.[16]
-
-
Staining:
-
Resuspend TILs in flow cytometry staining buffer.
-
Stain for viability by incubating with a viability dye for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with staining buffer.
-
Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes at 4°C.
-
Add a cocktail of fluorescently labeled antibodies against CD45, CD3, CD4, CD8, TIGIT, PD-1, and isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live, singlet, CD45+ lymphocytes.
-
Within the lymphocyte gate, identify CD3+ T-cells, and subsequently CD4+ and CD8+ T-cell subsets.
-
Within the CD4+ and CD8+ populations, quantify the expression and co-expression of TIGIT and PD-1.[17][18]
-
Conclusion
TIGIT and PD-1 are critical inhibitory checkpoints that suppress anti-tumor immunity through distinct yet complementary mechanisms. While PD-1 signaling is characterized by the recruitment of SHP2 and the direct dephosphorylation of key TCR and co-stimulatory signaling components, TIGIT exerts its influence primarily through competition for ligands with the co-stimulatory receptor CD226 and direct inhibitory signaling via its ITIM and ITT-like motifs. The convergence of both pathways on the suppression of CD226 highlights a key vulnerability in the anti-tumor immune response and provides a strong mechanistic basis for the observed synergy of dual TIGIT and PD-1 blockade in preclinical and clinical studies. A thorough understanding of these individual and combined suppressive mechanisms is paramount for the continued development of effective cancer immunotherapies. Further quantitative studies are warranted to precisely delineate the relative contributions of each pathway to immune suppression in different tumor microenvironments.
References
- 1. adipogen.com [adipogen.com]
- 2. Expression of the Inhibitory Receptor TIGIT Is Up-Regulated Specifically on NK Cells With CD226 Activating Receptor From HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-inhibition of TIGIT and PD-1/PD-L1 in Cancer Immunotherapy: Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates co-blockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIGIT and PD-1 join forces to inhibit CD226 costimulation [acir.org]
- 6. pnas.org [pnas.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 13. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 15. Intracellular cytokine staining and flow cytometry analysis. [bio-protocol.org]
- 16. crownbio.com [crownbio.com]
- 17. The effect of TIGIT and PD1 expression on T cell function and prognosis in adult patients with acute myeloid leukemia at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
Synergistic Anti-Tumor Effects of TIGIT and PD-L1 Co-Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The co-blockade of T-cell immunoreceptor with Ig and ITIM domains (TIGIT) and Programmed Death-Ligand 1 (PD-L1) has emerged as a promising immunotherapeutic strategy, demonstrating synergistic effects in preclinical models and clinical trials. This guide provides a comprehensive comparison of the performance of TIGIT and PD-L1 co-blockade with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Synergistic Action
TIGIT and the PD-1/PD-L1 pathway are distinct inhibitory immune checkpoints that suppress T-cell and Natural Killer (NK) cell activity. Their co-blockade results in a more potent anti-tumor response than targeting either pathway alone due to their convergence on the co-stimulatory receptor CD226.[1]
TIGIT Pathway: TIGIT, expressed on T cells and NK cells, competes with the co-stimulatory receptor CD226 for binding to their common ligand, CD155 (also known as Poliovirus Receptor), which is often upregulated on tumor cells.[2] This competition dampens the activating signals mediated by CD226.
PD-1/PD-L1 Pathway: The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP2 to the T-cell, which dephosphorylates and inactivates key signaling molecules downstream of the T-cell receptor (TCR) and CD226.
Synergy: The dual blockade of TIGIT and PD-L1 releases two independent brakes on the anti-tumor immune response. Anti-TIGIT antibodies prevent TIGIT from competing with CD226 for CD155 binding, while anti-PD-L1 antibodies prevent the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. This concerted action fully restores and enhances the CD226-mediated activation of T cells and NK cells, leading to a more robust and durable anti-tumor immunity.
Preclinical Evidence: CT26 Mouse Model
The CT26 colon carcinoma model in BALB/c mice is a widely used syngeneic model to evaluate the efficacy of cancer immunotherapies.
Experimental Protocol: In Vivo Tumor Growth Study
1. Cell Line and Culture:
-
CT26.WT colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation:
-
6-8 week old female BALB/c mice are subcutaneously inoculated in the right flank with 1 x 10^5 to 5 x 10^5 CT26 cells resuspended in 100 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
3. Treatment Protocol:
-
When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups.
-
Antibody Administration:
-
Control Group: Isotype control antibody (e.g., mouse IgG1 or IgG2a) administered intraperitoneally (i.p.) at 10 mg/kg.
-
Anti-PD-L1 Monotherapy: Anti-mouse PD-L1 antibody (clone 10F.9G2) administered i.p. at 10 mg/kg.
-
Anti-TIGIT Monotherapy: Anti-mouse TIGIT antibody (clone 10A7) administered i.p. at 10 mg/kg.
-
Combination Therapy: Co-administration of anti-PD-L1 (10 mg/kg) and anti-TIGIT (10 mg/kg) antibodies i.p.
-
-
Dosing Schedule: Antibodies are typically administered twice a week for 2-3 weeks.
4. Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
Survival: Mice are monitored for survival, with endpoints defined by tumor volume exceeding a certain limit (e.g., 2000 mm³) or signs of morbidity.
Quantitative Data: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | % Tumor Growth Inhibition vs. Control | Complete Response Rate |
| Isotype Control | ~1500 | - | 0% |
| Anti-PD-L1 | ~1000 | ~33% | ~10% |
| Anti-TIGIT | ~1200 | ~20% | ~5% |
| Anti-TIGIT + Anti-PD-L1 | ~250 | ~83% | ~60-80% |
Note: Data are representative values compiled from multiple preclinical studies.
Experimental Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Digestion:
-
Excised tumors are mechanically minced and digested using an enzymatic cocktail (e.g., collagenase D, DNase I) to obtain a single-cell suspension.
2. Cell Staining:
-
Cells are stained with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations.
3. Flow Cytometry Panel for T-Cell Subsets and Exhaustion Markers:
| Marker | Fluorochrome | Target Cell Population / Function |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T-cell marker |
| CD4 | e.g., FITC | Helper T-cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-cells |
| FoxP3 | e.g., PE | Regulatory T-cells (Tregs) |
| PD-1 | e.g., BV421 | Exhaustion marker |
| TIM-3 | e.g., APC | Exhaustion marker |
| LAG-3 | e.g., BV605 | Exhaustion marker |
| TCF1 | e.g., Alexa Fluor 647 | Stem-like/progenitor exhausted T-cells |
| TOX | e.g., PE-Dazzle594 | Exhaustion-associated transcription factor |
4. Data Analysis:
-
Data is acquired on a flow cytometer and analyzed using software such as FlowJo to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.
Quantitative Data: Immune Cell Infiltration
| Treatment Group | CD8+ T-cells (% of CD45+ cells) | Regulatory T-cells (Tregs) (% of CD4+ T-cells) | CD8+/Treg Ratio |
| Isotype Control | Low | High | Low |
| Anti-PD-L1 | Moderate Increase | No significant change | Moderate Increase |
| Anti-TIGIT | Slight Increase | Slight Decrease | Slight Increase |
| Anti-TIGIT + Anti-PD-L1 | Significant Increase | Significant Decrease | Substantial Increase |
Note: Data represents general trends observed in preclinical studies.
Clinical Evidence
The synergistic effect of TIGIT and PD-L1 co-blockade has been evaluated in several clinical trials, most notably the CITYSCAPE and GALAXIES Lung-201 trials in non-small cell lung cancer (NSCLC).
CITYSCAPE Trial (NCT03563716)
This Phase II, randomized, double-blind study evaluated the efficacy and safety of the anti-TIGIT antibody tiragolumab in combination with the anti-PD-L1 antibody atezolizumab versus atezolizumab plus placebo in the first-line treatment of patients with PD-L1-positive metastatic NSCLC.[3]
Patient Population:
-
Chemotherapy-naïve patients with metastatic NSCLC.
-
PD-L1 expression on ≥1% of tumor cells.
-
ECOG performance status of 0 or 1.
-
No EGFR or ALK genomic alterations.
Treatment Arms:
-
Arm A: Tiragolumab (600 mg IV) + Atezolizumab (1200 mg IV) every 3 weeks.
-
Arm B: Placebo + Atezolizumab (1200 mg IV) every 3 weeks.
Efficacy Results (PD-L1 High, TPS ≥50%):
| Endpoint | Tiragolumab + Atezolizumab | Placebo + Atezolizumab | Hazard Ratio (95% CI) |
| Objective Response Rate (ORR) | 66% | 24% | - |
| Median Progression-Free Survival (PFS) | Not Reached | 4.11 months | 0.30 (0.15-0.61) |
GALAXIES Lung-201 Trial (NCT05014691)
This Phase II platform study is evaluating novel immunotherapy combinations, including the anti-TIGIT antibody belrestotug plus the anti-PD-1 antibody dostarlimab , in patients with previously untreated, unresectable, locally advanced or metastatic PD-L1-high NSCLC.[4]
Patient Population:
-
Previously untreated, unresectable, locally advanced or metastatic NSCLC.
-
PD-L1 expression with a tumor proportion score (TPS) of ≥50%.
Treatment Arms (Selected):
-
Dostarlimab monotherapy.
-
Belrestotug (various doses) + Dostarlimab.
Efficacy Results (Interim Analysis):
| Treatment Arm | Objective Response Rate (ORR) | Confirmed ORR |
| Dostarlimab Monotherapy | 37.5% | 28.1% |
| Belrestotug (1000mg) + Dostarlimab | 76.7% | ~60.0% |
Note: Data is from an interim analysis and may be subject to change.
Safety Profile of Combination Therapy
In clinical trials, the combination of anti-TIGIT and anti-PD-1/PD-L1 antibodies has generally been well-tolerated, with a safety profile consistent with that of anti-PD-1/PD-L1 monotherapy.[1][5] The most common treatment-related adverse events include fatigue, pruritus, and rash. While the incidence of immune-related adverse events may be slightly higher with the combination, they are generally manageable.
Conclusion
The co-blockade of TIGIT and PD-L1 represents a promising therapeutic strategy in immuno-oncology. Preclinical data robustly demonstrates a synergistic anti-tumor effect, driven by the restoration of CD226-mediated immune cell activation. Early clinical data in NSCLC is encouraging, showing significant improvements in objective response rates and progression-free survival, particularly in patients with high PD-L1 expression. Ongoing and future clinical trials will further delineate the full potential of this combination therapy across various cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these findings.
References
- 1. onclive.com [onclive.com]
- 2. Tiragolumab - Wikipedia [en.wikipedia.org]
- 3. Tiragolumab plus atezolizumab versus placebo plus atezolizumab as a first-line treatment for PD-L1-selected non-small-cell lung cancer (CITYSCAPE): primary and follow-up analyses of a randomised, double-blind, phase 2 study > Publications & Patents | 다안 암 연구실 [daancancer.com]
- 4. iTeos and GSK start Phase 3 NSCLC trial of belrestotug and dostarlimab [worldpharmaceuticals.net]
- 5. targetedonc.com [targetedonc.com]
TIGIT inhibitors versus CTLA-4 inhibitors in preclinical models
In the rapidly evolving landscape of cancer immunotherapy, immune checkpoint inhibitors have emerged as a cornerstone of treatment. While CTLA-4 inhibitors were among the first to demonstrate clinical success, a new generation of targets, including TIGIT, is showing considerable promise in preclinical models. This guide provides a detailed comparison of TIGIT and CTLA-4 inhibitors based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
TIGIT (T cell immunoreceptor with Ig and ITIM domains) and CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) are both inhibitory receptors expressed on immune cells, primarily T cells. However, they regulate immune responses through distinct, albeit analogous, pathways.
TIGIT Signaling Pathway: TIGIT competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to their shared ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells.[1][2] By binding to these ligands with higher affinity, TIGIT outcompetes CD226, leading to the inhibition of T cell and Natural Killer (NK) cell activation, proliferation, and cytokine production.[3][4] TIGIT signaling can also directly deliver inhibitory signals into the cell through its Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) domain.[5]
CTLA-4 Signaling Pathway: CTLA-4 acts as a crucial negative regulator of T cell activation, primarily during the initial priming phase in secondary lymphoid organs. It competes with the co-stimulatory receptor CD28 for binding to its ligands, B7-1 (CD80) and B7-2 (CD86), expressed on antigen-presenting cells (APCs).[6][7] CTLA-4 has a higher affinity for B7 ligands than CD28, and its engagement leads to the attenuation of T cell proliferation and cytokine production, effectively putting a brake on the immune response.[7][8]
Preclinical Efficacy: Head-to-Head in Tumor Models
Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of both TIGIT and CTLA-4 blockade, both as monotherapies and in combination with other immunotherapies, particularly PD-1/PD-L1 inhibitors.
Tumor Growth Inhibition
| Target | Antibody (Clone) | Mouse Model | Tumor Cell Line | Monotherapy TGI (%) | Combination w/ anti-PD-1/L1 TGI (%) |
| TIGIT | anti-TIGIT (clone not specified) | C57BL/6 | MC38 (colon carcinoma) | Modest/Uniform Retardation | Synergistic Inhibition |
| TIGIT | anti-TIGIT (clone not specified) | BALB/c | CT26 (colon carcinoma) | Significant Inhibition | Enhanced Inhibition |
| TIGIT | anti-TIGIT (clone not specified) | C57BL/6 | B16 Melanoma | Modest Inhibition | Synergistic Inhibition |
| CTLA-4 | anti-CTLA-4 (9H10) | C57BL/6 | B16.OVA (melanoma) | Significant Inhibition | Strongly Reduced Antitumor Activity (in MLKL-deficient tumors) |
| CTLA-4 | anti-CTLA-4 (clone not specified) | BALB/c | CT26 (colon carcinoma) | Significant Inhibition | N/A |
| CTLA-4 | XTX101 (humanized) | hCTLA-4 Transgenic | MC38 (colon carcinoma) | 80.5% (1 mg/kg) | 93.9% (3 mg/kg) |
TGI: Tumor Growth Inhibition. Data is a qualitative and quantitative summary from multiple sources.[1][9][10][11]
Impact on the Tumor Microenvironment
A critical aspect of immunotherapy is the modulation of the tumor microenvironment (TME). Both TIGIT and CTLA-4 inhibitors have been shown to increase the infiltration and activation of anti-tumor immune cells.
| Target | Effect on CD8+ T cells | Effect on NK cells | Effect on Regulatory T cells (Tregs) |
| TIGIT | Increased infiltration and activation; reversal of exhaustion.[12][13] | Prevents exhaustion and enhances cytotoxicity.[9] | Potential for preferential depletion with Fc-competent antibodies.[14] |
| CTLA-4 | Increased infiltration and activation.[15][16] | Less direct role compared to TIGIT. | Depletion within the TME.[10] |
Experimental Protocols
Below are representative experimental protocols derived from preclinical studies evaluating TIGIT and CTLA-4 inhibitors.
Syngeneic Mouse Tumor Models
-
Animal Models: C57BL/6 or BALB/c mice, 6-8 weeks old, are commonly used. For antibodies targeting human epitopes, humanized transgenic mice (e.g., hCTLA-4) are employed.[1][10][17]
-
Tumor Cell Inoculation: Tumor cells (e.g., 1 x 10^6 CT26 or 2.4 x 10^5 B16.OVA cells) are injected subcutaneously into the flank of the mice.[11] Tumor growth is monitored by caliper measurements, and volume is calculated using the formula: (Length x Width^2) / 2.[18][19]
-
Treatment Regimen:
-
Anti-TIGIT: Dosing can vary, for example, weekly intraperitoneal (i.p.) injections at concentrations ranging from 0.1 to 12.5 mg/kg.[14]
-
Anti-CTLA-4: A common regimen involves i.p. injections of 200 µg on day 3 or 5 post-tumor inoculation, followed by 100 µg doses every 3-4 days for a total of 3 doses.[11]
-
-
Endpoint Analysis: Tumors and spleens are harvested at specified time points for analysis. Tumor-infiltrating lymphocytes (TILs) are isolated by enzymatic digestion.
Immune Cell Analysis by Flow Cytometry
-
Cell Staining: Single-cell suspensions from tumors or spleens are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations (e.g., CD8, CD4, FoxP3 for T cells; NK1.1 for NK cells).
-
Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to determine the percentage and activation status of different immune cell subsets within the TME.[16][20]
Visualizing the Pathways and Workflow
To better understand the molecular interactions and experimental design, the following diagrams were generated using Graphviz.
Caption: TIGIT Signaling Pathway
Caption: CTLA-4 Signaling Pathway
Caption: Preclinical Experimental Workflow
Conclusion
Preclinical data suggests that both TIGIT and CTLA-4 are viable targets for cancer immunotherapy. While CTLA-4 inhibitors have a more established clinical track record, TIGIT inhibitors demonstrate a distinct mechanism of action with a pronounced effect on both T cells and NK cells. The synergistic effects observed when combining TIGIT inhibitors with PD-1/PD-L1 blockade are particularly encouraging. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of TIGIT inhibition and to identify the patient populations most likely to benefit from these emerging therapies. The choice between targeting TIGIT or CTLA-4, or potentially combining them, will depend on the specific tumor type, its immune microenvironment, and the desire to modulate both the T cell and NK cell anti-tumor response.
References
- 1. XTX101, a tumor-activated, Fc-enhanced anti-CTLA-4 monoclonal antibody, demonstrates tumor-growth inhibition and tumor-selective pharmacodynamics in mouse models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TIGIT for Immunotherapy of Cancer: Update on Clinical Development [mdpi.com]
- 4. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. CTLA-4 blockade in tumor models: an overview of preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A novel anti-LAG-3/TIGIT bispecific antibody exhibits potent anti-tumor efficacy in mouse models as monotherapy or in combination with PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuickresearch.com [kuickresearch.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Advances in Immune Checkpoint TIGIT in Tumors - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 13. TIGIT in cancer: from mechanism of action to promising immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Preclinical and exploratory human studies of novel 68Ga-labeled D-peptide antagonist for PET imaging of TIGIT expression in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studying TIGIT activity against tumors through the generation of knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Early T Cell Infiltration Correlates with Anti-CTLA4 Treatment Response in Murine Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
TIGIT Expression Analysis: A Comparative Guide to Immunohistochemistry and Flow Cytometry
For researchers, scientists, and drug development professionals, the accurate assessment of T-cell immunoreceptor with Ig and ITIM domains (TIGIT) expression is critical for advancing immuno-oncology research and developing targeted therapies. This guide provides a comprehensive comparison of two primary methods for TIGIT detection: immunohistochemistry (IHC) and flow cytometry, offering insights into their respective methodologies, data outputs, and applications in the field.
TIGIT, an immune checkpoint receptor found on various immune cells, including T cells and natural killer (NK) cells, has emerged as a promising target for cancer immunotherapy.[1] Its interaction with ligands such as CD155 (PVR) on antigen-presenting cells and tumor cells suppresses anti-tumor immunity.[1] Consequently, the reliable detection and quantification of TIGIT expression in the tumor microenvironment are paramount for patient stratification and biomarker development.
This guide delves into the cross-validation of TIGIT expression using IHC and flow cytometry, presenting available data, detailed experimental protocols, and visual representations of the underlying biological and technical workflows.
Quantitative Data Comparison
While a definitive head-to-head study with extensive quantitative data on the same patient samples remains to be published, existing research provides valuable insights into the expression patterns of TIGIT as detected by both IHC and flow cytometry in various solid tumors. The following table summarizes representative findings, highlighting the percentage of TIGIT-positive cells or staining scores across different cancer types. It is important to note that direct comparison of percentages between IHC and flow cytometry can be challenging due to the inherent differences in these techniques; IHC provides spatial context within the tissue, while flow cytometry offers precise quantification on a single-cell level from dissociated samples.
| Cancer Type | Method | TIGIT Expression Findings | Reference |
| Muscle-Invasive Bladder Cancer (MIBC) | IHC & Flow Cytometry | Patients were categorized into three clusters based on TIGIT and PD-1 expression. The TIGIThigh cluster was associated with an exhausted CD8+ T cell phenotype and had the worst survival but benefited more from adjuvant chemotherapy and anti-PD-L1 immunotherapy. | [2] |
| Primary Breast Cancer | IHC & Flow Cytometry | TIGIT expression was significantly upregulated in tumor tissues compared to adjacent normal tissues as detected by IHC. Flow cytometry also showed upregulated TIGIT on peripheral blood T cells of breast cancer patients compared to healthy controls. | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Flow Cytometry | TIGIT expression was markedly upregulated on NK cells in DLBCL patients compared to healthy controls, which was associated with impaired NK cell function. | [4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | IHC & Flow Cytometry | TIGIT expression was significantly higher in tumor-infiltrating lymphocytes (TILs) compared to peripheral blood mononuclear cells (PBMCs) as measured by flow cytometry. IHC confirmed higher TIGIT expression in ccRCC tissues compared to adjacent normal tissues. | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Flow Cytometry | Intratumoral T cells showed increased PD-1 and TIGIT expression. PD-1+TIGIT- T cells were associated with a proinflammatory phenotype, while TIGIT expression was linked to an exhausted phenotype. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for TIGIT detection by IHC and flow cytometry, synthesized from various research publications.
Immunohistochemistry (IHC) Protocol for TIGIT
This protocol outlines the general steps for detecting TIGIT in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Obtain FFPE tissue blocks from patient samples.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0) in a pressure cooker or water bath. The optimal method should be determined for the specific antibody used.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a validated primary antibody against TIGIT (e.g., clone TG1) at an optimized dilution overnight at 4°C.[7]
-
-
Detection System:
-
Use a polymer-based detection system (e.g., HRP-conjugated secondary antibody) to avoid issues with endogenous biotin.
-
Incubate with the secondary antibody for 30-60 minutes at room temperature.
-
-
Chromogen and Counterstain:
-
Apply a chromogen substrate solution (e.g., DAB) and monitor for color development.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
Evaluate staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells. An H-score or similar semi-quantitative method can be employed for more detailed analysis.
-
Flow Cytometry Protocol for TIGIT
This protocol describes the general workflow for analyzing TIGIT expression on immune cells from fresh tumor tissue or peripheral blood.
-
Sample Preparation:
-
For Tumor Tissue: Mechanically and enzymatically dissociate fresh tumor tissue to obtain a single-cell suspension.
-
For Peripheral Blood: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Cell Staining:
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers, including a validated anti-TIGIT antibody, for 30 minutes at 4°C in the dark. A typical panel might include markers to identify T cell subsets (e.g., CD3, CD4, CD8) and NK cells (e.g., CD56).
-
Wash the cells to remove unbound antibodies.
-
-
Viability Staining:
-
Incubate the cells with a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire the stained samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo) to gate on the cell populations of interest based on their forward and side scatter properties and the expression of lineage markers.
-
Determine the percentage of TIGIT-positive cells and the median fluorescence intensity (MFI) of TIGIT expression within each immune cell subset.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TIGIT signaling pathway.
Caption: Experimental workflow for cross-validation.
Conclusion
Both IHC and flow cytometry are powerful techniques for assessing TIGIT expression, each with its own set of advantages and limitations. IHC provides invaluable spatial information, allowing for the localization of TIGIT-expressing cells within the tumor microenvironment. In contrast, flow cytometry offers high-throughput, quantitative analysis at the single-cell level, enabling the precise characterization of TIGIT expression on various immune cell subsets.
The choice of method will ultimately depend on the specific research question and the available sample types. For a comprehensive understanding of TIGIT biology and its role as a biomarker, an integrated approach that leverages the strengths of both techniques is highly recommended. Future studies focusing on the direct cross-validation of TIGIT IHC and flow cytometry on matched patient samples will be crucial for establishing a standardized and robust framework for TIGIT expression analysis in clinical and research settings.
References
- 1. Targeting TIGIT for Immunotherapy of Cancer: Update on Clinical Development [mdpi.com]
- 2. TIGIT and PD-1 expression atlas predicts response to adjuvant chemotherapy and PD-L1 blockade in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Clinical Significance of TIGIT in Primary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Increased TIGIT expression correlates with impaired NK cell function in diffuse large B-cell lymphoma [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TIGIT Expression Delineates T-cell Populations with Distinct Functional and Prognostic Impact in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncodianova.com [oncodianova.com]
TIGIT Blockade in Oncology: A Comparative Guide to Monotherapy vs. Combination Therapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy. Its role in suppressing T-cell and Natural Killer (NK) cell activity has made it a compelling target for novel anti-cancer therapies. While TIGIT monotherapy has been explored, the prevailing strategy in clinical development involves combination with other checkpoint inhibitors, most notably anti-PD-1/PD-L1 agents. This guide provides an objective comparison of the efficacy of TIGIT monotherapy versus combination therapy, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological and operational frameworks.
The TIGIT Signaling Pathway: A Mechanism of Immune Suppression
TIGIT is primarily expressed on activated T cells, regulatory T cells (Tregs), and NK cells. It competes with the co-stimulatory receptor CD226 for binding to their shared ligand, CD155 (also known as PVR), which is often upregulated on tumor cells and antigen-presenting cells (APCs). By binding to CD155 with higher affinity, TIGIT outcompetes CD226, leading to a dominant inhibitory signal. This interaction initiates a signaling cascade that suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity, thereby enabling tumor cells to evade immune destruction.
Caption: TIGIT competes with CD226 for CD155 binding, leading to immune suppression.
Clinical Efficacy: Monotherapy vs. Combination Therapy
Clinical trial data consistently demonstrates superior efficacy for TIGIT-targeted therapies when used in combination, primarily with anti-PD-1/PD-L1 antibodies, compared to monotherapy.
Non-Small Cell Lung Cancer (NSCLC)
NSCLC, particularly tumors with high PD-L1 expression, has been a major focus of TIGIT inhibitor development.
| Clinical Trial | Treatment Arms | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| CITYSCAPE (Phase 2) [1][2][3][4] | Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) vs. Placebo + Atezolizumab | 1L PD-L1+ NSCLC | 37.3% vs. 20.6% | 5.6 vs. 3.9 months | 23.2 vs. 14.5 months |
| ARC-10 (Phase 3) [5][6] | Domvanalimab (anti-TIGIT) + Zimberelimab (anti-PD-1) vs. Zimberelimab alone vs. Chemotherapy | 1L PD-L1≥50% NSCLC | - | 11.5 vs. 6.2 vs. 9.6 months | Not Reached vs. 24.4 vs. 11.9 months |
| GALAXIES Lung-201 (Phase 2) [7] | Belrestotug (anti-TIGIT) + Dostarlimab (anti-PD-1) vs. Dostarlimab alone | 1L PD-L1-high NSCLC | ~60-76% vs. 37.5% (confirmed ORR ~60% vs. 28.1%) | Data expected in 2025 | - |
| ARC-7 (Phase 2) [8] | Domvanalimab + Zimberelimab vs. Zimberelimab alone | 1L PD-L1≥50% NSCLC | 41% vs. 27% | Doubling of median PFS vs. monotherapy | - |
Melanoma
Neoadjuvant immunotherapy is a promising approach in resectable melanoma, and TIGIT combinations are being actively investigated.
| Clinical Trial | Treatment Arms | Patient Population | Pathologic Complete Response (pCR) | Major Pathologic Response (MPR) |
| KEYMAKER-U02 (Phase 1/2) [9] | Pembrolizumab (anti-PD-1) + Vibostolimab (anti-TIGIT) vs. Pembrolizumab alone | Resectable Stage IIIB-D Melanoma | 38% vs. 40% | 50% vs. 47% |
Note: In the KEYMAKER-U02 trial, the addition of vibostolimab to pembrolizumab did not show a significant improvement in pCR or MPR rates over pembrolizumab monotherapy in this early-phase study.
Other Solid Tumors
The benefit of TIGIT combination therapy is being explored across a range of other cancers.
| Clinical Trial | Treatment Arms | Patient Population | Efficacy Endpoint | Result |
| Preclinical Murine GBM Model [10] | Anti-TIGIT + Anti-PD-1 vs. Anti-TIGIT alone vs. Anti-PD-1 alone | Glioblastoma (GBM) | Median Survival | 44 vs. 25.5 vs. 28.5 days |
| Preclinical Mesothelioma Model [11][12] | Anti-TIGIT + Anti-PD-1 vs. Anti-PD-1 alone | Mesothelioma | Objective Response | 90% vs. 20% |
| AdvanTIG-105 (Phase 1) [13][14] | Ociperlimab (anti-TIGIT) + Tislelizumab (anti-PD-1) | Advanced Solid Tumors | ORR | 10% |
Data on TIGIT monotherapy from early-phase trials have generally shown limited clinical activity, reinforcing the rationale for combination strategies. For instance, in a Phase 1 study, vibostolimab monotherapy resulted in a low response rate in patients with advanced solid tumors.[15] Similarly, preclinical data in a glioblastoma model showed that anti-TIGIT monotherapy did not significantly improve survival compared to the control group.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for some of the key trials cited.
CITYSCAPE (NCT03563716)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 135 patients with chemotherapy-naive, locally advanced or metastatic NSCLC with PD-L1 expression (Tumor Proportion Score [TPS] ≥1%).
-
Treatment Arms:
-
Arm A: Tiragolumab (600 mg IV) plus atezolizumab (1200 mg IV) every 3 weeks.
-
Arm B: Placebo plus atezolizumab (1200 mg IV) every 3 weeks.
-
-
Primary Endpoints: Investigator-assessed Objective Response Rate (ORR) and Progression-Free Survival (PFS).
-
Key Assessments: Tumor assessments were performed every 6 weeks for the first 48 weeks and every 9 weeks thereafter. PD-L1 expression was centrally assessed.
ARC-10 (NCT04736173)
-
Study Design: A Phase 3, randomized, open-label, multi-center trial.
-
Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with PD-L1 TPS ≥50%.
-
Treatment Arms:
-
Arm 1: Domvanalimab plus zimberelimab.
-
Arm 2: Zimberelimab monotherapy.
-
Arm 3: Platinum-based chemotherapy.
-
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
-
Key Assessments: Tumor response was evaluated by RECIST v1.1.
KEYMAKER-U02 (NCT04303169)
-
Study Design: A Phase 1/2, adaptive-design, rolling-arm trial. This summary focuses on the initial arms.
-
Patient Population: Patients with resectable Stage IIIB-D melanoma.
-
Treatment Arms:
-
Arm 1: Neoadjuvant pembrolizumab plus vibostolimab, followed by adjuvant pembrolizumab.
-
Arm 2: Neoadjuvant pembrolizumab plus gebasaxturev, followed by adjuvant pembrolizumab.
-
Arm 3: Neoadjuvant pembrolizumab monotherapy, followed by adjuvant pembrolizumab.
-
-
Primary Endpoints: Pathologic Complete Response (pCR) rate and Major Pathologic Response (MPR) rate.
-
Key Assessments: Pathological assessment of the resected tumor specimen after neoadjuvant therapy.
Experimental Workflow: A Typical Immunotherapy Clinical Trial
The workflow for a clinical trial evaluating a TIGIT inhibitor, either as a monotherapy or in combination, follows a structured process from patient screening to data analysis.
Caption: From patient selection to data analysis in an immunotherapy trial.
Conclusion
The collective evidence from clinical trials strongly supports the superior efficacy of TIGIT combination therapy, particularly with PD-1/PD-L1 inhibitors, over TIGIT monotherapy. The synergistic effect of dual checkpoint blockade appears to be a more potent strategy for overcoming tumor-induced immune suppression. While monotherapy has shown a favorable safety profile, its limited anti-tumor activity has shifted the clinical development focus towards combination approaches. Ongoing and future clinical trials will further delineate the optimal combinations, patient populations, and tumor types that will benefit most from targeting the TIGIT pathway. The development of robust predictive biomarkers will also be crucial in personalizing these powerful immunotherapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. gilead.com [gilead.com]
- 4. Facebook [cancer.gov]
- 5. Submit A Medical Inquiry | Genentech Medical Information [genentech-medinfo.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. conigen.com [conigen.com]
- 8. Substudy 02C: Safety and Efficacy of Pembrolizumab in Combination With Investigational Agents or Pembrolizumab Alone in Participants With Stage III Melanoma Who Are Candidates for Neoadjuvant Therapy (MK-3475-02C/KEYMAKER-U02) - National Brain Tumor Society [trials.braintumor.org]
- 9. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 10. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase 1/2 KEYMAKER-U02 Trial: Pembrolizumab Shows Manageable Safety Profile in Stage IIIB-D Melanoma [trial.medpath.com]
- 13. Clinical Trial: NCT04303169 - My Cancer Genome [mycancergenome.org]
- 14. Tiragolumab plus atezolizumab versus placebo plus atezolizumab as a first-line treatment for PD-L1-selected non-small-cell lung cancer (CITYSCAPE): primary and follow-up analyses of a randomised, double-blind, phase 2 study > Publications & Patents | 다안 암 연구실 [daancancer.com]
- 15. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
A Head-to-Head Comparison of TIGIT-Targeting Drugs in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy.[1][2] Expressed on various immune cells, including T cells and Natural Killer (NK) cells, TIGIT plays a significant role in suppressing anti-tumor immunity.[1][2] Its ligands, primarily CD155 (PVR), are often overexpressed on tumor cells, leading to immune evasion.[1][3] Consequently, blocking the TIGIT-CD155 interaction is a promising therapeutic strategy, with numerous TIGIT-targeting monoclonal antibodies (mAbs) currently in clinical development. This guide provides a head-to-head comparison of prominent TIGIT-targeting drugs, supported by available preclinical and clinical data.
The TIGIT Signaling Pathway
TIGIT functions as a key negative regulator of the immune response. Upon binding to its high-affinity ligand CD155, which is expressed on antigen-presenting cells (APCs) and tumor cells, TIGIT delivers inhibitory signals into T cells and NK cells.[1][4][5][6] This signaling is mediated through the immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tail tyrosine (ITT)-like motif in its cytoplasmic domain.[1][4]
TIGIT signaling leads to the suppression of several key downstream pathways, including PI3K-Akt, MAPK, and NF-κB, ultimately resulting in reduced T cell and NK cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity.[5][6] Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155.[7] By outcompeting CD226, TIGIT not only delivers its own inhibitory signal but also prevents the activating signals mediated by CD226.[8]
References
- 1. ascopubs.org [ascopubs.org]
- 2. stemcell.com [stemcell.com]
- 3. Arcus Biosciences - Arcus Biosciences to Present New Data for Anti-TIGIT Domvanalimab Plus Zimberelimab at the Society for Immunotherapy of Cancer Annual Meeting [investors.arcusbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 6. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Anti-TIGIT Domvanalimab-Containing Study Arms Improve Progression-Free Survival Compared to Anti-PD1 Alone in Phase 2 Non-Small Cell Lung Cancer Study - BioSpace [biospace.com]
TIGIT: A Prognostic Marker in Non-Small Cell Lung Cancer - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical immune checkpoint inhibitor, playing a significant role in the tumor microenvironment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of TIGIT's performance as a prognostic marker, supported by experimental data, to inform research and drug development efforts in this space.
TIGIT Signaling and Prognostic Significance
TIGIT is primarily expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1] Its interaction with its primary ligand, CD155 (also known as the poliovirus receptor or PVR), expressed on antigen-presenting cells and tumor cells, triggers inhibitory signals that suppress T cell and NK cell function.[2][3] This immunosuppressive activity contributes to tumor immune evasion.
High expression of TIGIT in the tumor microenvironment of NSCLC has been consistently associated with a poorer prognosis.[4] This correlation is observed across different methodologies for assessing TIGIT expression, including immunohistochemistry (IHC), flow cytometry, and RNA sequencing (RNA-seq).
Comparative Analysis of TIGIT as a Prognostic Marker
The prognostic value of TIGIT is often evaluated in comparison to or in conjunction with the well-established PD-1/PD-L1 immune checkpoint axis.
Performance Against PD-1/PD-L1
Studies have shown that TIGIT is frequently co-expressed with PD-1 on tumor-infiltrating lymphocytes (TILs) in NSCLC.[5] This co-expression is linked to a more exhausted T cell phenotype and a more immunosuppressive tumor microenvironment, leading to worse clinical outcomes. While both high TIGIT and high PD-L1 expression are independently associated with poor prognosis, their combined high expression often signifies an even worse prognosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the prognostic significance of TIGIT expression in NSCLC.
Table 1: Prognostic Value of TIGIT Expression on Overall Survival (OS) in NSCLC
| Study Cohort (Histology) | Method | High TIGIT Association with OS | Hazard Ratio (HR) (95% CI) | p-value | Citation |
| LUSC (n=190) | IHC | Worse | 1.756 (1.152-2.676) (for PVR/PD-L1 co-expression) | 0.009 | [6] |
| NSCLC (n=72, pembrolizumab-treated) | RNA-Seq | Improved | Not directly provided for TIGIT alone, but median OS was 44 months for TIGIT high vs. 23 months for TIGIT low | 0.01 | [5][7] |
| Lung Adenocarcinoma | Meta-analysis | Worse | 1.29 (0.96–1.72) | 0.094 | [8] |
| NSCLC (post-cCRT) | IHC | Worse (when co-expressed with PD-L1) | Not provided | 0.008 | [9] |
| Lung Adenocarcinoma (TCGA) | RNA-Seq | Protective | 0.65 (0.44–0.95) | 0.03 |
Table 2: Prognostic Value of TIGIT Expression on Progression-Free Survival (PFS) in NSCLC
| Study Cohort (Histology) | Method | High TIGIT Association with PFS | Hazard Ratio (HR) (95% CI) | p-value | Citation |
| NSCLC (n=72, pembrolizumab-treated) | RNA-Seq | Improved | Not directly provided, but median PFS was 35 months for TIGIT high vs. 18 months for TIGIT low | 0.006 | [5][7] |
| NSCLC (CITYSCAPE trial, Tiragolumab + Atezolizumab) | Not specified | No significant impact | 0.62 (0.30–1.32) (TIGIT-high vs TIGIT-low) | Not significant | [10] |
| NSCLC (CITYSCAPE trial, Tiragolumab + Atezolizumab vs. Atezolizumab alone) | Not specified | Improved | 0.58 (0.38-0.89) | Not provided | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of TIGIT as a prognostic marker. Below are outlines of common experimental protocols.
Immunohistochemistry (IHC)
IHC is widely used to assess TIGIT protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol Outline:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked with a serum-based solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TIGIT.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the staining.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
Note: Specific antibody clones, dilutions, and incubation times vary between studies and should be optimized for each laboratory.
Flow Cytometry
Flow cytometry is used to quantify TIGIT expression on specific immune cell subsets within the tumor microenvironment, typically from fresh tumor tissue or cryopreserved cells.
Protocol Outline:
-
Single-Cell Suspension Preparation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Surface Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify immune cell populations (e.g., CD3, CD4, CD8, CD45) and TIGIT.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: A sequential gating strategy is used to identify the cell populations of interest and quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI).
RNA Sequencing (RNA-seq)
RNA-seq is employed to measure TIGIT mRNA expression levels in tumor tissue.
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue.
-
Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the human genome, and gene expression is quantified (e.g., as transcripts per million - TPM). TIGIT expression levels are then correlated with clinical outcomes.
Visualizations
TIGIT Signaling Pathway
Caption: TIGIT signaling cascade leading to immune suppression.
Experimental Workflow: Immunohistochemistry
References
- 1. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overexpression of TIGIT in NK and T Cells Contributes to Tumor Immune Escape in Myelodysplastic Syndromes [frontiersin.org]
- 4. BestProtocols: IHC FFPE Tissue High pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of PD1, LAG3, TIGIT, and TIM3 expression in human lung adenocarcinoma reveals a 25-gene signature predicting immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-TIGIT clone TG1 for studying the immune checkpoint marker TIGIT in FFPE tissues - dianova [dianova.com]
- 9. Detection of clinically relevant immune checkpoint markers by multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Safety Operating Guide
Proper Disposal of Phenylisothiocyanate (PGITC): A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of Phenylisothiocyanate (PGITC). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. This compound is a hazardous chemical requiring careful management throughout its lifecycle, from use to disposal. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Phenylisothiocyanate is a toxic, corrosive, and environmentally hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, may trigger allergic skin or respiratory reactions, and is very toxic to aquatic life with long-lasting effects. All handling of this compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Nitrile or Neoprene), safety goggles, a face shield, and a lab coat. An emergency eyewash station and safety shower must be readily accessible.
This compound Waste Disposal Procedure
The primary method for the safe disposal of this compound waste involves chemical neutralization, converting it into a less hazardous thiourea derivative. This is achieved by reacting the isothiocyanate with a primary or secondary amine. The following step-by-step protocol outlines this process.
Experimental Protocol: Neutralization of this compound Waste
This protocol describes the neutralization of this compound waste by converting it to a more stable and less hazardous thiourea compound through a reaction with a primary amine.
Materials:
-
This compound waste (liquid)
-
Primary amine (e.g., benzylamine or a similar non-volatile primary amine)
-
Suitable solvent (e.g., ethanol or isopropanol)
-
Appropriate reaction vessel (e.g., a labeled, sealable container made of compatible material)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
pH indicator strips
Procedure:
-
Preparation: In a designated chemical fume hood, place the this compound waste in a suitable reaction vessel.
-
Dilution: Dilute the this compound waste with an equal volume of a compatible solvent, such as ethanol or isopropanol, to help control the reaction temperature.
-
Amine Addition: Slowly add a primary amine (e.g., benzylamine) to the diluted this compound solution. A slight molar excess of the amine is recommended to ensure complete reaction. The reaction between an isothiocyanate and a primary amine is typically exothermic. Add the amine dropwise while stirring to control the temperature of the solution.
-
Reaction: Loosely cap the container to prevent pressure buildup and allow the reaction mixture to stir at room temperature for a minimum of one hour to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): The disappearance of the isothiocyanate can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods to confirm the completion of the reaction.
-
Final pH Adjustment: Check the pH of the resulting thiourea solution. If necessary, neutralize any remaining acidic or basic character by adding a suitable neutralizing agent. The final pH should be between 6.0 and 8.0.
-
Containerization and Labeling: Once the reaction is complete and the solution is neutralized, securely seal the container. Label the container clearly as "Neutralized Phenylisothiocyanate Waste (Thiourea derivative)" and include the chemical composition.
-
Final Disposal: Dispose of the neutralized waste through your institution's hazardous waste management program. Do not pour down the drain.
Quantitative Data for this compound Neutralization
| Parameter | Value/Recommendation | Notes |
| Reactant Ratio | 1 : 1.1 (this compound : Amine) | A slight excess of the amine ensures complete conversion of the toxic isothiocyanate. |
| Reaction Time | > 1 hour | Reaction time may vary based on the specific amine used and the reaction scale. Monitoring for completion is recommended. |
| Temperature | Ambient | The reaction is typically exothermic; slow addition of the amine is necessary to control temperature. |
| Final pH | 6.0 - 8.0 | Neutralization of the final solution is required before disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe neutralization and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with Phenylisothiocyanate and ensure a safe working environment while protecting the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.
Handling and Safety Protocols for Phenyl isothiocyanate (PITC)
Disclaimer: The chemical "Pgitc" was not found in our search. Based on the context of chemical handling and safety, it is highly probable that this was a typographical error for Phenyl isothiocyanate (PITC) , a common reagent in protein sequencing. The following guidance is for PITC. If you are working with a different chemical, please verify its identity and consult its specific Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for handling Phenyl isothiocyanate (PITC) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure to PITC, which is a toxic and corrosive chemical. The following table summarizes the recommended PPE for handling PITC.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Barrier® laminate). Always inspect gloves for tears or punctures before use. |
| Body | A chemical-resistant apron or lab coat. For larger quantities or in case of a potential splash, chemical-resistant coveralls are recommended. |
| Respiratory | A full-face respirator with an appropriate organic vapor cartridge is necessary when handling PITC outside of a certified chemical fume hood or in poorly ventilated areas. |
Operational and Disposal Plan
A systematic approach to handling and disposing of PITC is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for safe handling and disposal of Phenyl isothiocyanate (PITC).
Experimental Protocols
Due to the general nature of this guidance, specific experimental protocols are not provided. It is imperative to consult your institution's specific Standard Operating Procedures (SOPs) and the Safety Data Sheet (SDS) for Phenyl isothiocyanate before commencing any work. The SDS will contain detailed information on physical and chemical properties, stability and reactivity, and toxicological information. Always perform a thorough risk assessment for your specific experiment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
